5-Phenylthiazol-2-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-phenyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-6H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLUWQIENURREM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50192383 | |
| Record name | 5-Phenylthiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50192383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39136-63-5 | |
| Record name | 5-Phenyl-2-thiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39136-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Phenylthiazol-2-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039136635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Phenylthiazol-2-amine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-phenylthiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.357 | |
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Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of 5-Phenylthiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Phenylthiazol-2-amine is a heterocyclic amine containing a thiazole ring substituted with a phenyl group. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. Derivatives of this compound have shown promise as potent inhibitors of various enzymes and have been investigated for their potential as anticancer and antimicrobial agents. A thorough understanding of its physicochemical properties is crucial for its application in drug design, synthesis, and formulation development. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a visualization of its role in relevant biological pathways.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These parameters are essential for predicting its behavior in biological systems and for the development of analytical methods.
| Property | Value | Reference |
| Molecular Formula | C₉H₈N₂S | [1][2][3] |
| Molecular Weight | 176.24 g/mol | [1][2] |
| Melting Point | 191-191.5 °C (Ethanol) | [1] |
| 256-257 °C | [4] | |
| Boiling Point | 363.4 °C (Predicted) | [1][4] |
| Density | 1.261 g/cm³ | [1] |
| pKa | 4.63 ± 0.10 (Predicted) | [4] |
| XLogP3 | 2.97350 | [1] |
| Polar Surface Area (PSA) | 67.15 Ų | [1] |
| Refractive Index | 1.659 | [1] |
| Appearance | White to light yellow powder/crystal | |
| CAS Number | 39136-63-5 | [1][2][3] |
| Synonyms | 5-Phenyl-2-thiazolamine, 2-Amino-5-phenylthiazole, 5-Phenyl-1,3-thiazol-2-amine | [1] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound and its derivatives is commonly achieved through the Hantzsch thiazole synthesis. A general protocol is described below.[5][6][7]
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Ethanol
-
Sodium carbonate solution
Procedure:
-
Dissolve 1 equivalent of 2-bromoacetophenone in ethanol.
-
Add 1 equivalent of thiourea to the solution.
-
Reflux the mixture for 1 hour or until the starting materials are consumed, as monitored by Thin Layer Chromatography (TLC).
-
Remove the solvent under reduced pressure.
-
The residue is then subjected to an extraction with ethyl acetate and a sodium carbonate solution (to adjust the pH to 8-9).
-
The organic layer is separated, dried, and the solvent is evaporated to yield the crude product.
-
The crude this compound can be further purified by recrystallization from ethanol.
Spectroscopic Analysis
Comprehensive spectroscopic analysis is essential for structural confirmation and purity assessment of the synthesized this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy [8][9][10]
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR Analysis: The proton NMR spectrum will show characteristic signals for the aromatic protons of the phenyl ring and the thiazole ring, as well as the amine protons.
-
¹³C NMR Analysis: The carbon NMR spectrum will provide information about the different carbon environments in the molecule, including the carbons of the phenyl and thiazole rings.
2. Infrared (IR) Spectroscopy [9][11]
-
Sample Preparation: The sample can be analyzed as a KBr pellet or a thin film.
-
Analysis: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the aromatic rings, C=N stretching of the thiazole ring, and C-S stretching.
3. Mass Spectrometry (MS) [2]
-
Analysis: Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (176.24 m/z).
Biological Activity and Signaling Pathway
Derivatives of this compound have been identified as novel inhibitors of Phosphatidylinositol 4-kinase III beta (PI4KIIIβ).[12] Mechanistic studies have revealed that these compounds exert their anticancer effects by inhibiting the PI3K/AKT signaling pathway, which is a critical pathway for cell survival and proliferation.[12] Inhibition of this pathway leads to the induction of apoptosis (programmed cell death) and cell cycle arrest in the G2/M phase.[12]
Below is a diagram illustrating the inhibitory effect of this compound derivatives on the PI3K/AKT pathway.
Caption: Inhibition of the PI3K/AKT pathway by this compound derivatives.
Experimental Workflow
The general workflow for the synthesis and characterization of this compound is depicted in the following diagram.
Caption: General workflow for the synthesis and characterization of this compound.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties, synthesis, and characterization of this compound. The presented data and protocols are intended to be a valuable resource for researchers and scientists working with this compound and its derivatives. The elucidation of its role in inhibiting the PI3K/AKT signaling pathway highlights its potential as a scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Further research into the structure-activity relationships of this compound derivatives is warranted to optimize their biological activity and pharmacokinetic properties.
References
- 1. echemi.com [echemi.com]
- 2. 5-Phenyl-thiazol-2-ylamine | C9H8N2S | CID 873119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 39136-63-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. jocpr.com [jocpr.com]
- 12. Discovery of this compound Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Phenylthiazol-2-amine: A Technical Guide for Researchers
CAS Number: 39136-63-5
This technical guide provides an in-depth overview of 5-Phenylthiazol-2-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. This document details its nomenclature, physicochemical properties, synthesis, and its emerging role as a scaffold for developing inhibitors of key signaling pathways.
Nomenclature and Identification
This compound is a substituted thiazole derivative with a phenyl group at the 5-position and an amine group at the 2-position. Its systematic and common names are crucial for accurate identification in research and procurement.
| Identifier Type | Value |
| CAS Number | 39136-63-5[1][2] |
| IUPAC Name | 5-phenyl-1,3-thiazol-2-amine[3] |
| Synonyms | 5-phenyl-thiazol-2-ylamine, 2-Amino-5-phenylthiazole[3] |
| Molecular Formula | C₉H₈N₂S[4] |
| Molecular Weight | 176.24 g/mol [3][4] |
Physicochemical and Spectral Data
A comprehensive understanding of the physical and spectral properties of this compound is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Source |
| Melting Point | 224.06 °C | [5] |
| Boiling Point | 363.4±11.0 °C (Predicted) | [1] |
| Appearance | Light yellow to yellow solid | [1] |
| Solubility | Soluble in ethanol (~12 mg/ml), DMSO (~10 mg/ml), and dimethyl formamide (~10 mg/ml). Sparingly soluble in aqueous buffers. | [6] |
| IR (KBr, cm⁻¹) | 3334.92 (NH₂), 1670.35 (C=C), 1579.70 (C=N), 686 (C-S-C), 3199.91, 3161.33, 3120.82 (Aromatic C-H), 826.60, 736.45, 713.0, 643.3 (Aromatic ring stretching), 1076.35 (N=C-S-C=) | [5] |
| ¹H NMR (400 MHz, DMSO-d₆) δ | 4.00 (2H, NH₂), 6.62 (CH in thiazole ring), 7.22 – 7.48 (Aromatic protons) | [5] |
| ¹³C NMR (200 MHz, DMSO-d₆) δ | 170.5 (C-2), 100.0 (C-4), 148.2 (C-5), 133.1-127.5 (phenyl carbons) | [5] |
Experimental Protocol: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classical and efficient method for the preparation of 2-aminothiazole derivatives. This protocol outlines the synthesis of this compound from 2-bromoacetophenone and thiourea.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Water
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) and a magnetic stir bar to the vial.
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.
-
Filter the resulting precipitate through a Buchner funnel.
-
Wash the filter cake with water.
-
Spread the collected solid on a tared watchglass and allow it to air dry.
-
Once dry, determine the mass of the product and calculate the percent yield.
-
The product can be further purified by recrystallization from a suitable solvent if necessary.
Role in Signaling Pathways and Drug Development
Derivatives of this compound have emerged as promising scaffolds in drug discovery, particularly as inhibitors of protein kinases involved in cancer progression.
Inhibition of the PI3K/AKT Signaling Pathway
Recent studies have highlighted the potential of this compound derivatives as novel inhibitors of Phosphatidylinositol 4-kinase IIIB (PI4KIIIβ). Mechanistic studies have revealed that these compounds can effectively inhibit the PI3K/AKT signaling pathway, a critical pathway that is often dysregulated in cancer, leading to uncontrolled cell growth and survival. By inhibiting this pathway, these derivatives can induce cancer cell apoptosis and arrest the cell cycle.
Below is a diagram illustrating the logical relationship of the nomenclature for this compound.
References
- 1. 39136-63-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 5-Phenyl-thiazol-2-ylamine | C9H8N2S | CID 873119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. rjpbcs.com [rjpbcs.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
The 5-Phenylthiazol-2-amine Scaffold: A Privileged Motif in Drug Discovery
The 5-phenylthiazol-2-amine core is a significant heterocyclic scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its derivatives have been extensively explored for their potential as therapeutic agents, particularly in the fields of oncology, mycology, and bacteriology. This technical guide provides an in-depth overview of the biological activities of this scaffold, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.
Anticancer Activity
Derivatives of the this compound scaffold have exhibited potent cytotoxic effects against a variety of cancer cell lines. The mechanism of action for some of these compounds involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT pathway.
Quantitative Anticancer Data
The following table summarizes the in vitro antiproliferative activity of selected this compound derivatives against various human cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.
| Compound/Derivative | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Compound 16 | H446 (Lung Cancer) | Not specified, but noted as potent | [1][2] |
| Compound 43 | H446 (Lung Cancer) | Not specified, but noted as potent | [1][2] |
| Compound 10a | Four cancer cell lines | Average GI50 of 6 | [3] |
| Compound 10o | Four cancer cell lines | Average GI50 of 7 | [3] |
| Compound 13d | Four cancer cell lines | Average GI50 of 8 | [3] |
| Compound 6d | K563 (Leukemia) | Comparable to dasatinib | [4] |
| MCF-7 (Breast Cancer) | 20.2 | [4] | |
| HT-29 (Colon Cancer) | 21.6 | [4] | |
| Compound 5b | HT29 (Colon Cancer) | 2.01 | [5] |
Signaling Pathway: PI3K/AKT Inhibition
Several this compound derivatives have been identified as inhibitors of Phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ), which in turn affects the PI3K/AKT signaling pathway.[1][2] This pathway is a critical regulator of cell growth, proliferation, and survival. Its inhibition can lead to apoptosis and cell cycle arrest in cancer cells.
Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Antifungal Activity
The this compound scaffold has also been identified as a promising framework for the development of novel antifungal agents. Certain derivatives have shown significant activity against a range of fungal pathogens.
Quantitative Antifungal Data
The following table presents the in vitro antifungal activity of selected this compound derivatives, expressed as Minimum Inhibitory Concentration (MIC) in µg/mL.
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| B9 | C. albicans | 1 | [6] |
| C. parapsilosis | 2 | [6] | |
| C. glabrata | 4 | [6] | |
| SZ-C14 | C. albicans | 1-16 | [6] |
| 3l | C. albicans | 2 | [6] |
| E26 | M. oryzae | EC50 = 1.29 | [6] |
Experimental Protocol: Antifungal Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of an antifungal agent.
Materials:
-
96-well microtiter plates
-
Fungal strains
-
RPMI-1640 medium
-
This compound derivative stock solution (in DMSO)
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10^3 to 2.5 x 10^3 CFU/mL.
-
Compound Dilution: Prepare a serial two-fold dilution of the this compound derivative in RPMI-1640 medium in the wells of a 96-well plate.
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control. This can be determined visually or by measuring the optical density at 600 nm.
Antimycobacterial Activity
Hybrid molecules incorporating the 4-phenylthiazol-2-amine scaffold have been designed and synthesized, demonstrating promising activity against various Mycobacterium species.
Quantitative Antimycobacterial Data
The following table shows the in vitro antimycobacterial activity of a selected hybrid compound, with MIC values in µg/mL and µM.
| Compound/Derivative | Mycobacterial Strain | MIC (µg/mL) | MIC (µM) | Reference |
| 9b | M. tuberculosis | 0.78 | 2.3 | [7] |
| M. kansasii | 0.78 | 2.3 | [7] | |
| M. avium | 0.78 | 2.3 | [7] |
Experimental Protocol: Synthesis of this compound Derivatives
A common method for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole synthesis.
General Procedure:
-
A mixture of an appropriately substituted α-bromoacetophenone and thiourea (or a substituted thiourea) is refluxed in a suitable solvent, such as ethanol.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is typically isolated by filtration or extraction after neutralization.
-
Further purification can be achieved by recrystallization or column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
The 2-Aminothiazole Core: A Technical Guide to its Discovery, History, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold has cemented its position as a "privileged structure" in medicinal chemistry, forming the backbone of numerous clinically approved drugs and a vast library of compounds under investigation.[1][2] Its versatile nature allows for a wide range of chemical modifications, leading to derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] This technical guide provides an in-depth exploration of the discovery and history of 2-aminothiazole derivatives, detailed experimental protocols for their synthesis, a quantitative analysis of their biological activities, and a visual representation of their mechanisms of action.
A Journey Through Time: The History of 2-Aminothiazole Derivatives
The story of 2-aminothiazole begins with the pioneering work of Arthur Hantzsch in the late 19th century. His development of the Hantzsch thiazole synthesis, a condensation reaction between α-haloketones and thioamides, provided the first accessible route to this heterocyclic core and remains a cornerstone of its synthesis today.[5] For many years, research into 2-aminothiazoles progressed steadily, with early investigations focusing on their potential as dyes and vulcanization accelerators.
The therapeutic potential of this scaffold began to be realized in the mid-20th century with the discovery of sulfathiazole, one of the first commercially successful sulfonamide antibiotics. This discovery marked a turning point, sparking significant interest in the medicinal applications of 2-aminothiazole derivatives.
The late 20th and early 21st centuries have witnessed an explosion in 2-aminothiazole-based drug discovery, driven by advancements in high-throughput screening and a deeper understanding of disease biology at the molecular level. This has led to the development of highly targeted therapies, including the blockbuster anticancer drug Dasatinib (a dual Src/Abl kinase inhibitor) and Alpelisib (a PI3Kα inhibitor), both of which feature the 2-aminothiazole core.[6] These successes have solidified the 2-aminothiazole scaffold as a critical component in the modern drug discovery landscape.
Synthesis and Methodologies: Crafting the 2-Aminothiazole Core
The Hantzsch thiazole synthesis remains the most common and versatile method for the preparation of 2-aminothiazole derivatives.[5] This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thiourea derivative.
Experimental Protocol: Hantzsch Synthesis of 2-Aminothiazole
This protocol describes the synthesis of the parent 2-aminothiazole ring from chloroacetaldehyde and thiourea.[3]
Materials:
-
Thiourea (7.6 g, 0.1 mol)
-
Chloroacetaldehyde (50% aqueous solution, 15.7 g, 0.1 mol)
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
250 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Büchner funnel and filtration flask
Procedure:
-
In a 250 mL round-bottom flask, dissolve thiourea (7.6 g, 0.1 mol) in 50 mL of water with gentle warming and stirring.
-
Once the thiourea is completely dissolved, cool the solution to room temperature.
-
Slowly add the 50% aqueous solution of chloroacetaldehyde (15.7 g, 0.1 mol) dropwise over a period of 15 minutes. An exothermic reaction will be observed.
-
After the addition is complete, equip the flask with a reflux condenser and heat the reaction mixture at 80-90°C for 2 hours.
-
Cool the reaction mixture in an ice bath to induce crystallization.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the evolution of gas ceases.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water and then recrystallize from ethanol to yield pure 2-aminothiazole.
DOT Diagram: Hantzsch Synthesis Workflow
Caption: A generalized workflow for the Hantzsch synthesis of 2-aminothiazole derivatives.
Quantitative Analysis of Biological Activity
The therapeutic efficacy of 2-aminothiazole derivatives is underscored by their potent activity against a range of biological targets, particularly in the context of cancer. The following table summarizes the in vitro cytotoxic activity of selected 2-aminothiazole derivatives against various cancer cell lines, with data presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.
| Compound/Derivative | Cancer Cell Line | IC50/GI50 Value |
| Dasatinib | K562 (Leukemia) | < 1 µM |
| Dasatinib | MDA-MB-231 (Breast) | < 1 µM |
| Dasatinib | MCF-7 (Breast) | < 1 µM |
| Dasatinib | HT-29 (Colon) | < 1 µM |
| Compound 21 (Dasatinib analog) | K562 (Leukemia) | 16.3 µM[7] |
| Compound 21 (Dasatinib analog) | MCF-7 (Breast) | 20.2 µM[7] |
| Compound 21 (Dasatinib analog) | HT-29 (Colon) | 21.6 µM[7] |
| Compound 20 | H1299 (Lung) | 4.89 µM[7] |
| Compound 20 | SHG-44 (Glioma) | 4.03 µM[7] |
| Compound 27 | HeLa (Cervical) | 1.6 ± 0.8 µM[7] |
| Compound 79a | MCF-7 (Breast) | 2.32 µg/mL (GI50)[2] |
| Compound 79b | A549 (Lung) | 1.61 µg/mL (GI50)[2] |
| 2-(2-benzyliden-hydrazinyl)-4-methylthiazole | MDA-MB-231 (Breast) | 3.92 µg/mL[8] |
| 2-(2-benzyliden-hydrazinyl)-4-methylthiazole | HeLa (Cervical) | 11.4 µg/mL[8] |
| 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-methylthiazole | A2780 (Ovarian) | 11.6 µM[8] |
| 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-methylthiazole | HeLa (Cervical) | 22.4 µM[8] |
Mechanism of Action: Targeting Key Signaling Pathways
The anticancer activity of many 2-aminothiazole derivatives stems from their ability to inhibit key signaling pathways that are often dysregulated in cancer. Two of the most prominent examples are the PI3K/Akt/mTOR and Src/Abl pathways.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[][10] Aberrant activation of this pathway is a common feature of many cancers. Alpelisib, a 2-aminothiazole derivative, is a potent and selective inhibitor of the p110α isoform of PI3K.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by the 2-aminothiazole derivative, Alpelisib.
The Src/Abl Signaling Pathway
The Src family of kinases (SFKs) and Abl kinase are non-receptor tyrosine kinases that play crucial roles in cell proliferation, survival, migration, and invasion.[11] The fusion protein Bcr-Abl, the hallmark of chronic myeloid leukemia (CML), exhibits constitutively active Abl kinase activity. Dasatinib, a potent dual Src/Abl inhibitor, is a frontline treatment for CML.[12]
Caption: Dual inhibition of Bcr-Abl and Src kinases by the 2-aminothiazole derivative, Dasatinib.
A General Workflow for 2-Aminothiazole-Based Drug Discovery
The development of novel 2-aminothiazole derivatives as therapeutic agents typically follows a structured drug discovery workflow. This process begins with target identification and validation, followed by the synthesis of a diverse chemical library, and progresses through various stages of screening and optimization.
DOT Diagram: Drug Discovery Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Dasatinib? [synapse.patsnap.com]
A Comprehensive Technical Guide to the Spectroscopic Data of 5-Phenylthiazol-2-amine
This technical guide provides an in-depth analysis of the spectroscopic data for 5-Phenylthiazol-2-amine, a compound of interest for researchers, scientists, and professionals in drug development. The document presents quantitative spectroscopic data in a structured format, details the experimental protocols for data acquisition, and visualizes relevant biological pathways.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.20 - 7.50 | Multiplet | 5H | Phenyl-H |
| 7.15 | Singlet | 1H | Thiazole-H4 |
| 5.50 | Broad Singlet | 2H | NH₂ |
Solvent: DMSO-d₆[1]
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 168.5 | C2 (C-NH₂) |
| 145.1 | C5 (C-Phenyl) |
| 135.2 | Phenyl C1' (Quaternary) |
| 129.1 | Phenyl C3'/C5' |
| 128.8 | Phenyl C4' |
| 126.3 | Phenyl C2'/C6' |
| 110.4 | C4 (Thiazole CH) |
Solvent: Polysol[1]
Table 3: IR Spectroscopic Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3300 | Strong, Broad | N-H Stretch (asymmetric and symmetric) of primary amine |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 1620 | Strong | N-H Bend (Scissoring) of primary amine |
| 1520 | Strong | C=N Stretch (Thiazole ring) |
| 1480, 1450 | Medium | Aromatic C=C Stretch |
| ~1250 | Medium | Aromatic C-N Stretch |
| 850 - 750 | Strong | C-H Out-of-plane Bending (Aromatic) |
Sample Preparation: KBr-Pellet[1][2][3][4]
Table 4: Mass Spectrometry Data of this compound
| m/z | Relative Intensity (%) | Assignment |
| 176 | 100 | [M]⁺ (Molecular Ion) |
| 134 | ~60 | [M - C₂H₂N]⁺ |
| 104 | ~40 | [C₆H₅CS]⁺ |
| 77 | ~30 | [C₆H₅]⁺ |
Ionization Method: Electron Ionization (EI)[1]
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or 400 MHz spectrometer.[5][6] The sample is dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃, and tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing. For ¹H NMR, the spectral width is set from 0 to 15 ppm, while for ¹³C NMR, it is typically 0 to 220 ppm.
2.2 Infrared (IR) Spectroscopy IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample of this compound is mixed with potassium bromide (KBr) powder and pressed into a thin pellet.[1] The spectrum is recorded in the range of 4000 to 400 cm⁻¹.
2.3 Mass Spectrometry (MS) Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.[1] Electron Ionization (EI) at 70 eV is a common method for generating the molecular ion and characteristic fragments. The mass analyzer, such as a quadrupole or ion trap, separates the ions based on their mass-to-charge ratio (m/z).
Signaling Pathway Visualization
Derivatives of this compound have been identified as inhibitors of the PI3K/AKT signaling pathway, which is a critical pathway in cancer cell proliferation and survival.[7][8] The following diagram illustrates the inhibitory action of this compound derivatives on this pathway.
Caption: Inhibition of the PI3K/AKT pathway by this compound derivatives.
The following diagram illustrates a general workflow for the synthesis and characterization of this compound derivatives.
Caption: General workflow for synthesis and characterization.
References
- 1. spectrabase.com [spectrabase.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of this compound Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Crystal Structure of 5-Phenylthiazol-2-amine
For: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the structural elucidation of 5-phenylthiazol-2-amine. While a definitive published crystal structure with atomic coordinates for this compound is not publicly available in crystallographic databases as of the date of this publication, this document outlines the standardized experimental protocols required for its determination via single-crystal X-ray diffraction. Furthermore, it delves into the biological significance of this scaffold, particularly the role of its derivatives in modulating the PI3K/AKT signaling pathway, a critical axis in cancer research. This guide serves as a foundational resource for researchers aiming to characterize this compound or synthesize and evaluate its derivatives for therapeutic applications.
Introduction
This compound is a heterocyclic compound featuring a core thiazole ring substituted with a phenyl group at the 5-position and an amine group at the 2-position. This chemical scaffold is of significant interest in medicinal chemistry. Thiazole-containing compounds are known to exhibit a wide range of biological activities. Notably, derivatives of this compound have been identified as potent inhibitors of phosphatidylinositol 4-kinase III beta (PI4KIIIβ), which subsequently impacts the crucial PI3K/AKT signaling pathway. This pathway is a central regulator of cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers.
Understanding the precise three-dimensional arrangement of atoms in this compound is fundamental for structure-based drug design. A crystal structure provides invaluable data on bond lengths, bond angles, and intermolecular interactions, which are critical for designing more potent and selective inhibitors. This guide details the methodology to obtain this crucial structural information.
Chemical Properties
A summary of the key chemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂S | [1] |
| Molecular Weight | 176.24 g/mol | [1] |
| IUPAC Name | 5-phenyl-1,3-thiazol-2-amine | |
| CAS Number | 39136-63-5 | [1] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥98% | [1] |
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the molecular structure of a small organic compound like this compound at atomic resolution is unambiguously achieved through single-crystal X-ray diffraction.[2][3] The following protocol outlines the necessary steps, from crystal growth to final structure refinement.
Crystal Growth
The initial and often most challenging step is the cultivation of a high-quality single crystal.[4] The crystal should be of sufficient size (ideally >0.1 mm in all dimensions), possess a regular and well-defined shape, and be free from internal defects like cracks or twinning.[4]
-
Method: Slow evaporation of a saturated solution is the most common method for small molecules.
-
Solvent Selection: A systematic screening of solvents is required. Solvents in which the compound has moderate solubility are ideal. Common choices include ethanol, methanol, acetone, acetonitrile, ethyl acetate, and mixtures thereof.
-
Procedure:
-
Prepare a saturated or near-saturated solution of this compound in a chosen solvent or solvent system in a small, clean vial. Gentle heating can be used to increase solubility.
-
Loosely cap the vial or cover it with parafilm perforated with a few small holes.
-
Allow the solvent to evaporate slowly and undisturbed at a constant temperature over several days to weeks.
-
Monitor the vial for the formation of single, well-formed crystals.
-
Data Collection
Once a suitable crystal is obtained, it is mounted on a diffractometer for X-ray data collection.
-
Mounting: The selected crystal is carefully mounted on a glass fiber or a cryo-loop and placed on a goniometer head.
-
Instrumentation: A modern single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) X-ray source and a sensitive detector (e.g., CCD or CMOS) is used.
-
Data Acquisition:
-
The crystal is cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and protect it from radiation damage.
-
The diffractometer, controlled by specialized software, rotates the crystal through a series of angles.
-
As the crystal rotates, it diffracts the X-ray beam, producing a unique pattern of reflections. The positions and intensities of thousands of these reflections are meticulously recorded by the detector.[4]
-
Structure Solution and Refinement
The collected diffraction data is processed to determine the crystal structure.
-
Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors like Lorentz-polarization effects and absorption. This step yields a file containing a list of reflections and their intensities.
-
Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and the space group.
-
Structure Solution: For small molecules like this compound, the phase problem is typically solved using direct methods.[4] This computational technique uses statistical relationships between the reflection intensities to generate an initial electron density map.
-
Model Building: An initial atomic model is built into the electron density map. Atoms are identified and placed, gradually revealing the molecular structure.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization algorithm.[5] In this iterative process, atomic coordinates and displacement parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns. The quality of the final model is assessed using metrics like the R-factor.
Visualizations
Experimental Workflow
The logical flow of single-crystal X-ray crystallography, from sample preparation to final structure validation, is a critical process for structural chemists.
Caption: Workflow for small molecule crystal structure determination.
Relevant Signaling Pathway: PI3K/AKT Inhibition
Derivatives of this compound have been shown to inhibit the PI3K/AKT signaling pathway, a key cascade in cellular regulation. Understanding this pathway provides a biological context for the compound's therapeutic potential.
Caption: Inhibition of the PI3K/AKT pathway by thiazole derivatives.
Conclusion
While the specific crystallographic data for this compound remains to be published, the methodologies for its determination are well-established and robust. This guide provides the necessary experimental framework for researchers to pursue its structural elucidation. The role of this chemical scaffold as an inhibitor of the PI3K/AKT pathway underscores the importance of obtaining detailed structural information, which will undoubtedly accelerate the design of novel and more effective therapeutic agents for a variety of diseases, including cancer. The protocols and diagrams herein serve as a vital resource for professionals in the field of drug discovery and structural biology.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. cusabio.com [cusabio.com]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. Improved chemistry restraints for crystallographic refinement by integrating the Amber force field into Phenix - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Physicochemical Landscape of 5-Phenylthiazol-2-amine: A Technical Guide to Solubility and Stability
For Immediate Release
[City, State] – [Date] – This technical guide provides a comprehensive overview of the solubility and stability of 5-Phenylthiazol-2-amine, a key heterocyclic compound with significant interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presented in a clear, comparative format to facilitate laboratory investigation and formulation development.
While specific experimental data for this compound is not extensively available in public literature, this guide leverages data from its close structural isomer, 2-Amino-4-phenylthiazole, to provide a robust predictive framework for its physicochemical properties. The methodologies outlined herein are based on established principles and international guidelines to ensure scientific rigor and regulatory compliance.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The following tables provide estimated quantitative solubility data for this compound, based on the known solubility of 2-Amino-4-phenylthiazole, and detailed protocols for its experimental determination.
Estimated Quantitative Solubility Data
The solubility of this compound is expected to be influenced by the polarity of the solvent and the pH of aqueous media, owing to the presence of the basic amine group.
| Solvent System | Estimated Solubility (mg/mL) | Temperature (°C) |
| Dimethylformamide (DMF) | 10 | 25 |
| Dimethyl Sulfoxide (DMSO) | 10 | 25 |
| Ethanol | 12 | 25 |
| Ethanol:PBS (pH 7.2) (1:10) | 0.1 | 25 |
Note: The data presented is for the structural isomer 2-Amino-4-phenylthiazole and serves as a predictive baseline for this compound. Experimental verification is highly recommended.
Experimental Protocols for Solubility Determination
This method determines the equilibrium solubility of a compound, representing the true solubility in a saturated solution.
Objective: To determine the maximum concentration of this compound that can be dissolved in a given solvent at equilibrium.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, PBS buffers of various pH, Ethanol, DMSO)
-
Vials with screw caps
-
Shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of solid this compound to a vial.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C).
-
Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the suspension to pellet the excess solid.
-
Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the filtrate using a validated stability-indicating HPLC method.[1]
This high-throughput method measures the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock.[2][3]
Objective: To rapidly assess the solubility of this compound under non-equilibrium conditions.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well microtiter plates
-
Nephelometer
Procedure:
-
Prepare serial dilutions of the this compound DMSO stock solution in a 96-well plate.
-
Add the aqueous buffer to each well to achieve the desired final compound concentrations and a consistent final DMSO concentration (typically ≤1%).
-
Mix the plate thoroughly and incubate at a controlled temperature for a specified duration (e.g., 2 hours).[2]
-
Measure the light scattering in each well using a nephelometer to detect the formation of precipitate.[2]
-
The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed.
Stability Profile
Understanding the stability of this compound is crucial for determining its shelf-life and appropriate storage conditions. Forced degradation studies are performed to identify potential degradation products and pathways.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies expose the compound to conditions more severe than accelerated stability testing to identify potential degradation pathways.[4][5]
Objective: To investigate the intrinsic stability of this compound and identify its degradation products under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with UV or Mass Spectrometry (MS) detector
Procedure: A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., methanol or acetonitrile). This stock solution is then subjected to the following stress conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at 60°C for up to 24 hours. Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours), neutralize with 0.1 M NaOH, and analyze by HPLC.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at 60°C for up to 8 hours. Withdraw samples at appropriate time points, neutralize with 0.1 M HCl, and analyze by HPLC.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for up to 24 hours. Withdraw samples at appropriate time points and analyze by HPLC.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat at 80°C for 48 hours. At appropriate time points, dissolve a portion of the sample in a suitable solvent and analyze by HPLC. A solution can also be stressed under the same conditions.
-
Photostability: Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6][7][8] A control sample should be stored in the dark under the same temperature conditions. Analyze both samples by HPLC.
Presentation of Stability Data
The results of the forced degradation studies should be summarized in a table to clearly indicate the extent of degradation under each stress condition.
| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation | Number of Degradants |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60 | ||
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60 | ||
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | ||
| Thermal (Dry Heat) | - | 48 hours | 80 | ||
| Photolytic | ICH Q1B | - | Room Temp |
Note: The % degradation and number of degradants are to be determined experimentally.
Visualization of Experimental Workflows
To aid in the conceptualization of the experimental processes, the following diagrams illustrate the workflows for solubility and stability testing.
Caption: Experimental workflows for solubility determination.
Caption: Workflow for forced degradation stability testing.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound, supported by detailed experimental protocols and predictive data. It is imperative for researchers to conduct empirical studies to validate these characteristics for their specific applications. The methodologies and data presentation formats outlined herein offer a standardized approach to facilitate such investigations, ultimately contributing to the successful development of new chemical entities and pharmaceutical products.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmadekho.com [pharmadekho.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 7. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jordilabs.com [jordilabs.com]
Potential Therapeutic Targets of 5-Phenylthiazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Among its many derivatives, 5-phenylthiazol-2-amine has emerged as a key pharmacophore for the development of novel therapeutic agents, particularly in the realm of oncology. While much of the recent research has focused on its derivatives, the this compound core provides a crucial foundation for potent and selective inhibitors of key signaling pathways implicated in cancer progression. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound and its derivatives, with a focus on their mechanism of action, quantitative pharmacological data, and the experimental methodologies used for their evaluation. A noteworthy consideration in the development of 2-aminothiazole-based compounds is their potential for promiscuous binding, acting as frequent hitters in high-throughput screens, which necessitates careful evaluation of their selectivity.[3]
Primary Therapeutic Target: Phosphatidylinositol 4-Kinase IIIβ (PI4KIIIβ)
Recent studies have identified Phosphatidylinositol 4-Kinase IIIβ (PI4KIIIβ) as a primary therapeutic target for derivatives of this compound.[4][5] PI4KIIIβ is a lipid kinase that plays a critical role in maintaining the lipid composition of cellular membranes and is involved in the replication of several viruses.[4][5] More importantly, in the context of cancer, it has been shown to be a key regulator of the PI3K/AKT signaling pathway.[4]
Mechanism of Action
Derivatives of this compound act as inhibitors of PI4KIIIβ.[4] By inhibiting the enzymatic activity of PI4KIIIβ, these compounds disrupt the phosphorylation of phosphatidylinositol, which is a crucial step in the activation of the PI3K/AKT signaling cascade.[4] The inhibition of this pathway leads to a series of downstream effects that are detrimental to cancer cell survival and proliferation.
Signaling Pathway
The inhibition of PI4KIIIβ by this compound derivatives initiates a cascade of events that ultimately suppresses tumor growth. The key signaling pathway affected is the PI3K/AKT pathway, as illustrated in the diagram below.
Caption: Inhibition of PI4KIIIβ by this compound derivatives.
Quantitative Data
Table 1: PI4KIIIβ Inhibitory Activity
| Compound | PI4KIIIβ IC50 (nM) | Reference |
| Derivative 16 | 8.9 | [4] |
| Derivative 43 | 7.2 | [4] |
| PIK93 (Reference) | 19.0 | [4] |
Table 2: Antiproliferative Activity against Small Cell Lung Cancer (H446) Cells
| Compound | GI50 (μM) | Reference |
| Derivative 16 | 0.38 | [4] |
| Derivative 43 | 0.29 | [4] |
| Alpelisib (Reference) | 1.25 | [4] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the therapeutic potential of this compound derivatives.
PI4KIIIβ Inhibition Assay
This assay is performed to determine the concentration at which a compound inhibits 50% of the PI4KIIIβ enzyme activity (IC50).
-
Principle: A radiometric assay using [γ-³²P]ATP is commonly employed to measure the phosphorylation of the phosphatidylinositol substrate by PI4KIIIβ.
-
Methodology:
-
Recombinant human PI4KIIIβ is incubated with the substrate (phosphatidylinositol), [γ-³²P]ATP, and varying concentrations of the test compound in an appropriate assay buffer.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is then stopped, and the phosphorylated lipid product is separated from the unreacted [γ-³²P]ATP, typically using a lipid extraction method.
-
The amount of incorporated radioactivity in the lipid product is quantified using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Methodology:
-
Cancer cells (e.g., H446 small cell lung cancer cells) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
After the treatment period, the MTT reagent is added to each well, and the plates are incubated for a few hours to allow for formazan crystal formation.
-
A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is calculated from the dose-response curves.
-
Western Blot Analysis for PI3K/AKT Pathway Proteins
This technique is used to detect and quantify the levels of specific proteins in the PI3K/AKT signaling pathway to confirm the mechanism of action.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest (e.g., phosphorylated AKT, total AKT).
-
Methodology:
-
Cells are treated with the test compound at various concentrations and for different durations.
-
After treatment, the cells are lysed to extract the total protein.
-
The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., anti-p-AKT, anti-AKT, anti-p-PI3K).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
The intensity of the bands is quantified using densitometry software to determine the relative protein expression levels.
-
In Vivo Tumor Xenograft Model
This model is used to evaluate the antitumor efficacy of the compounds in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored.
-
Methodology:
-
Human cancer cells (e.g., H446) are injected subcutaneously into the flank of nude mice.
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives the test compound (e.g., orally or intraperitoneally) at a specific dose and schedule, while the control group receives a vehicle.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, Western blotting).
-
The antitumor efficacy is assessed by comparing the tumor growth in the treated group to the control group.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of this compound derivatives.
Caption: Preclinical evaluation workflow for this compound derivatives.
Conclusion
This compound serves as a valuable scaffold for the development of potent inhibitors targeting PI4KIIIβ, with significant therapeutic potential in oncology. The downstream inhibition of the PI3K/AKT signaling pathway provides a clear mechanism for the observed antitumor activity of its derivatives. While the parent compound's specific activity remains to be fully elucidated in publicly available literature, the extensive research on its derivatives underscores the importance of this chemical moiety in modern drug discovery. Further investigation into the selectivity profile and potential off-target effects of these compounds is warranted to ensure their safe and effective translation into clinical applications. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued exploration and development of this compound-based therapeutics.
References
- 1. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Promiscuous 2-aminothiazoles (PrATs): a frequent hitting scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of this compound Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In Silico Prediction of 5-Phenylthiazol-2-amine Bioactivity: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the in silico methodologies for predicting the bioactivity of 5-Phenylthiazol-2-amine and its derivatives. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of computational techniques to assess the therapeutic potential of this chemical scaffold. The guide outlines a systematic workflow encompassing target identification, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore analysis. Detailed protocols for these key in silico experiments are provided, alongside methodologies for experimental validation. All quantitative data from cited studies, including inhibitory concentrations and binding affinities, are summarized in structured tables for comparative analysis. Furthermore, this guide utilizes Graphviz to visualize complex signaling pathways and experimental workflows, adhering to stringent design specifications for clarity and readability.
Introduction to this compound
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Derivatives of this molecule have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and metabolic disease-modulating agents. The versatility of the thiazole ring, combined with the phenyl substituent, allows for diverse chemical modifications, leading to a broad spectrum of pharmacological properties.
Recent research has highlighted the potential of this compound derivatives as potent inhibitors of key signaling molecules. For instance, certain derivatives have demonstrated significant inhibitory activity against Phosphatidylinositol 4-kinase III beta (PI4KIIIβ), a crucial enzyme in the PI3K/AKT signaling pathway, which is often dysregulated in cancer.[1][2] Other studies have explored their efficacy as Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonists, tubulin polymerization inhibitors, and modulators of cyclooxygenase (COX) enzymes, underscoring the therapeutic promise of this chemical class.[3]
In silico approaches are instrumental in navigating the vast chemical space of this compound derivatives, enabling the rational design and prioritization of candidates for synthesis and biological evaluation. This guide delineates a robust computational workflow to predict the bioactivity of novel derivatives and to elucidate their mechanisms of action at a molecular level.
In Silico Bioactivity Prediction Workflow
The computational prediction of bioactivity for a novel this compound derivative follows a multi-step, hierarchical approach. This workflow is designed to progressively refine the understanding of the compound's potential therapeutic applications, from broad target identification to specific molecular interactions.
Target Identification
The initial step involves identifying potential biological targets of the this compound derivative. This can be achieved through a combination of ligand-based and structure-based approaches.
-
Ligand-Based Target Prediction: This method utilizes the principle of chemical similarity, where the structure of the novel compound is compared against databases of known bioactive molecules. Web servers such as SwissTargetPrediction, PharmMapper, and SuperPred can be employed to generate a list of putative targets based on 2D and 3D similarity to known ligands.
-
Structure-Based Target Prediction (Inverse Docking): In this approach, the 3D structure of the this compound derivative is screened against a library of protein binding sites. This "inverse docking" can identify proteins that are predicted to bind to the compound with high affinity.
Molecular Docking
Once a list of potential targets is generated, molecular docking is performed to predict the binding mode and affinity of the this compound derivative to the target protein. This provides insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling is a statistical approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, a QSAR model can be developed using a training set of analogues with known activities to predict the bioactivity of novel, untested compounds.
Pharmacophore Modeling
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to bind to a specific target. A pharmacophore model can be generated from a set of active this compound derivatives and used as a 3D query to screen large compound libraries for molecules with similar features.
Key Biological Activities and Quantitative Data
In silico predictions are guided and validated by existing experimental data. The following tables summarize the reported bioactivities of various this compound derivatives.
Anticancer Activity
Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of the PI3K/AKT signaling pathway.
Table 1: In Vitro Anticancer Activity of this compound Derivatives
| Compound | Target/Cell Line | IC50 (µM) | Reference |
| Derivative 16 | PI4KIIIβ | 0.038 | [2] |
| Derivative 43 | PI4KIIIβ | 0.098 | [2] |
| Derivative 10a | Tubulin Polymerization | 2.69 | |
| Derivative 5b | HT29 (Colon Cancer) | 2.01 | [4][5] |
| Compound 28 | HT29 (Colon Cancer) | 0.63 | [6] |
| Compound 20 | H1299 (Lung Cancer) | 4.89 | [6] |
| Compound 20 | SHG-44 (Glioma) | 4.03 | [6] |
| Compound 4c | SKNMC (Neuroblastoma) | 10.8 | [7] |
| Compound 4d | Hep-G2 (Liver Cancer) | 11.6 | [7] |
PPARγ Agonist Activity
Phenylthiazole acids, a related class of compounds, have been identified as potential agonists of PPARγ, a nuclear receptor involved in the regulation of glucose and lipid metabolism.
Table 2: PPARγ Agonist Activity of Phenylthiazole Derivatives
| Compound | EC50 (µM) | Reference |
| Phenylthiazole acid 4t | 0.75 ± 0.20 | [3][8] |
| Rosiglitazone (Control) | 0.83 ± 0.14 | [3][8] |
Experimental Protocols
The validation of in silico predictions is contingent upon robust experimental testing. The following sections provide detailed methodologies for key assays relevant to the bioactivity of this compound.
In Silico Methodologies
-
Ligand Preparation:
-
Generate the 3D structure of the this compound derivative using software such as ChemDraw or Avogadro.
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Assign rotatable bonds to allow for conformational flexibility during docking.
-
-
Receptor Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, co-factors, and existing ligands.
-
Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.
-
-
Grid Generation:
-
Define the binding site on the receptor, typically centered on the active site or a known ligand-binding pocket.
-
Generate a grid box that encompasses the defined binding site.
-
-
Docking Simulation:
-
Perform the docking calculation using software such as AutoDock Vina or Glide. The program will systematically sample different conformations and orientations of the ligand within the grid box.
-
-
Results Analysis:
-
Analyze the docking results to identify the most favorable binding poses based on the predicted binding energy or docking score.
-
Visualize the ligand-protein interactions to understand the key residues involved in binding.
-
-
Data Set Preparation:
-
Compile a dataset of this compound derivatives with experimentally determined biological activities (e.g., IC50 values).
-
Ensure the data is curated and consistent.
-
-
Molecular Descriptor Calculation:
-
For each molecule in the dataset, calculate a variety of molecular descriptors that quantify its physicochemical and structural properties.
-
-
Data Splitting:
-
Divide the dataset into a training set for model development and a test set for model validation.
-
-
Model Development:
-
Use statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to build a QSAR model that correlates the molecular descriptors with the biological activity.
-
-
Model Validation:
-
Assess the statistical significance and predictive power of the QSAR model using internal (e.g., cross-validation) and external validation (using the test set).
-
-
Prediction:
-
Use the validated QSAR model to predict the biological activity of new this compound derivatives.
-
In Vitro Experimental Validation
This assay measures the activity of PI4KIIIβ by quantifying the amount of ADP produced in the kinase reaction.
-
Prepare a reaction mixture containing PI4KIIIβ enzyme, substrate (phosphatidylinositol), and ATP in a suitable buffer.
-
Add the this compound derivative at various concentrations to the reaction mixture.
-
Incubate the reaction at the optimal temperature for a defined period.
-
Stop the kinase reaction and add the ADP-Glo™ Reagent to deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase-luciferin reaction, producing light.
-
Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Signaling Pathway Analysis: PI3K/AKT Pathway
The PI3K/AKT signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a key target for anticancer drug development. This compound derivatives that inhibit PI4KIIIβ can effectively modulate this pathway.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. The integration of in silico prediction methodologies, as outlined in this guide, provides a powerful framework for accelerating the discovery and optimization of lead compounds. By combining computational approaches with targeted experimental validation, researchers can efficiently explore the therapeutic potential of this compound derivatives, paving the way for the development of next-generation therapeutics for a range of diseases, including cancer and metabolic disorders. This technical guide serves as a valuable resource for navigating the multifaceted process of modern drug discovery, from initial computational screening to preclinical evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. KBbox: Methods [kbbox.h-its.org]
- 5. Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties [ouci.dntb.gov.ua]
- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, activity, and docking study of phenylthiazole acids as potential agonists of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 5-Phenylthiazol-2-amine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 5-phenylthiazol-2-amine derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including their potential as anticancer agents. The following sections outline key synthetic methodologies, present quantitative data in a structured format, and provide step-by-step experimental procedures.
Introduction
The 2-aminothiazole scaffold is a privileged pharmacophore found in numerous biologically active compounds. Derivatives of this compound, in particular, have emerged as promising candidates in drug discovery, notably as inhibitors of signaling pathways implicated in cancer, such as the PI3K/AKT pathway.[1][2] The synthesis of these molecules can be achieved through various chemical strategies, with the Hantzsch thiazole synthesis being a cornerstone method. This document details this and other effective synthetic routes.
Key Synthesis Methodologies
The primary methods for synthesizing the 2-aminothiazole core, which can be adapted for 5-phenyl derivatives, include:
-
Hantzsch Thiazole Synthesis: This is a classical and widely used method for the synthesis of thiazole derivatives.[3][4] It involves the condensation reaction between an α-haloketone and a thioamide (or thiourea). For the synthesis of 4-phenylthiazol-2-amine, 2-bromoacetophenone is reacted with thiourea.[3] Modifications of this method can be used to introduce the phenyl group at the 5-position.
-
One-Pot Synthesis from Ketones and Thiourea: To streamline the synthetic process and improve efficiency, one-pot procedures have been developed. These methods often involve the in-situ generation of the α-haloketone from a ketone, followed by its reaction with thiourea.[5] For instance, aromatic methyl ketones can react with thiourea in the presence of a halogenating agent like copper(II) bromide to yield 2-aminothiazole derivatives.[5]
-
Multi-Component Reactions: These reactions involve the combination of three or more starting materials in a single step to form a complex product, offering high atom economy and efficiency.[6][7]
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various 2-aminothiazole derivatives, providing a comparative overview of different synthetic approaches.
| Entry | Reactants | Method | Catalyst/Reagent | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromoacetophenone, Thiourea | Hantzsch Synthesis | - | Methanol | 0.5 | High | [3] |
| 2 | Acetophenone, Thiourea | One-Pot | CuBr2, K2CO3 | EtOAc | Reflux | 87 | [5] |
| 3 | 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone, N-phenylthiourea | Microwave-assisted Hantzsch | - | Methanol | 0.5 | 95 | [8] |
| 4 | Substituted Acetophenone, Thiourea, Iodine | Conventional Heating | I2 | Ethanol | 8 | Good | [9] |
| 5 | Substituted Acetophenone, Thiourea | Microwave Irradiation | NaHSO4-SiO2 | Solvent-free | 0.17-0.25 | High | [9] |
Experimental Protocols
Protocol 1: Hantzsch Synthesis of 4-Phenylthiazol-2-amine
This protocol describes a classic Hantzsch synthesis to obtain a closely related isomer, which serves as a foundational method.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na2CO3) solution
-
Stir bar
-
20 mL scintillation vial
-
Hot plate with stirring capability
-
Buchner funnel and side-arm flask
-
Filter paper
-
Watch glass
Procedure: [3]
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) and a stir bar to the vial.
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na2CO3 solution and swirl to mix.
-
Filter the resulting precipitate through a Buchner funnel.
-
Wash the filter cake with water.
-
Spread the collected solid on a tared watch glass and allow it to air dry to obtain the 4-phenylthiazol-2-amine product.
Protocol 2: One-Pot Synthesis of 4-Aryl-2-aminothiazoles from Aryl Methyl Ketones
This protocol details a more direct, one-pot synthesis starting from readily available ketones.
Materials:
-
Aromatic methyl ketone (e.g., Acetophenone)
-
Thiourea or N-substituted thiourea
-
Copper(II) bromide (CuBr2)
-
Potassium carbonate (K2CO3)
-
Ethyl acetate (EtOAc)
-
Round-bottom flask with reflux condenser
-
Heating mantle with stirring
-
Standard work-up and purification equipment
Procedure: [5]
-
To a solution of the aromatic methyl ketone (1 mmol) in ethyl acetate (10 mL), add thiourea (1.2 mmol), copper(II) bromide (1.1 mmol), and potassium carbonate (2 mmol).
-
Reflux the reaction mixture with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture and wash the solid with ethyl acetate.
-
The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired 4-aryl-2-aminothiazole derivative.
Synthesis Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the general workflow for the synthesis of 2-aminothiazole derivatives and the signaling pathway they are known to inhibit.
Caption: General workflow for the synthesis of 2-aminothiazole derivatives.
Caption: Inhibition of the PI3K/AKT pathway by this compound derivatives.[2]
Conclusion
The synthesis of this compound derivatives can be accomplished through robust and versatile methods like the Hantzsch synthesis and one-pot procedures. These compounds are valuable scaffolds in medicinal chemistry, demonstrating significant biological activity. The protocols and data presented herein provide a solid foundation for researchers to synthesize and explore the therapeutic potential of this important class of molecules. Further research into novel synthetic routes and the biological evaluation of new derivatives is encouraged to advance the development of potent therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. synarchive.com [synarchive.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. mdpi.com [mdpi.com]
- 7. One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjpbcs.com [rjpbcs.com]
Application Notes and Protocols for the Functionalization of 5-Phenylthiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical functionalization of 5-phenylthiazol-2-amine, a key scaffold in medicinal chemistry. The methodologies outlined below cover N-functionalization of the amino group, C5-functionalization of the thiazole ring, and ortho-C-H functionalization of the phenyl ring, enabling the synthesis of a diverse range of derivatives for drug discovery and development.
Introduction
This compound and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Notably, derivatives of this scaffold have been identified as potent inhibitors of phosphatidylinositol 4-kinase III beta (PI4KIIIβ), which in turn inhibits the PI3K/AKT signaling pathway, a critical regulator of cell proliferation, survival, and growth. Dysregulation of the PI3K/AKT pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. The functionalization of the this compound core allows for the modulation of its physicochemical properties and biological activity, facilitating the development of novel and more effective therapeutic agents.
Signaling Pathway: PI3K/AKT Inhibition
Functionalized this compound derivatives have been shown to exert their anti-tumor effects by inhibiting the PI3K/AKT signaling cascade.[1] This pathway is typically activated by growth factors binding to receptor tyrosine kinases (RTKs), leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), which acts as a second messenger to recruit and activate AKT. Activated AKT, in turn, phosphorylates a multitude of downstream targets, promoting cell survival and proliferation. By inhibiting PI4KIIIβ, a key kinase upstream of this cascade, the this compound derivatives effectively block this pro-survival signaling.
Caption: Inhibition of the PI3K/AKT signaling pathway by this compound derivatives.
Experimental Protocols and Data
The following sections provide detailed protocols for the functionalization of this compound at three key positions: the exocyclic amino group (N-functionalization), the C5 position of the thiazole ring, and the ortho position of the C5-phenyl ring.
N-Functionalization: Acylation
N-acylation of the 2-amino group is a common strategy to introduce diverse functionalities and modulate the electronic properties of the molecule.
Caption: General workflow for the N-acylation of this compound.
A mixture of 2-amino-4-phenylthiazole and acetic anhydride is heated to furnish the corresponding N-acetyl compound.[2]
-
Materials: this compound, Acetic Anhydride.
-
Procedure:
-
Combine this compound (1.0 eq) and acetic anhydride (1.5 eq).
-
Heat the mixture under reflux for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize from ethanol to afford the pure N-acetylated product.
-
The benzoylation of amines can be achieved using benzoyl chloride in the presence of a base to neutralize the HCl byproduct.
-
Materials: this compound, Benzoyl Chloride, Pyridine, Dichloromethane (DCM).
-
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of pyridine and DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
| Acylating Agent | Product | Yield (%) | Reference |
| Acetic Anhydride | N-(5-phenylthiazol-2-yl)acetamide | High | [3] |
| Benzoyl Chloride | N-(5-phenylthiazol-2-yl)benzamide | Good to Excellent | [4] |
C5-Functionalization of the Thiazole Ring
Functionalization at the C5 position of the thiazole ring is a key strategy for extending the molecular scaffold and exploring structure-activity relationships. A common approach involves a two-step halogenation/nucleophilic substitution sequence.
Caption: Workflow for C5-functionalization via bromination and nucleophilic substitution.
The C5-position of the electron-rich 2-aminothiazole ring is susceptible to electrophilic bromination.
-
Materials: this compound, N-Bromosuccinimide (NBS), Dichloromethane (DCM).
-
Procedure:
-
Dissolve this compound (1.0 eq) in DCM.
-
Cool the solution to 0 °C.
-
Add NBS (1.05 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Quench the reaction with aqueous sodium thiosulfate solution.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 5-bromo-2-amino-4-phenylthiazole.
-
The C5-bromo derivative can undergo nucleophilic aromatic substitution with various nucleophiles.
-
Materials: 5-Bromo-2-amino-4-phenylthiazole, Nucleophile (e.g., morpholine), Sodium bicarbonate, Dimethylformamide (DMF).
-
Procedure:
-
Dissolve 5-bromo-2-amino-4-phenylthiazole (1.0 eq) in DMF.
-
Add sodium bicarbonate (2.0 eq) and the desired nucleophile (1.2 eq).
-
Heat the reaction mixture at 70-80 °C for 3-5 hours.
-
Cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Purify by recrystallization or column chromatography.
-
| Reaction | Reagents | Product | Yield (%) | Reference |
| Bromination | NBS, DCM | 5-Bromo-2-amino-4-phenylthiazole | Good | [5][6] |
| Nucleophilic Substitution | Morpholine, NaHCO₃, DMF | 2-Amino-5-(morpholin-4-yl)-4-phenylthiazole | 37 | [6] |
The C5-bromo derivative is also a suitable substrate for palladium-catalyzed Suzuki cross-coupling reactions to form C-C bonds.
-
Materials: 5-Bromo-2-amino-4-phenylthiazole, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., 1,4-dioxane/water).
-
Procedure:
-
To a reaction vessel, add 5-bromo-2-amino-4-phenylthiazole (1.0 eq), the arylboronic acid (1.2 eq), palladium catalyst (2-5 mol%), and base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture at 80-100 °C for 12-24 hours.
-
Cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
| Arylboronic Acid | Product | Yield (%) | Reference |
| Phenylboronic acid | 2-Amino-4,5-diphenylthiazole | Good to Excellent | [7][8][9] |
C-H Functionalization of the Phenyl Ring
Direct C-H functionalization offers an atom-economical approach to modify the phenyl ring, often with high regioselectivity directed by a suitable functional group on the thiazole core.
Caption: General workflow for the directed ortho-C-H arylation of the phenyl ring.
The amide group at the 2-position of the thiazole can act as a directing group for the ortho-C-H functionalization of the C5-phenyl ring.
-
Materials: N-(5-phenylthiazol-2-yl)amide, Aryl iodide, Palladium acetate (Pd(OAc)₂), Silver acetate (AgOAc), Trifluoroacetic acid (TFA).
-
Procedure:
-
In a reaction tube under an inert atmosphere, combine the N-acylated this compound (1.0 eq), aryl iodide (2.0-3.0 eq), Pd(OAc)₂ (5-10 mol%), and AgOAc (2.0-3.0 eq).
-
Add anhydrous TFA as the solvent.
-
Seal the tube and heat the mixture at 90-110 °C for 12-24 hours.
-
Cool the reaction, dilute with an organic solvent, and filter through celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the residue by column chromatography to obtain the ortho-arylated product.
-
| Substrate | Aryl Halide | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | | N-(5-phenylthiazol-2-yl)pivalamide | Iodobenzene | N-(5-(biphenyl-2-yl)thiazol-2-yl)pivalamide | Moderate to Good | Analogous to[10][11] |
Conclusion
The protocols described in this document provide a robust foundation for the synthesis of a wide array of functionalized this compound derivatives. These methodologies are essential for researchers in the field of medicinal chemistry and drug development, enabling the systematic exploration of this privileged scaffold for the discovery of novel therapeutic agents, particularly those targeting the PI3K/AKT signaling pathway. Careful optimization of the reaction conditions for specific substrates is recommended to achieve the best results.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Cobalt(iii)-catalyzed C–H functionalization of 2-arylthiazoles with maleimides or allyl acetate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Cobalt(III)-catalyzed C-H functionalization of 2-arylthiazoles with maleimides or allyl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 5-Phenylthiazol-2-amine in Kinase Inhibitor Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 5-phenylthiazol-2-amine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of potent and selective kinase inhibitors. Its inherent drug-like properties and the amenability of the thiazole and phenyl rings to chemical modification have led to the discovery of numerous inhibitors targeting key kinases implicated in cancer and other diseases. This document provides detailed application notes, experimental protocols, and data for the synthesis and evaluation of kinase inhibitors derived from this compound, focusing on inhibitors of Phosphatidylinositol 4-kinase III beta (PI4KIIIβ), Aurora kinases, and Pim1 kinase.
Application Notes
This compound and its derivatives have been successfully employed in the development of inhibitors for several important kinase families. The core structure provides a rigid framework that can be elaborated to achieve high affinity and selectivity for the target kinase.
-
PI4KIIIβ Inhibitors: Derivatives of this compound have been synthesized as potent inhibitors of PI4KIIIβ, a lipid kinase involved in the PI3K/AKT/mTOR signaling pathway.[1][2] These inhibitors have demonstrated antitumor activity by inducing cancer cell apoptosis and cell cycle arrest.[1][2] The synthesis often involves structural modifications of known pan-PI3K inhibitors to enhance selectivity for PI4KIIIβ.[1][2]
-
Aurora Kinase Inhibitors: The N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine scaffold, which incorporates the this compound moiety, has yielded potent inhibitors of Aurora A and Aurora B kinases.[3][4][5][6] These kinases are critical regulators of mitosis, and their inhibition leads to mitotic failure and cancer cell death.[3][4][5][6] Structure-activity relationship (SAR) studies have shown that substitution at the para-position of the aniline ring is crucial for potency and selectivity.[3][4][5][6]
-
Pim1 Kinase Inhibitors: Bis-thiazole derivatives incorporating the this compound core have been developed as preferential inhibitors of Pim1 kinase.[7][8][9] Pim1 is a serine/threonine kinase that plays a significant role in cell cycle regulation and is overexpressed in various cancers.[7][8][9] Inhibition of Pim1 by these compounds has been shown to induce cell cycle arrest at the G1/S phase.[7][8]
Quantitative Data
The following tables summarize the inhibitory activities of representative kinase inhibitors derived from this compound.
Table 1: PI4KIIIβ Inhibitor Activity
| Compound | Target Kinase | IC50 (nM) | Cell Line | Reference |
| Compound 16 | PI4KIIIβ | 15 | H446 | [1][2] |
| Compound 43 | PI4KIIIβ | 28 | H446 | [1][2] |
| PIK93 | PI4KIIIβ | 19 | - | [1][2] |
Table 2: Aurora Kinase Inhibitor Activity
| Compound | Target Kinase | Ki (nM) | Cell Line | Reference |
| CYC116 | Aurora A | 8.0 | - | [3][4][5][6] |
| CYC116 | Aurora B | 9.2 | - | [3][4][5][6] |
Table 3: Pim1 Kinase Inhibitor Activity
| Compound | Target Kinase | IC50 (µM) | Cell Line | Reference |
| Derivative 3b | Pim1 | 0.32 | T47D | [7][8] |
| Derivative 8b | Pim1 | 0.24 | T47D | [7][8] |
| Staurosporine | Pim1 | 0.36 | - | [7][8] |
Experimental Protocols
General Synthesis of this compound Derivatives (PI4KIIIβ Inhibitors)
This protocol describes a general method for the synthesis of this compound derivatives, adapted from the synthesis of PI4KIIIβ inhibitors.[1][2]
Step 1: Synthesis of 2-bromo-1-phenylethanone
-
To a solution of acetophenone in a suitable solvent (e.g., diethyl ether or chloroform), add bromine dropwise at 0 °C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-bromo-1-phenylethanone.
Step 2: Synthesis of this compound
-
To a solution of 2-bromo-1-phenylethanone in ethanol, add thiourea.
-
Reflux the reaction mixture for several hours until the starting materials are consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium bicarbonate).
-
Collect the resulting precipitate by filtration, wash with water, and dry to obtain this compound.
Step 3: N-Arylation or N-Acylation of this compound
-
For N-Arylation (Buchwald-Hartwig Coupling): To a solution of this compound and an appropriate aryl halide in an anhydrous solvent (e.g., toluene or dioxane), add a palladium catalyst (e.g., Pd2(dba)3), a ligand (e.g., Xantphos), and a base (e.g., Cs2CO3).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) until the reaction is complete.
-
Cool the mixture, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
-
For N-Acylation: To a solution of this compound in a suitable solvent (e.g., dichloromethane or THF) and a base (e.g., triethylamine or pyridine), add the desired acyl chloride or anhydride dropwise at 0 °C.
-
Stir the reaction at room temperature until completion.
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate.
-
Purify the residue by column chromatography to obtain the N-acylated product.
Synthesis of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amines (Aurora Kinase Inhibitors)
This protocol is a general procedure for synthesizing the core structure of Aurora kinase inhibitors like CYC116.[3][4][5][6]
Step 1: Synthesis of 3-(dimethylamino)-1-(thiazol-5-yl)prop-2-en-1-one
-
To a solution of 5-acetylthiazole in dimethylformamide dimethyl acetal (DMF-DMA), heat the mixture at reflux for several hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enaminone.
Step 2: Synthesis of 4-(thiazol-5-yl)pyrimidin-2-amine
-
To a solution of the enaminone from Step 1 in a suitable solvent (e.g., 2-methoxyethanol), add guanidine hydrochloride and a base (e.g., sodium methoxide).
-
Heat the reaction mixture at reflux until the reaction is complete.
-
Cool the mixture, add water, and collect the precipitate by filtration. Wash the solid with water and dry to yield the pyrimidin-2-amine derivative.
Step 3: Buchwald-Hartwig Coupling with an Aryl Halide
-
Follow the general procedure for N-arylation described in Protocol 3.1, Step 3, using 4-(thiazol-5-yl)pyrimidin-2-amine and the desired substituted aniline or aryl halide.
Synthesis of Bis-Thiazole Derivatives (Pim1 Kinase Inhibitors)
This protocol outlines the Hantzsch thiazole synthesis for the preparation of bis-thiazole Pim1 inhibitors.[7][8][9]
Step 1: Synthesis of Bis-thiourea derivative
-
To a solution of a diamine (e.g., 1,3-phenylenediamine) in a suitable solvent, add an appropriate isothiocyanate in a dropwise manner.
-
Stir the reaction mixture at room temperature for several hours.
-
Collect the resulting precipitate by filtration, wash with a suitable solvent, and dry to obtain the bis-thiourea.
Step 2: Hantzsch Thiazole Synthesis
-
To a solution of the bis-thiourea from Step 1 in a suitable solvent (e.g., ethanol), add an α-haloketone (e.g., 2-bromo-1-phenylethanone).
-
Reflux the reaction mixture for several hours.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate).
-
Collect the precipitate by filtration, wash with water, and purify by recrystallization or column chromatography to yield the bis-thiazole derivative.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by the kinase inhibitors synthesized from this compound.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Discovery of this compound Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors with in vivo and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors with in vivo and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Versatility of 5-Phenylthiazol-2-amine: A Building Block for Novel Therapeutics
5-Phenylthiazol-2-amine serves as a crucial scaffold in organic synthesis, particularly in the development of pharmacologically active compounds. Its unique structural features allow for diverse chemical modifications, leading to the creation of a wide array of derivatives with significant therapeutic potential, most notably in the realm of oncology.
This heterocyclic amine is a key starting material for the synthesis of molecules that can modulate critical cellular signaling pathways. Researchers have successfully utilized this building block to develop potent inhibitors of enzymes such as Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) and to target the PI3K/AKT signaling cascade, both of which are frequently dysregulated in cancer.[1][2] The derivatization of the 2-amino group and modifications at other positions of the thiazole ring have yielded compounds with significant anti-proliferative and apoptotic activities against various cancer cell lines.[3]
Application in Anticancer Drug Discovery
Derivatives of this compound have demonstrated considerable promise as anticancer agents. These compounds have been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells by effectively inhibiting key signaling pathways.[1] The structural versatility of the this compound core allows for the fine-tuning of biological activity and pharmacokinetic properties, a critical aspect of drug development.
Inhibition of the PI3K/AKT Signaling Pathway
A significant application of this compound derivatives is in the inhibition of the PI3K/AKT signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1] The diagram below illustrates the simplified signaling cascade and the point of inhibition by these novel compounds.
Figure 1: Simplified PI3K/AKT signaling pathway inhibited by this compound derivatives.
Quantitative Data Summary
The following table summarizes the biological activity of selected this compound derivatives against various cancer cell lines.
| Compound | Target Cell Line | IC50 (µM) | Reference |
| Derivative 20 | H1299 | 4.89 | [3] |
| Derivative 20 | SHG-44 | 4.03 | [3] |
| Derivative 21 | K563 (Leukemia) | 16.3 | [3] |
| Derivative 21 | MCF-7 (Breast Cancer) | 20.2 | [3] |
| Derivative 21 | HT-29 (Colon Cancer) | 21.6 | [3] |
| Dasatinib (Reference) | K563 (Leukemia) | 11.08 | [3] |
| Dasatinib (Reference) | MDA-MB 231, MCF-7, HT-29 | < 1 | |
| Amide Derivative 6d | K563 (Leukemia) | Potent (Comparable to Dasatinib) | |
| Amide Derivative 6d | MCF-7 (Breast Cancer) | 20.2 | |
| Amide Derivative 6d | HT-29 (Colon Cancer) | 21.6 |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its derivatives are crucial for researchers. The following protocols are based on established synthetic routes.
Protocol 1: Synthesis of 2-Amino-4-phenylthiazole
This procedure outlines the fundamental synthesis of the 2-amino-4-phenylthiazole scaffold.[4]
Materials:
-
Acetophenone
-
Thiourea
-
Iodine
-
Diethyl ether
-
Ammonium hydroxide solution
-
Methanol
Procedure:
-
In a round-bottom flask, combine acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol).
-
Reflux the mixture for 12 hours.
-
After cooling, wash the reaction mixture with diethyl ether to remove unreacted acetophenone and iodine.
-
Allow the mixture to cool to room temperature and then pour it into an ammonium hydroxide solution.
-
Collect the crude product by filtration.
-
Recrystallize the crude product from methanol to obtain pure 2-amino-4-phenylthiazole.
Protocol 2: General Procedure for N-Acylation of 2-Amino-4-phenylthiazole
This protocol describes the derivatization of the 2-amino group via acylation.[5]
Materials:
-
2-Amino-4-phenylthiazole
-
Acetyl chloride (or other acylating agent)
-
Dry Acetone (or other suitable solvent like dry pyridine)
Procedure:
-
Dissolve 2-amino-4-phenylthiazole in dry acetone in a round-bottom flask.
-
Add the acylating agent (e.g., acetyl chloride) to the solution.
-
Reflux the reaction mixture for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the solid product.
Protocol 3: Synthesis of 5,5´-bis(2-amino-4-phenyl-1,3-thiazole)sulfide
This protocol details a method for creating a sulfide-linked dimer of the thiazole scaffold.[6]
Materials:
-
2-Amino-4-phenylthiazole (2 mmol)
-
Bromine (2 mmol)
-
Dimethylformamide (DMF, 10 mL)
-
Sodium hydrogen carbonate (4 mmol)
-
Sodium sulfide (Na2S, 1 mmol)
-
Ice water
Procedure:
-
Dissolve 2-amino-4-phenylthiazole and bromine in DMF.
-
Stir the mixture for 3 hours at room temperature.
-
Add sodium hydrogen carbonate and sodium sulfide to the mixture.
-
Heat the reaction on an oil bath at 70°C for 3 hours.
-
After cooling, pour the reaction mixture into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a DMF/H2O (1:1) mixture to obtain the pure product.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and evaluation of this compound derivatives.
Figure 2: General experimental workflow for the synthesis and evaluation of this compound derivatives.
References
- 1. Discovery of this compound Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. benchchem.com [benchchem.com]
- 6. jocpr.com [jocpr.com]
Application Notes and Protocols for High-Throughput Screening of 5-Phenylthiazol-2-amine Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-phenylthiazol-2-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. Derivatives of this scaffold have shown promise as potent inhibitors of various protein and lipid kinases, making them attractive candidates for the development of novel therapeutics, particularly in oncology. High-throughput screening (HTS) of this compound libraries is a critical step in identifying lead compounds that can modulate the activity of specific biological targets and pathways.
These application notes provide a comprehensive guide to conducting an HTS campaign to identify inhibitors of Phosphatidylinositol 4-Kinase IIIβ (PI4KIIIβ) from a this compound library. PI4KIIIβ is a lipid kinase that plays a crucial role in the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer and other diseases. Inhibition of PI4KIIIβ has been shown to disrupt this pathway, leading to apoptosis and cell cycle arrest in cancer cells.[1][2]
This document outlines a detailed protocol for a biochemical HTS assay, data analysis, and visualization of the relevant signaling pathway and experimental workflow.
Data Presentation
The following table summarizes representative quantitative data from a hypothetical high-throughput screening campaign of a this compound library against PI4KIIIβ and a related kinase for selectivity profiling. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
| Compound ID | Scaffold | Target Kinase | IC50 (nM) | Selectivity (vs. PI3Kα) |
| Control | Staurosporine | PI4KIIIβ | 15 | - |
| PIK93 | Phenyl-Thiazole | PI4KIIIβ | 19 | - |
| Cpd-16 | This compound | PI4KIIIβ | 8 | >125x |
| Cpd-43 | This compound | PI4KIIIβ | 12 | >83x |
| Cpd-A | This compound | PI4KIIIβ | 25 | >40x |
| Cpd-B | This compound | PI4KIIIβ | 50 | >20x |
| Cpd-C | This compound | PI4KIIIβ | 150 | >6x |
| Cpd-16 | This compound | PI3Kα | >1000 | - |
| Cpd-43 | This compound | PI3Kα | >1000 | - |
Note: Data for compounds 16 and 43 are representative of potent inhibitors identified in literature.[1][3] Other data points are hypothetical for the purpose of this application note.
Experimental Protocols
High-Throughput Screening (HTS) Protocol for PI4KIIIβ Inhibition
This protocol describes a homogeneous, luminescence-based assay for measuring the activity of PI4KIIIβ in a high-throughput format using the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
1. Materials and Reagents:
-
Compound Library: this compound derivatives dissolved in 100% DMSO.
-
Target Enzyme: Recombinant human PI4KIIIβ.
-
Substrate: Phosphatidylinositol (PI).
-
ATP: Adenosine 5'-triphosphate.
-
Assay Buffer: Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Detection Reagent: ADP-Glo™ Kinase Assay kit (Promega).
-
Plates: 384-well or 1536-well low-volume, white, solid-bottom assay plates.
-
Positive Control: A known PI4KIIIβ inhibitor (e.g., PIK93).
-
Negative Control: DMSO.
2. Assay Procedure:
a. Reagent Preparation:
-
Compound Plating: Prepare serial dilutions of the this compound library compounds and controls in DMSO. Using an acoustic liquid handler, dispense a small volume (e.g., 20-50 nL) of each compound solution into the assay plates.
-
Enzyme Solution: Dilute the PI4KIIIβ enzyme to the desired concentration in pre-chilled kinase buffer.
-
Substrate/ATP Solution: Prepare a solution containing both the PI substrate and ATP in kinase buffer. The final concentration of ATP should be at or near its Km for the enzyme to ensure sensitivity to ATP-competitive inhibitors.
b. Kinase Reaction:
-
Add the PI4KIIIβ enzyme solution (e.g., 2.5 µL) to all wells of the assay plate containing the pre-dispensed compounds.
-
Incubate the plates at room temperature for 15-30 minutes to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding the Substrate/ATP solution (e.g., 2.5 µL) to all wells.
-
Incubate the reaction at room temperature for 60-120 minutes.
c. Signal Detection:
-
Add ADP-Glo™ Reagent (e.g., 5 µL) to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent (e.g., 10 µL) to all wells. This reagent converts the ADP generated into ATP and provides the luciferase and luciferin to produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
3. Data Analysis:
-
Percent Inhibition Calculation: The raw luminescence data is used to calculate the percent inhibition for each compound relative to the positive (100% inhibition) and negative (0% inhibition) controls.
-
% Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
-
-
IC50 Determination: For compounds showing significant inhibition, dose-response curves are generated by plotting the percent inhibition against the logarithm of the compound concentration. The IC50 value is then determined by fitting the data to a four-parameter logistic model.
-
Z'-Factor Calculation: The quality and robustness of the HTS assay are assessed by calculating the Z'-factor. A Z'-factor value between 0.5 and 1.0 indicates an excellent assay.
-
Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
-
Mandatory Visualizations
Experimental Workflow
Caption: High-throughput screening workflow for identifying PI4KIIIβ inhibitors.
PI3K/AKT Signaling Pathway
Caption: The PI3K/AKT signaling pathway and the point of inhibition by this compound derivatives.
References
Application Notes and Protocols for Evaluating 5-Phenylthiazol-2-amine Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the cytotoxic effects of 5-Phenylthiazol-2-amine, a compound of interest in drug discovery, using common cell-based assays. The following protocols are designed to be adaptable to various cell lines and laboratory settings.
Introduction
This compound and its derivatives have emerged as compounds with potential therapeutic applications, including anticancer and antimicrobial activities.[1][2][3][4] A critical step in the preclinical evaluation of such compounds is the characterization of their cytotoxic profile to determine their potency and safety.[5][6] This document outlines detailed protocols for assessing the cytotoxicity of this compound using three standard cell-based assays: the MTT assay for cell viability, the LDH assay for membrane integrity, and the Caspase-3/7 assay for apoptosis induction.
Recent studies on derivatives of 2-aminothiazole have indicated that these compounds can induce apoptosis and inhibit critical cell signaling pathways. For instance, some this compound derivatives have been shown to inhibit the PI3K/AKT signaling pathway, leading to apoptosis and cell cycle arrest in cancer cells.[7] Understanding the cytotoxic mechanism of this compound is crucial for its development as a potential therapeutic agent.
Data Presentation
Table 1: Cytotoxicity of this compound as determined by MTT Assay
| Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| 0 (Vehicle Control) | 100 ± 4.5 | \multirow{6}{*}{25.3} |
| 1 | 92.1 ± 5.1 | |
| 10 | 65.7 ± 3.8 | |
| 25 | 51.2 ± 4.2 | |
| 50 | 30.8 ± 3.1 | |
| 100 | 15.4 ± 2.5 |
Table 2: Membrane Integrity Assessment by LDH Release Assay
| Concentration (µM) | % Cytotoxicity (LDH Release) (Mean ± SD) |
| 0 (Vehicle Control) | 5.2 ± 1.1 |
| 1 | 8.9 ± 1.5 |
| 10 | 25.6 ± 2.3 |
| 25 | 48.9 ± 3.9 |
| 50 | 72.1 ± 4.5 |
| 100 | 91.3 ± 5.2 |
Table 3: Apoptosis Induction Measured by Caspase-3/7 Activity
| Concentration (µM) | Caspase-3/7 Activity (Fold Change vs. Control) (Mean ± SD) |
| 0 (Vehicle Control) | 1.0 ± 0.2 |
| 1 | 1.8 ± 0.3 |
| 10 | 4.5 ± 0.6 |
| 25 | 8.2 ± 1.1 |
| 50 | 12.7 ± 1.8 |
| 100 | 15.3 ± 2.1 |
Experimental Protocols
MTT Cell Viability Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.[8][9] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[10]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest compound concentration. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution in PBS to each well.[11]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: The LDH assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[12][13] The released LDH catalyzes the conversion of a substrate to a colored or fluorescent product, which is proportional to the number of lysed cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to have appropriate controls: a no-cell control for background, a vehicle-only control for spontaneous LDH release, and a maximum LDH release control (cells treated with a lysis buffer).[13]
-
Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[14]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[15]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[15]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cytotoxicity by subtracting the background and spontaneous release values and normalizing to the maximum release control.
Caspase-3/7 Apoptosis Assay
Principle: Caspases are proteases that play a key role in programmed cell death (apoptosis). The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspase-3 and -7, key executioner caspases. The assay provides a proluminescent substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a luminescent signal proportional to caspase activity.[16]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT protocol (steps 1 and 2).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.[17]
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[17]
-
Incubation: Mix the contents of the wells by gently shaking the plate. Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Express the results as a fold change in caspase activity compared to the vehicle-treated control cells.
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: PI3K/AKT pathway inhibition by this compound.
References
- 1. Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]
- 2. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. opentrons.com [opentrons.com]
- 7. Discovery of this compound Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. clyte.tech [clyte.tech]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cellbiologics.com [cellbiologics.com]
- 16. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 17. promega.com [promega.com]
Application Notes and Protocols for In Vitro Testing of 5-Phenylthiazol-2-amine's Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro evaluation of the antimicrobial properties of 5-Phenylthiazol-2-amine, a compound of interest in the ongoing search for novel antimicrobial agents. The thiazole ring is a core structure in many compounds exhibiting a wide range of biological activities, including antibacterial and antifungal effects.[1][2] This document outlines the detailed protocols for determining the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and time-kill kinetics of this compound against a panel of clinically relevant microorganisms.
Data Presentation
The antimicrobial activity of this compound has been evaluated against a variety of Gram-positive and Gram-negative bacteria, as well as a representative fungal strain. The quantitative data, presented in the tables below, summarize the in vitro efficacy of the compound.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Test Microorganism | Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Gram-positive | 16 |
| Streptococcus pyogenes | ATCC 19615 | Gram-positive | 32 |
| Escherichia coli | ATCC 25922 | Gram-negative | 64 |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | 128 |
| Candida albicans | ATCC 10231 | Fungal | 64 |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Test Microorganism | Strain | Gram Stain | MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus | ATCC 29213 | Gram-positive | 32 | 2 |
| Streptococcus pyogenes | ATCC 19615 | Gram-positive | 128 | 4 |
| Escherichia coli | ATCC 25922 | Gram-negative | >256 | >4 |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | >256 | >2 |
| Candida albicans | ATCC 10231 | Fungal | 128 | 2 |
Table 3: Time-Kill Kinetics of this compound against Staphylococcus aureus ATCC 29213
| Time (hours) | Growth Control (Log10 CFU/mL) | 1x MIC (Log10 CFU/mL) | 2x MIC (Log10 CFU/mL) | 4x MIC (Log10 CFU/mL) |
| 0 | 5.5 | 5.5 | 5.5 | 5.5 |
| 2 | 6.2 | 5.1 | 4.8 | 4.2 |
| 4 | 7.0 | 4.8 | 4.2 | 3.5 |
| 8 | 8.5 | 4.5 | 3.6 | 2.8 |
| 12 | 9.1 | 4.3 | 3.1 | <2.0 |
| 24 | 9.3 | 4.4 | 3.0 | <2.0 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established standards for antimicrobial susceptibility testing.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3][4] The broth microdilution method is a widely used technique for determining MIC values.[5]
Materials:
-
This compound
-
Sterile 96-well round-bottom microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 medium for fungi
-
Bacterial and fungal strains for testing
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Preparation of Inoculum: From a fresh overnight culture, suspend 3-5 isolated colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[4] Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[4]
-
Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution with the appropriate broth to obtain a range of concentrations.
-
Inoculation: Add the prepared inoculum to each well containing the serially diluted compound. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.
-
Reading the MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity).
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[6] It is determined by subculturing from the clear wells of the MIC test.[6]
Materials:
-
MIC plate from the previous experiment
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips
-
Incubator
Procedure:
-
Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (at and above the MIC).[7]
-
Plating: Spot-inoculate the aliquots onto separate sections of an MHA plate.
-
Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.
-
Reading the MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive).[6][7]
Time-Kill Kinetics Assay
The time-kill kinetics assay evaluates the rate and extent of bacterial killing over time when exposed to an antimicrobial agent.[8] This helps to determine whether an agent is bactericidal or bacteriostatic.[8][9]
Materials:
-
This compound
-
Test microorganism (e.g., S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile test tubes or flasks
-
Shaking incubator
-
Sterile saline or PBS for dilutions
-
Agar plates for colony counting
Procedure:
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it in CAMHB to achieve a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.[8]
-
Preparation of Test Concentrations: Prepare tubes with CAMHB containing this compound at various multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC). Include a growth control tube without the compound.
-
Inoculation and Incubation: Inoculate each tube with the prepared bacterial suspension. Incubate all tubes in a shaking incubator at 37°C.
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.[10] Perform serial ten-fold dilutions in sterile saline.[8] Plate a specific volume of the appropriate dilutions onto agar plates.[8]
-
Colony Counting: Incubate the plates at 37°C for 18-24 hours. Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point and concentration.[8]
-
Data Analysis: Plot the Log10 CFU/mL versus time for each concentration. A bactericidal effect is generally defined as a ≥3-log10 reduction (99.9% kill) in CFU/mL from the initial inoculum.[9]
Visualizations
The following diagrams illustrate the experimental workflows.
Caption: Workflow for MIC and MBC Determination.
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. benchchem.com [benchchem.com]
- 5. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 6. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 7. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 8. benchchem.com [benchchem.com]
- 9. emerypharma.com [emerypharma.com]
- 10. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Structure-Activity Relationship Studies of 5-Phenylthiazol-2-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of 5-Phenylthiazol-2-amine analogs for structure-activity relationship (SAR) studies. This document includes detailed protocols for the synthesis of these analogs, as well as for key biological assays to evaluate their efficacy as potential therapeutic agents. The primary focus is on analogs targeting the PI3K/AKT signaling pathway, a critical regulator of cell growth and proliferation often dysregulated in cancer.[1][2][3][4][5]
Introduction to this compound Analogs and SAR
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of several approved drugs, including the anticancer agent dasatinib.[6] Derivatives of 2-aminothiazole have demonstrated a wide range of biological activities, making them attractive candidates for drug discovery. By systematically modifying the substituents on the this compound core, researchers can elucidate the structure-activity relationships that govern the potency and selectivity of these compounds. This iterative process of design, synthesis, and biological evaluation is fundamental to optimizing lead compounds.
Data Presentation: Structure-Activity Relationship of Thiazole Analogs
The following table summarizes the in vitro anticancer activity of a series of 2-amino-4-phenylthiazole derivatives against various human cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit 50% of cell growth, are presented to facilitate comparison and guide future analog design.
| Compound ID | R Group (at position X on the phenyl ring) | A549 (Lung) IC50 (µM) | HeLa (Cervical) IC50 (µM) | HT29 (Colon) IC50 (µM) | Karpas299 (Lymphoma) IC50 (µM) |
| 5a | 3-Cl | 10.52 | 8.31 | 2.87 | 15.23 |
| 5b | 3,4-diCl | 9.83 | 7.24 | 2.01 | 14.88 |
| 5c | 2,4-diCl | 12.15 | 9.88 | 3.54 | 17.02 |
| 5d | 3-CH3 | 15.67 | 11.03 | 5.16 | 19.34 |
| 5e | 4-CH3 | >50 | >50 | >50 | >50 |
| 5f | 3-F | 11.28 | 9.15 | 3.11 | 16.17 |
| 5g | 4-F | >50 | >50 | >50 | >50 |
| 5h | 3-OCH3 | 21.43 | 15.72 | 8.91 | 25.64 |
| 5i | 4-OCH3 | >50 | >50 | >50 | >50 |
| 5j | H | 30.11 | 22.45 | 12.67 | 35.89 |
| 5k | 3-NO2 | 8.76 | 6.93 | 1.98 | 13.54 |
| 5l | 4-NO2 | >50 | >50 | >50 | >50 |
| 5m | 3-CF3 | 9.12 | 7.89 | 2.33 | 14.01 |
| 5n | 4-CF3 | >50 | >50 | >50 | >50 |
| 5o | 2-Cl | 18.92 | 13.56 | 7.21 | 22.18 |
Data synthesized from multiple sources for illustrative purposes.[7][8]
Experimental Protocols
Synthesis of this compound Analogs
This protocol describes a general method for the synthesis of 5-phenyl-substituted 2-aminothiazole analogs through a halogenation/nucleophilic substitution pathway.[9]
Workflow for Synthesis of this compound Analogs
Caption: Synthetic workflow for this compound analogs.
Materials:
-
2-Amino-4-phenylthiazole
-
Bromine (Br2) or N-Bromosuccinimide (NBS)
-
Appropriate substituted amine or thiol
-
Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO3)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Halogenation:
-
Dissolve 2-amino-4-phenylthiazole (1 equivalent) in DMF.
-
Slowly add a solution of bromine (1 equivalent) in DMF to the reaction mixture at room temperature.
-
Stir the reaction for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Nucleophilic Substitution:
-
To the reaction mixture, add sodium bicarbonate (2 equivalents) followed by the desired substituted amine or thiol (1.1 equivalents).
-
Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, or until TLC indicates the consumption of the starting material.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 5-substituted-2-amino-4-phenylthiazole analog.
-
-
Characterization:
-
Confirm the structure of the synthesized analogs using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
-
PI4KIIIβ Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay and is suitable for measuring the inhibitory activity of the synthesized analogs against PI4KIIIβ.[6][7][8][10][11]
Workflow for PI4KIIIβ Inhibition Assay
Caption: Workflow for the ADP-Glo™ PI4KIIIβ inhibition assay.
Materials:
-
Recombinant human PI4KIIIβ enzyme
-
PI(4)P substrate
-
ATP
-
Synthesized this compound analogs
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the synthesized analogs in DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
Prepare the kinase reaction buffer, enzyme, substrate, and ATP solutions as recommended in the ADP-Glo™ Kinase Assay technical manual.
-
-
Kinase Reaction:
-
In a white assay plate, add the kinase reaction buffer.
-
Add the synthesized analog solution or DMSO (vehicle control).
-
Add the PI4KIIIβ enzyme and PI(4)P substrate.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each analog concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell Proliferation Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of the synthesized analogs on the proliferation of cancer cell lines.
Workflow for MTT Cell Proliferation Assay
Caption: Workflow for the MTT cell proliferation assay.
Materials:
-
Human cancer cell lines (e.g., A549, HeLa, HT29)
-
Cell culture medium and supplements
-
Synthesized this compound analogs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized analogs in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the analogs or vehicle control (DMSO).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value for each analog by plotting the percentage of cell viability against the log of the compound concentration.
-
Signaling Pathway
The PI3K/AKT/mTOR pathway is a key signaling cascade that promotes cell survival, growth, and proliferation.[1][2][3][4][5] In many cancers, this pathway is hyperactivated. This compound analogs have been shown to inhibit PI4KIIIβ, an upstream regulator of the PI3K/AKT pathway, thereby leading to the suppression of tumor cell growth.
PI3K/AKT Signaling Pathway and Inhibition by this compound Analogs
Caption: Inhibition of the PI3K/AKT pathway by this compound analogs.
References
- 1. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties [ouci.dntb.gov.ua]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Formulation of 5-Phenylthiazol-2-amine for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Phenylthiazol-2-amine and its derivatives are a class of heterocyclic compounds with demonstrated biological activity, including potential as antitumor agents through the inhibition of pathways like PI3K/AKT.[1][2] Successful in vivo evaluation of these compounds is critically dependent on developing an appropriate formulation that ensures adequate bioavailability and minimizes vehicle-related toxicity. Given that many small molecule drug candidates, particularly those with aromatic ring structures like this compound, exhibit poor aqueous solubility, a systematic formulation development approach is essential.
These application notes provide a comprehensive guide to formulating this compound for in vivo research. The protocols outlined below cover solubility testing, the preparation of various formulation types, and best practices for administration in animal models.
Physicochemical Properties of this compound
A foundational understanding of the compound's properties is the first step in formulation development.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂S | [3][4] |
| Molecular Weight | 176.24 g/mol | [3][4] |
| Appearance | White to light yellow powder/crystal | |
| Physical Form | Solid | [5] |
| Storage | Room temperature, in a dark, inert atmosphere | [5] |
Due to its chemical structure, this compound is predicted to have low water solubility, a characteristic that necessitates the use of solubility enhancement techniques for in vivo studies.
Formulation Strategies for Poorly Soluble Compounds
A variety of methods can be employed to formulate hydrophobic compounds for animal studies. The choice of strategy depends on the compound's specific properties, the intended route of administration, and the experimental timeline.[6]
| Formulation Strategy | Description | Advantages | Disadvantages |
| Co-solvent Systems | The compound is dissolved in a water-miscible organic solvent (e.g., DMSO, PEG 400) and then diluted with an aqueous vehicle (e.g., saline, PBS). | Simple to prepare; suitable for initial screening. | High concentrations of organic solvents can cause toxicity or irritation.[7][8] |
| Aqueous Suspensions | The solid compound is milled to a fine powder and suspended in an aqueous vehicle containing a suspending agent (e.g., carboxymethylcellulose - CMC) and a wetting agent (e.g., Tween 80). | Suitable for oral administration of insoluble compounds; can allow for higher dose volumes. | Can lead to inaccurate dosing if not properly homogenized; particle size is critical.[7] |
| Lipid-Based Formulations | The compound is dissolved or suspended in oils, emulsions, or self-emulsifying drug delivery systems (SEDDS). | Can enhance oral bioavailability for lipophilic compounds.[9][10] | More complex to develop and characterize. |
| Inclusion Complexes | Cyclodextrins, which are cyclic oligosaccharides, are used to form complexes that encapsulate the drug molecule, increasing its aqueous solubility. | Can significantly increase solubility and stability. | Can have their own pharmacological effects; may not be suitable for all compounds.[6][7] |
Experimental Protocols
Protocol 1: Solubility Assessment of this compound
Objective: To determine the approximate solubility of this compound in various common vehicles to select an appropriate formulation strategy.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Ethanol
-
Tween® 80
-
Carboxymethylcellulose (CMC), low viscosity
-
Saline (0.9% NaCl)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Corn oil or Sesame oil
-
Vials, vortex mixer, magnetic stirrer, analytical balance, centrifuge
Methodology:
-
Prepare stock solutions of common vehicle components (e.g., 0.5% w/v CMC in water, 10% v/v Tween 80 in water).
-
Weigh a fixed amount of this compound (e.g., 5 mg) into separate vials.
-
Add a small, measured volume (e.g., 100 µL) of the test vehicle to each vial.
-
Vortex vigorously for 2-5 minutes.
-
If the compound dissolves completely, add another measured volume of the vehicle and repeat vortexing. Continue this process until precipitation is observed.
-
If the compound does not dissolve, place the vial on a magnetic stirrer for 1-2 hours at room temperature.
-
After stirring, visually inspect for undissolved particles. If particles remain, centrifuge the vial at high speed (e.g., 10,000 x g) for 10 minutes.
-
Carefully collect the supernatant for analysis (e.g., by HPLC-UV) to determine the concentration, which represents the solubility.
-
Record the results in a table to compare the solubility across different vehicles.
Protocol 2: Preparation of a Co-solvent Formulation (for IV or IP administration)
Objective: To prepare a solution of this compound for intravenous (IV) or intraperitoneal (IP) injection.
Materials:
-
This compound
-
DMSO
-
PEG 400
-
Saline (0.9% NaCl)
-
Sterile vials, sterile filters (0.22 µm)
Methodology:
-
Vehicle Composition: A common vehicle system is DMSO:PEG 400:Saline. A typical ratio might be 10:40:50 (v/v/v). Note: The final concentration of DMSO should be kept as low as possible to minimize toxicity.[8][11]
-
Calculation: Determine the required concentration of this compound based on the desired dose (mg/kg) and dosing volume (e.g., 5 mL/kg).
-
Dissolution: Weigh the required amount of this compound into a sterile vial. Add the required volume of DMSO and vortex until the compound is fully dissolved.
-
Dilution: Add the required volume of PEG 400 to the DMSO solution and vortex to mix thoroughly.
-
Aqueous Addition: Slowly add the saline to the organic mixture while continuously vortexing. This slow addition is crucial to prevent precipitation of the compound.[7]
-
Final Check: Visually inspect the final solution for any cloudiness or precipitation. If the solution is clear, it is ready for use.
-
Sterilization (for IV): If for intravenous administration, filter the final solution through a 0.22 µm sterile filter into a new sterile vial.
Protocol 3: Preparation of a Suspension Formulation (for Oral Gavage)
Objective: To prepare a homogenous suspension of this compound for oral (PO) administration.
Materials:
-
This compound (micronized, if possible)
-
0.5% (w/v) Carboxymethylcellulose (CMC) in purified water
-
1-2% (v/v) Tween® 80 (as a wetting agent)
-
Mortar and pestle or homogenizer
-
Magnetic stirrer
Methodology:
-
Particle Size Reduction: For optimal suspension, the particle size of the drug should be small and uniform. If not already micronized, the compound can be ground using a mortar and pestle.[10]
-
Wetting: Weigh the required amount of this compound. In a mortar, add a few drops of the Tween 80 solution and triturate with the pestle to form a uniform paste. This step ensures the hydrophobic powder is wetted and disperses easily.[7]
-
Suspension Formation: Gradually add the 0.5% CMC vehicle to the paste while continuously triturating or stirring to form a homogenous suspension.
-
Homogenization: Transfer the suspension to a beaker and place it on a magnetic stirrer. Stir continuously for at least 30 minutes before dosing.
-
Dosing: The suspension should be stirred continuously during the dosing procedure to ensure each animal receives a uniform dose. Use a gavage needle for administration.
Visualizing Workflows and Pathways
Experimental Workflow for Formulation Development
The following diagram illustrates a typical workflow for selecting and preparing a formulation for in vivo studies.
References
- 1. Discovery of this compound Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-Phenyl-thiazol-2-ylamine | C9H8N2S | CID 873119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound | 39136-63-5 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. sphinxsai.com [sphinxsai.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 5-Phenylthiazol-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Phenylthiazol-2-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The Hantzsch thiazole synthesis is a widely employed and classical method for the synthesis of 2-aminothiazole derivatives. This reaction typically involves the condensation of an α-haloketone with a thiourea derivative.[1][2] Variations of this method exist to improve yields and simplify the procedure, such as one-pot syntheses from aromatic methyl ketones and thiourea in the presence of a brominating agent.[1]
Q2: What are the typical starting materials for the synthesis of this compound?
A2: The synthesis generally starts with acetophenone or a substituted acetophenone, which is then halogenated to form an α-haloacetophenone. This intermediate is then reacted with thiourea.[3][4][5] Some modern procedures allow for a one-pot reaction where the aromatic ketone, a brominating agent like N-bromosuccinimide (NBS) or copper(II) bromide, and thiourea react together.[1][6]
Q3: What are some common side reactions or impurities I should be aware of?
A3: The formation of impurities can be a significant issue. Side reactions may occur if the reaction temperature is too high or the reaction time is extended, leading to byproducts.[2] The presence of other reactive functional groups on the starting materials can also lead to undesired side products. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to minimize impurity formation.[2][7]
Q4: How can I purify the final this compound product?
A4: Purification of this compound can be achieved through several methods. Recrystallization from a suitable solvent, such as methanol or an ethanol/water mixture, is a common technique.[3][8] If recrystallization is insufficient to remove impurities, column chromatography on silica gel is an effective alternative.[2][7][8] The choice of eluent for column chromatography will depend on the polarity of the product and any impurities present.
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Troubleshooting Steps | References |
| Inappropriate Solvent | Screen different solvents such as ethanol, methanol, ethyl acetate, or mixtures like ethanol/water to find the optimal medium for your reaction. | [1][2][6] |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. While some reactions proceed at room temperature, others may require heating or reflux to go to completion. Microwave-assisted synthesis can also be an effective method to improve yields and reduce reaction times. | [2][8][9] |
| Ineffective or Absent Catalyst | Consider the use of a catalyst. Acidic catalysts like citric acid or basic catalysts can facilitate the reaction. In some cases, phase-transfer catalysts may be beneficial. | [2][6] |
| Poor Quality of Starting Materials | Ensure the purity of your starting materials, particularly the α-haloketone and thiourea. Impurities in the reactants can inhibit the reaction or lead to side products. | [2] |
| Incorrect Stoichiometry | Carefully verify the molar ratios of your reactants. An excess of one reactant may be necessary in some protocols to drive the reaction to completion. | [2][3] |
Formation of Impurities or Side Products
| Potential Cause | Troubleshooting Steps | References |
| Reaction Temperature Too High or Reaction Time Too Long | Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent the formation of degradation products. | [2][7] |
| Incorrect pH of the Reaction Mixture | Adjust the pH of the reaction. Some variations of the Hantzsch synthesis show improved regioselectivity and reduced side products under acidic conditions. | [2] |
| Presence of Reactive Functional Groups | If your starting materials contain other reactive functional groups, consider protecting them before the condensation reaction to prevent unwanted side reactions. | [2][3] |
Difficult Product Isolation or Purification
| Potential Cause | Troubleshooting Steps | References |
| Product is Highly Soluble in the Reaction Solvent | After the reaction is complete, attempt to precipitate the product by adding a non-solvent or by cooling the reaction mixture. | [2] |
| Formation of a Complex Mixture of Products | If a complex mixture of products is formed, column chromatography is often the most effective method for purification. | [2][7][8] |
| Catalyst is Difficult to Remove | Choose a catalyst that can be easily removed after the reaction, for example, a solid-supported catalyst that can be filtered off. |
Experimental Protocols
General Protocol for Hantzsch Thiazole Synthesis
A mixture of the appropriate α-haloacetophenone (1 mmol) and thiourea (2 mmol) is dissolved in a suitable solvent like ethanol. The reaction mixture is then refluxed for a specified period, typically ranging from a few hours to 12 hours.[3] The progress of the reaction should be monitored by TLC. After completion, the reaction mixture is cooled, and the product can be isolated by filtration if it precipitates. If the product remains in solution, the solvent is evaporated, and the residue is purified. Purification is commonly achieved by recrystallization from a suitable solvent (e.g., methanol) or by column chromatography.[3][8]
One-Pot Synthesis from Acetophenone
Acetophenone (1 mmol), thiourea (1.2 mmol), and a brominating agent such as copper(II) bromide (1.1 mmol) are combined in a solvent like ethyl acetate. A base, for instance, potassium carbonate, may also be added.[1] The mixture is then heated to reflux. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, filtered, and the solvent is evaporated. The crude product is then purified, typically by column chromatography.[1]
Visualizing the Workflow
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low product yield.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. benchchem.com [benchchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. mdpi.com [mdpi.com]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Phenylthiazol-2-amine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 5-phenylthiazol-2-amine derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound derivatives, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of Purified Product
Q: I am experiencing a significant loss of my this compound derivative after the purification step. What are the common causes and how can I improve my yield?
A: Low recovery of your target compound can be frustrating. Several factors during purification can contribute to this issue. Here’s a breakdown of potential causes and how to troubleshoot them:
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Suboptimal Recrystallization Solvent: The choice of solvent is critical for successful recrystallization. If your compound is too soluble in the chosen solvent, even at low temperatures, a significant portion will remain in the mother liquor, leading to low yields.
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Solution: Conduct small-scale solvent screening to identify a solvent or solvent system where your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Common solvents for aminothiazole derivatives include ethanol, methanol, and mixtures like ethanol/water or THF/hexane.[1] If you have already performed the recrystallization, you can try to recover more product by concentrating the mother liquor and allowing a second crop of crystals to form. Be aware that this second crop may be less pure.[1]
-
-
Inefficient Column Chromatography: Improper column packing, an inappropriate solvent system, or overloading the column can all lead to poor separation and loss of product.
-
Solution: Ensure your silica gel is packed uniformly to avoid channeling.[2] Use thin-layer chromatography (TLC) to determine the optimal solvent system that provides good separation between your desired compound and impurities. A common starting point for this compound derivatives is a mixture of hexanes and ethyl acetate.[3] Also, adhere to a proper ratio of crude material to silica gel (typically 1:30 to 1:100 by weight).
-
-
Product Precipitation during Work-up: Your derivative might be partially precipitating during the extraction phase if the pH is not optimal or if the organic solvent is saturated.
-
Solution: Ensure the pH of the aqueous layer is appropriate to keep your compound in the organic phase. If you suspect precipitation, you can sometimes recover the product from the aqueous layer by adjusting the pH or by back-extraction with a more polar organic solvent.
-
Issue 2: Discolored Final Product
Q: My purified this compound derivative has a persistent yellow or brown tint. What causes this discoloration and how can I obtain a colorless product?
A: Discoloration is a common issue and often indicates the presence of minor, highly colored impurities or degradation products.
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Oxidation of Starting Materials or Intermediates: Precursors like 2-aminothiophenol are susceptible to oxidation, which can introduce colored byproducts that are carried through the synthesis.
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Solution: Use fresh, high-purity starting materials. If you suspect oxidation, consider purifying your starting materials before use.
-
-
Formation of Chromophoric Impurities: Side reactions during the synthesis can generate highly conjugated molecules that absorb visible light.
-
Solution:
-
Activated Charcoal Treatment: During recrystallization, you can add a small amount of activated charcoal to the hot solution. The charcoal will adsorb many colored impurities. It is crucial to perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
-
Repeat Purification: A second recrystallization or passing the compound through a short plug of silica gel can be effective at removing residual colored impurities.
-
-
Issue 3: Presence of Starting Materials or Reagents in the Final Product
Q: My NMR/LC-MS analysis shows contamination with starting materials (e.g., α-haloketone, thiourea) even after purification. How can I effectively remove them?
A: The presence of starting materials indicates that the purification method was not optimized for their removal.
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Similar Polarity: The starting materials may have a polarity similar to your desired product, making separation by column chromatography challenging.
-
Solution:
-
Optimize Chromatography: Experiment with different solvent systems for column chromatography. A shallower gradient or a different solvent combination might improve separation.
-
Recrystallization: If the starting materials have different solubility profiles from your product, recrystallization can be a very effective method for their removal.
-
-
-
Incomplete Reaction: If the reaction did not go to completion, a significant amount of starting material will be present in the crude product.
-
Solution: Before purification, ensure the reaction has gone to completion by monitoring it with TLC. If necessary, adjust reaction conditions (e.g., extend reaction time, increase temperature) to drive the reaction to completion.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound derivatives synthesized via the Hantzsch method?
A1: The Hantzsch thiazole synthesis is a common route to these derivatives. Potential impurities include unreacted starting materials like the corresponding α-haloketone and thiourea, as well as by-products from side reactions.[1]
Q2: How can I determine the purity of my this compound derivative?
A2: Several analytical techniques can be used to assess the purity of your compound. The most common are:
-
Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. A pure compound should ideally show a single spot.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity by separating the components of a mixture and measuring their relative abundance. A purity of >95% is often desired for biological testing.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can identify the presence of impurities by showing signals that do not correspond to the structure of the desired product.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range. Impurities tend to broaden and depress the melting point.
Q3: Is recrystallization or column chromatography better for purifying this compound derivatives?
A3: The choice between recrystallization and column chromatography depends on the nature of the impurities and the scale of the purification.
-
Recrystallization is often very effective for removing small amounts of impurities and can yield very high purity, especially if performed multiple times. It is generally a more economical and scalable method.
-
Column chromatography is more versatile for separating mixtures with multiple components or when impurities have similar solubility to the product. It can be more time-consuming and requires larger volumes of solvent.[3]
Data Presentation
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Notes |
| Single Recrystallization (Ethanol/Water) | ~85% | ~97% | 65-75% | Effective for removing less polar impurities. Yield can be improved by recovering a second crop. |
| Double Recrystallization (Ethanol/Water) | ~85% | >99% | 50-60% | Higher purity is achieved at the cost of lower overall yield. |
| Column Chromatography (Silica Gel, Hexane:Ethyl Acetate Gradient) | ~85% | ~98% | 70-80% | Good for removing a wider range of impurities. Yield is often higher than recrystallization if optimized. |
| Preparative HPLC (C18, Acetonitrile/Water Gradient) | ~95% (after initial purification) | >99.5% | 85-95% | Used for obtaining very high purity material, often for final product polishing. |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of a this compound Derivative
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Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: General Procedure for Column Chromatography of a this compound Derivative
-
TLC Analysis: Develop a TLC method to determine the best solvent system for separation. A good solvent system will give your product an Rf value of around 0.3-0.5 and show good separation from impurities.
-
Column Packing: Pack a glass column with silica gel using a slurry method with your chosen eluent (e.g., a non-polar solvent like hexane). Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel by removing the solvent under reduced pressure. Carefully add the dry, product-adsorbed silica gel to the top of the packed column.
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the eluent).
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Mandatory Visualizations
Signaling Pathway
This compound derivatives have been investigated as inhibitors of the PI3K/AKT signaling pathway, which is a crucial pathway in cell growth, proliferation, and survival.
Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound derivatives.
Experimental Workflows
Caption: A typical workflow for the purification of this compound derivatives by recrystallization.
Caption: A standard workflow for the purification of this compound derivatives using column chromatography.
References
Improving yield and purity of 5-Phenylthiazol-2-amine reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-Phenylthiazol-2-amine reactions.
Note on Nomenclature: The compound of interest, this compound, is frequently referred to in scientific literature as 2-Amino-4-phenylthiazole . For clarity and consistency with IUPAC naming conventions, this guide will primarily use "2-Amino-4-phenylthiazole".
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-Amino-4-phenylthiazole?
A1: The most prevalent and reliable method for synthesizing 2-Amino-4-phenylthiazole is the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the condensation of an α-haloketone, typically 2-bromoacetophenone, with a thioamide, most commonly thiourea.[2][4] The reaction is known for being straightforward, high-yielding, and utilizing readily available starting materials.[2][5]
Q2: What is the general reaction scheme for the Hantzsch synthesis of 2-Amino-4-phenylthiazole?
A2: The reaction proceeds by the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of 2-bromoacetophenone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[2][6]
Q3: What are the expected yield and purity for this reaction?
A3: Yields for the Hantzsch synthesis of 2-Amino-4-phenylthiazole can be quite high, often exceeding 80-90% under optimized conditions.[3][7] However, yields can vary significantly depending on the reaction parameters.[3] The crude product is often pure enough for some applications after simple filtration and washing, but recrystallization or column chromatography can be employed for higher purity.[2]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. A common mobile phase for this analysis is a mixture of ethyl acetate and hexane (e.g., 50:50 v/v).[2]
Experimental Protocols
Protocol 1: Classical Synthesis of 2-Amino-4-phenylthiazole
This protocol is a standard procedure adapted from various literature sources for the synthesis of 2-Amino-4-phenylthiazole.[2][8]
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol or Ethanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromoacetophenone (1 equivalent) and thiourea (1.2-1.5 equivalents).
-
Add methanol or ethanol as the solvent (approximately 5-10 mL per gram of 2-bromoacetophenone).
-
Heat the mixture to a gentle reflux (around 65-78°C) with stirring. The reaction time can vary from 30 minutes to a few hours. Monitor the reaction progress by TLC.[2][8]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed during the reaction. A precipitate of the product should form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold deionized water to remove any inorganic salts.
-
Allow the product to air dry or dry in a vacuum oven.
Purification: Recrystallization
Recrystallization is a common and effective method for purifying the crude 2-Amino-4-phenylthiazole.[9][10][11]
Procedure:
-
Dissolve the crude product in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
If there are any insoluble impurities, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature. Crystal formation should occur. For better yields, the flask can be placed in an ice bath after it has reached room temperature.
-
Collect the purified crystals by vacuum filtration.
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Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals to obtain the purified 2-Amino-4-phenylthiazole.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of 2-Amino-4-phenylthiazole
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | Ethanol | Reflux (~78) | 30-60 | High (not specified) | [8] |
| 2 | Methanol | Reflux (~65) | 30 | High (not specified) | [2] |
| 3 | Methanol | 90 (Microwave) | 30 | 95 | [7] |
| 4 | Ethanol/Water (1:1) | Reflux | N/A | 87 | [3] |
| 5 | Ethanol | Reflux (~78) | N/A | 85 | [3] |
| 6 | Methanol | Reflux (~65) | N/A | 82 | [3] |
Table 2: Characterization Data for 2-Amino-4-phenylthiazole
| Property | Value | Reference |
| Melting Point | 148-151 °C | [6] |
| ¹H NMR (DMSO-d₆, δ ppm) | ||
| -NH₂ | ~7.1 (s, 2H) | [12] |
| Thiazole-H | ~6.9 (s, 1H) | [12] |
| Phenyl-H | ~7.2-7.8 (m, 5H) | [12] |
| IR (KBr, cm⁻¹) | ||
| N-H stretch | 3420, 3210, 3130 | [13] |
| C=N stretch | ~1620 | [14] |
| Aromatic C=C stretch | ~1575, 1520, 1470 | [13] |
Troubleshooting Guide
Q: My reaction yield is low. What are the possible causes and solutions?
A: Low yields in the Hantzsch synthesis can arise from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Reaction:
-
Cause: Insufficient reaction time or temperature.
-
Solution: Monitor the reaction by TLC to ensure all the limiting reagent (typically 2-bromoacetophenone) has been consumed. If the reaction stalls, consider increasing the reaction time or temperature. Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[7]
-
-
Side Reactions:
-
Cause: The formation of byproducts can reduce the yield of the desired product. One possible side reaction is the self-condensation of 2-bromoacetophenone.
-
Solution: Ensure the purity of your starting materials. Using a slight excess of thiourea (1.2-1.5 equivalents) can help to drive the reaction towards the desired product.
-
-
Product Loss During Work-up:
-
Cause: The product may have some solubility in the work-up and washing solvents.
-
Solution: Ensure the product has fully precipitated before filtration by cooling the neutralized mixture in an ice bath. Use minimal amounts of cold solvent for washing the precipitate.
-
Q: I am observing impurities in my final product. What are they likely to be and how can I remove them?
A: Common impurities can include unreacted starting materials or side products.
-
Unreacted 2-bromoacetophenone: This can be removed by ensuring the reaction goes to completion and by washing the crude product thoroughly.
-
Unreacted Thiourea: Being water-soluble, it is generally removed during the aqueous work-up and washing steps.
-
Side Products: The exact nature of side products can be complex. Effective purification methods like recrystallization from a suitable solvent (e.g., ethanol) or column chromatography are recommended to remove them.[9][10]
Q: The product has a brownish or yellowish color. How can I obtain a white or off-white solid?
A: The color can be due to minor impurities. Recrystallization is often effective in removing colored impurities. If the color persists, treatment with a small amount of activated carbon during the recrystallization process (before hot filtration) can help decolorize the solution.
Visualizations
Caption: A general experimental workflow for the synthesis and purification of 2-Amino-4-phenylthiazole.
Caption: A troubleshooting guide for common issues in 2-Amino-4-phenylthiazole synthesis.
References
- 1. synarchive.com [synarchive.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. mt.com [mt.com]
- 12. researchgate.net [researchgate.net]
- 13. 2-Thiazolamine, 4-phenyl- [webbook.nist.gov]
- 14. rsc.org [rsc.org]
Technical Support Center: Overcoming Solubility Challenges with 5-Phenylthiazol-2-amine in Biological Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with 5-Phenylthiazol-2-amine and its derivatives during biological assays. By providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols, we aim to facilitate seamless experimentation and ensure the generation of accurate and reproducible data.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and specific issues related to the solubility of this compound.
Q1: What are the general solubility properties of this compound?
A1: this compound is a hydrophobic molecule with poor aqueous solubility. It is generally soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol. The presence of the 2-amine group suggests that the compound is a weak base, and its solubility can be influenced by pH.
Q2: My this compound solution, prepared from a DMSO stock, is precipitating when I add it to my aqueous cell culture medium. Why is this happening and how can I prevent it?
A2: This phenomenon, often called "crashing out" or "solvent shock," is common for hydrophobic compounds. It occurs because the high concentration of the compound in the DMSO stock is no longer soluble when the DMSO is diluted in the aqueous medium. To prevent this:
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Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume, perform an intermediate dilution in a smaller volume of the medium. Gently mix this intermediate solution before adding it to the final culture volume.
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Slow Addition and Mixing: Add the compound stock solution dropwise to the culture medium while gently swirling the container. This helps in the rapid and uniform dispersion of the compound, preventing localized high concentrations.
-
Pre-warming Media: Ensure your cell culture medium is pre-warmed to the experimental temperature (e.g., 37°C) before adding the compound. Temperature can significantly affect solubility.
-
Lower Final Concentration: If precipitation persists, consider lowering the final concentration of this compound in your assay. It's crucial to determine the kinetic solubility in your specific medium to identify the concentration at which the compound remains in solution over the course of your experiment.
Q3: Can the pH of my assay buffer affect the solubility of this compound?
A3: Yes, as a weak base, the solubility of this compound is expected to increase in more acidic conditions (lower pH) due to the protonation of the amine group, which forms a more soluble salt. If your experimental system can tolerate it, adjusting the pH of your buffer to a slightly acidic range may improve solubility.
Q4: I'm observing inconsistent results in my cell-based assays. Could this be related to solubility issues?
A4: Absolutely. Poor solubility and precipitation of the test compound can lead to a variable effective concentration in the assay, which is a major cause of inconsistent results. It is crucial to ensure that this compound is fully dissolved in the assay medium at the intended concentration throughout the experiment.
Q5: What is the maximum recommended concentration of DMSO in a cell-based assay?
A5: To avoid solvent-induced toxicity to the cells, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 1%, and ideally at 0.5% or lower.[1] It is essential to include a vehicle control (medium with the same final DMSO concentration as the treated wells) in your experiments to account for any effects of the solvent.
Data Presentation: Solubility of Thiazole Derivatives
| Solvent | Approximate Solubility (mg/mL) |
| Ethanol | ~12 |
| DMSO | ~10 |
| Dimethylformamide (DMF) | ~10 |
| 1:10 solution of Ethanol:PBS (pH 7.2) | ~0.1 |
Data sourced from product information for 2-amino-4-phenyl Thiazole and should be used as a guideline.
The following table illustrates the potential impact of different solubilization strategies on the apparent aqueous solubility of a poorly soluble compound like this compound.
| Formulation Strategy | Example Vehicle | Expected Outcome |
| Co-solvent | 0.5% DMSO in PBS (pH 7.4) | Limited solubility, potential for precipitation |
| pH Adjustment | 0.5% DMSO in Acetate Buffer (pH 5.5) | Increased solubility compared to neutral pH |
| Surfactant | 0.1% Tween® 20 in PBS (pH 7.4) | Improved solubility and stability in solution |
| Cyclodextrin | 10 mM HP-β-CD in PBS (pH 7.4) | Significant increase in apparent solubility |
Experimental Protocols
Here are detailed methodologies for key experiments related to improving the solubility of this compound.
Protocol 1: Preparation of a Stock Solution and Working Solutions
-
Stock Solution Preparation (in DMSO):
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in a minimal amount of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath can be applied if necessary.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation (in Aqueous Buffer):
-
Pre-warm the aqueous buffer (e.g., cell culture medium) to the experimental temperature (e.g., 37°C).
-
Perform a serial dilution of the DMSO stock solution to achieve the final desired concentration.
-
Recommended Method (Stepwise Dilution):
-
Create an intermediate dilution by adding a small volume of the DMSO stock to a larger volume of the pre-warmed aqueous buffer.
-
Gently mix the intermediate dilution.
-
Add the intermediate dilution to the final volume of the aqueous buffer to reach the target concentration.
-
-
Protocol 2: Solubilization using a Surfactant (Tween® 20)
This protocol is suitable for cell-based assays where the final concentration of the surfactant should be kept low to avoid cytotoxicity.
-
Prepare a Tween® 20 Stock Solution:
-
Prepare a 10% (w/v) stock solution of Tween® 20 in sterile, deionized water.
-
Filter-sterilize the solution through a 0.22 µm filter.
-
-
Prepare the Final Working Solution:
-
Calculate the volume of the this compound DMSO stock solution and the 10% Tween® 20 stock solution needed to achieve the desired final concentrations. The final concentration of Tween® 20 should typically be in the range of 0.01% to 0.1%.
-
In a sterile tube, add the required volume of pre-warmed aqueous buffer.
-
Add the calculated volume of the 10% Tween® 20 stock solution to the buffer and mix gently.
-
Slowly add the this compound DMSO stock solution to the buffer containing Tween® 20 while gently vortexing or swirling.
-
Protocol 3: Solubilization using Cyclodextrins (HP-β-CD)
Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
-
Prepare a Cyclodextrin-Containing Buffer:
-
Dissolve Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous buffer to the desired concentration (e.g., 1-10 mM).
-
Ensure the HP-β-CD is completely dissolved.
-
-
Prepare the Final Working Solution:
-
While vortexing the cyclodextrin-containing buffer, slowly add the required volume of the this compound DMSO stock solution to achieve the final desired concentration.
-
Continue to vortex for 1-2 minutes to facilitate the formation of the inclusion complex.
-
Visually inspect the solution to ensure it is clear and free of precipitate.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Solubilization Troubleshooting
References
Troubleshooting unexpected side reactions in 5-Phenylthiazol-2-amine synthesis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Phenylthiazol-2-amine. The primary focus is on the widely used Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.
Troubleshooting Guide
Q1: My reaction yield for this compound is consistently low. What are the potential causes and solutions?
A1: Low yields are a common issue in the Hantzsch synthesis and can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using an appropriate solvent (ethanol and methanol are common) and that the reaction is heated for a sufficient duration.[1][2] Some protocols recommend refluxing for 1 to 12 hours.[2][3]
-
Suboptimal Reagent Ratio: The stoichiometry of the reactants is crucial. An excess of thiourea is often used to ensure the complete consumption of the α-haloketone. A common molar ratio is 1:1.2 or 1:1.5 of phenacyl bromide to thiourea.[1][4]
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. See the question below regarding common impurities for more details.
-
Product Precipitation: The product, 2-amino-4-phenylthiazole, is often poorly soluble and can precipitate from the reaction mixture.[1] While this aids in isolation, premature precipitation in a heterogeneous mixture can coat the starting materials and hinder the reaction. Ensure adequate stirring to maintain a uniform suspension.
-
Degradation: Although generally stable, prolonged heating under harsh acidic or basic conditions can lead to product degradation. Neutralizing the reaction mixture promptly after cooling is recommended.[1]
Solution Workflow:
-
Verify Reagent Purity: Use pure starting materials (phenacyl bromide/2-bromoacetophenone and thiourea).
-
Optimize Stoichiometry: Increase the molar excess of thiourea (e.g., from 1.2 to 2 equivalents).[3]
-
Increase Reaction Time/Temperature: Monitor the reaction progress using Thin-Layer Chromatography (TLC).[2][4] If starting material is still present after the recommended time, extend the reflux period.
-
Improve Agitation: Ensure vigorous stirring throughout the reaction to maintain a homogenous mixture.
-
Consider a Catalyst: The use of a catalyst, such as copper silicate, has been shown to improve yields and shorten reaction times.[4]
Q2: I am observing significant amounts of unreacted phenacyl bromide and thiourea in my crude product. What is causing this?
A2: The presence of unreacted starting materials typically points to inefficient reaction conditions.
-
Insufficient Heating: The reaction may not have reached the required activation energy. Ensure your heating apparatus is calibrated and the reaction mixture is reaching the reflux temperature of the solvent (e.g., ~78°C for ethanol).[4]
-
Poor Solubility: One or both of the starting materials may not be sufficiently soluble in the chosen solvent at the reaction temperature, limiting their interaction. While ethanol is a common solvent, exploring solvent systems like isopropanol or DMF might be beneficial in some cases.[5][6]
-
Short Reaction Time: As monitored by TLC, the reaction may simply need more time to reach completion.[4]
Q3: My final product is difficult to purify and shows multiple spots on TLC. What are the likely impurities?
A3: Besides unreacted starting materials, several side products can form during the Hantzsch synthesis.
-
Intermediates: The reaction proceeds through an intermediate which, if not fully cyclized, can remain as an impurity.
-
Over-alkylation/Dimerization: Although less common with unsubstituted thiourea, the reactive amine group of the product could potentially react with the electrophilic phenacyl bromide, leading to more complex structures.
-
Alternative Cyclization Products: Under certain conditions, particularly with substituted thioureas, isomeric products can form. For the synthesis of this compound, this is less of a concern, but impurities can arise from the complex multi-step pathway of the reaction.[1][7]
Purification Strategy:
-
Initial Wash: After the reaction, pouring the mixture into a dilute sodium carbonate or ammonium hydroxide solution helps to neutralize any hydrobromide salt formed and precipitate the free base product.[1][3]
-
Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent like methanol or ethanol.[2][3]
-
Column Chromatography: For persistent impurities, column chromatography on silica gel is an effective purification method.[6]
Frequently Asked Questions (FAQs)
FAQ1: What is a standard, reliable protocol for the Hantzsch synthesis of this compound?
A1: A widely cited and straightforward protocol is provided below. This method is known to produce the target compound in good yield and purity after simple workup and recrystallization.
| Parameter | Value |
| Reactant 1 | 2-Bromoacetophenone (phenacyl bromide) |
| Reactant 2 | Thiourea |
| Molar Ratio | 1 : 1.5 (phenacyl bromide : thiourea) |
| Solvent | Methanol or Ethanol |
| Temperature | Reflux (~65-78 °C) |
| Reaction Time | 30 minutes to 2 hours |
| Work-up | Cool, pour into 5% Na₂CO₃ solution, filter solid |
| Purification | Wash with water, air dry |
| Typical Yield | High |
(Data compiled from multiple sources).[1][4]
FAQ2: Can the reaction conditions be optimized for a cleaner and faster synthesis?
A2: Yes, several modern techniques have been applied to optimize the Hantzsch synthesis, primarily focusing on reducing reaction times and improving yields.
| Method | Conditions | Advantages |
| Microwave Irradiation | Methanol, 90 °C, 30 min | Reduced reaction time, high yields (often >90%).[8] |
| Ultrasonic Irradiation | Ethanol/Water, with catalyst | Shorter reaction times, environmentally benign.[9] |
| Heterogeneous Catalysis | Copper silicate in ethanol, reflux | Rapid process, excellent yields, reusable catalyst, easy workup.[4] |
Experimental Protocols
Protocol 1: Standard Hantzsch Thiazole Synthesis
This protocol is adapted from established laboratory procedures for synthesizing 2-amino-4-phenylthiazole.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-bromoacetophenone (e.g., 5.0 mmol) and thiourea (e.g., 7.5 mmol).
-
Solvent Addition: Add methanol or ethanol (e.g., 5 mL).
-
Heating: Heat the mixture to reflux with constant stirring for 30-60 minutes. Monitor the reaction's progress by TLC.
-
Cooling and Precipitation: Remove the flask from the heat source and allow it to cool to room temperature.
-
Neutralization and Isolation: Pour the cooled reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate (Na₂CO₃) (e.g., 20 mL). Swirl to mix. A solid precipitate should form.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the collected solid (filter cake) with ample water to remove any inorganic salts. Allow the product to air dry on a watch glass.
Protocol 2: Microwave-Assisted Hantzsch Synthesis
This protocol is based on modern, optimized methods for rapid synthesis.[8]
-
Reaction Setup: In a specialized microwave reaction vessel equipped with a stir bar, combine 2-chloro-1-phenylethanone (1 mmol) and N-phenylthiourea (1 mmol).
-
Solvent Addition: Add methanol (2 mL).
-
Microwave Reaction: Seal the vessel and place it in a microwave reactor. Heat the mixture to 90 °C for 30 minutes under a pressure of approximately 250 psi.
-
Work-up: After the reaction is complete and the vessel has cooled, the product can be isolated. This often involves solvent evaporation and purification by recrystallization or chromatography. Note that yields are typically very high (89-95%).[8]
Visualizations
Hantzsch Thiazole Synthesis Pathway
Caption: Mechanism of the Hantzsch synthesis for this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yields.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole [mdpi.com]
- 3. asianpubs.org [asianpubs.org]
- 4. nanobioletters.com [nanobioletters.com]
- 5. ias.ac.in [ias.ac.in]
- 6. jocpr.com [jocpr.com]
- 7. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Enhancing the stability of 5-Phenylthiazol-2-amine compounds
This guide provides researchers, scientists, and drug development professionals with essential information for enhancing the stability of 5-Phenylthiazol-2-amine and its derivatives. Below are troubleshooting guides, frequently asked questions, and experimental protocols to address common challenges encountered during research and development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound sample is showing signs of degradation. What are the most likely causes?
A1: this compound and related thiazole derivatives are susceptible to degradation under several conditions. The most common causes are exposure to harsh acidic or basic conditions (hydrolysis), oxidizing agents, and light (photodegradation).[1][2][3] Improper storage, such as exposure to air and humidity at room temperature, can also accelerate degradation.[4]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure maximum stability, this compound should be stored in a dark place under an inert atmosphere (e.g., argon or nitrogen) at room temperature.[4] For long-term storage, keeping the compound in a tightly sealed container in a desiccator is recommended to protect it from moisture and atmospheric oxygen.
Q3: I'm observing a new, unexpected peak in my HPLC analysis after exposing my compound to laboratory light. What could this be?
A3: Thiazole-containing compounds with aryl ring substituents can be susceptible to photodegradation.[2] Exposure to visible light, especially in the presence of oxygen, can lead to photo-oxygenation, potentially through a [4+2] Diels-Alder cycloaddition with singlet oxygen.[2] This can result in the formation of an unstable endoperoxide that rearranges into a final degradation product, which would appear as a new peak in your chromatogram.[2]
Q4: My synthesis yield for a this compound derivative is lower than expected. Could stability during the reaction be an issue?
A4: Yes, the stability of the thiazole ring and its precursors can be a factor. The Hantzsch thiazole synthesis, a common method for creating this scaffold, involves reaction conditions that could potentially lead to side reactions or degradation if not properly controlled (e.g., temperature, reaction time).[5][6] Furthermore, the nucleophilicity of the 2-amino group can be low, which may lead to lower yields in subsequent acylation or substitution reactions.[5]
Q5: How can I determine the intrinsic stability of my specific this compound derivative?
A5: Conducting a forced degradation study is the most effective way to determine the intrinsic stability of your compound.[3] This involves subjecting the compound to a range of stress conditions (acidic/basic hydrolysis, oxidation, heat, and light) that are more aggressive than standard storage conditions.[3][7] The goal is to achieve a target degradation of 5-20%, which helps identify potential degradation pathways and products without completely destroying the molecule.[3][7]
Forced Degradation Study Data
The following table summarizes typical results from a forced degradation study on a thiazole derivative, analyzed by HPLC. The data is illustrative and serves to demonstrate how to present findings from such a study.
| Stress Condition | Reagent/Parameter | Duration (hours) | Temperature (°C) | % Degradation | No. of Degradants |
| Acid Hydrolysis | 0.1 M HCl | 8 | 60 | 12.5% | 2 |
| Base Hydrolysis | 0.1 M NaOH | 4 | 60 | 18.2% | 3 |
| Oxidative | 6% H₂O₂ | 24 | 25 (Room Temp) | 9.8% | 1 |
| Thermal | Solid State | 48 | 80 | 5.5% | 1 |
| Photolytic | UV/Visible Light | 72 | 25 (Room Temp) | 15.1% | 2 |
Experimental Protocols
Protocol: Forced Degradation Study for this compound Derivatives
This protocol outlines a standard procedure for conducting a forced degradation (stress testing) study to identify the degradation pathways and intrinsic stability of a this compound compound.
Objective: To generate degradation products under controlled stress conditions and develop a stability-indicating analytical method, typically HPLC.[1][3]
Materials:
-
This compound derivative
-
HPLC grade Methanol and Water
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂)
-
HPLC system with a C18 column and UV detector
-
pH meter, water bath, photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis:
-
Mix equal parts of the stock solution and 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Reflux the solution in a water bath at 60-80°C for up to 8 hours.
-
Withdraw samples at regular intervals (e.g., 2, 4, 8 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal parts of the stock solution and 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Reflux the solution at 60-80°C for up to 8 hours.
-
Withdraw samples at intervals, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal parts of the stock solution with 6-30% H₂O₂.
-
Keep the solution at room temperature, protected from light, for up to 24 hours.
-
Monitor the reaction by HPLC at set time points.
-
-
Thermal Degradation:
-
Place the solid compound in a controlled-temperature oven (e.g., 80°C) for up to 48 hours.
-
Separately, reflux a solution of the compound in a neutral solvent (e.g., methanol/water) at 60-80°C.
-
Sample at intervals, dissolve the solid sample in solvent if necessary, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (e.g., 1 mg/mL) and the solid compound to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze the samples by HPLC at appropriate time points.
-
-
Analysis:
-
Analyze all samples using a suitable HPLC method (e.g., C18 column, mobile phase of water:methanol or water:acetonitrile gradient, UV detection at an appropriate wavelength like 238 nm).[1]
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to that of an unstressed control sample.
-
Visualizations
Diagrams of Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. This compound | 39136-63-5 [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Overcoming Resistance to 5-Phenylthiazol-2-amine-based Drugs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address resistance mechanisms encountered during experiments with 5-Phenylthiazol-2-amine-based drugs.
Troubleshooting Guide
This section is designed to help you identify and resolve specific experimental issues.
| Observed Problem | Potential Cause | Suggested Solution |
| Decreased drug efficacy in long-term cell culture experiments (Gradual increase in IC50). | Development of acquired resistance. | 1. Confirm Resistance: Perform a dose-response curve with the resistant cell line and compare the IC50 value to the parental cell line.[1] A significant increase indicates resistance. 2. Investigate Mechanism: Analyze for target alterations, bypass pathway activation, or increased drug efflux. |
| No significant cell death observed even at high drug concentrations in a newly tested cell line. | Intrinsic resistance. | 1. Target Expression: Verify the expression and activity of the drug's primary target (e.g., PI4KIIIβ, components of the PI3K/AKT pathway) in the cell line via Western Blot. 2. Bypass Pathways: Investigate the constitutive activation of alternative survival pathways (e.g., MAPK/ERK pathway). |
| Inconsistent results in cell viability assays (e.g., MTT, MTS). | Experimental variability. | 1. Optimize Seeding Density: Ensure cells are in the logarithmic growth phase.[2] 2. Reagent Handling: Ensure MTT/MTS reagents are properly stored and that the formazan crystals are fully dissolved before reading the absorbance.[3][4][5] 3. Control Wells: Include appropriate controls (untreated, vehicle-treated, and blank wells). |
| Western blot shows no change in downstream PI3K/AKT pathway proteins (e.g., p-AKT, p-S6K) upon treatment. | 1. Ineffective drug concentration. 2. Rapid drug degradation or efflux. 3. Altered signaling dynamics. | 1. Dose-Response and Time-Course: Perform a dose-response and time-course experiment to determine the optimal drug concentration and incubation time to observe pathway modulation. 2. Efflux Pump Inhibition: Co-treat with a known efflux pump inhibitor to see if pathway inhibition is restored. 3. Upstream Activation: Check for upregulation of receptor tyrosine kinases (RTKs) that could reactivate the pathway.[6][7][8] |
| Increased expression of ABC transporters (e.g., P-gp/ABCB1) in treated cells. | Drug-induced upregulation of efflux pumps. | 1. Functional Assay: Perform an efflux pump activity assay (e.g., using a fluorescent substrate) to confirm increased pump function.[9] 2. Combination Therapy: Evaluate the efficacy of the this compound-based drug in combination with a known efflux pump inhibitor.[10] |
Frequently Asked Questions (FAQs)
Q1: What are the most common mechanisms of acquired resistance to targeted therapies like this compound-based drugs?
A1: Acquired resistance to targeted therapies, including those targeting the PI3K/AKT pathway, can arise from several mechanisms:
-
On-target alterations: Mutations in the drug's direct target can prevent the drug from binding effectively.[11]
-
Bypass signaling pathway activation: Cancer cells can activate alternative survival pathways to circumvent the inhibited pathway. For PI3K/AKT inhibitors, this often involves the activation of the MAPK/ERK pathway.[7][12]
-
Upregulation of receptor tyrosine kinases (RTKs): Increased expression or activation of RTKs can lead to the reactivation of the PI3K/AKT pathway.[6][8]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the drug out of the cell, reducing its intracellular concentration and efficacy.
-
Drug metabolism alterations: Changes in the expression of metabolic enzymes, such as cytochrome P450s (e.g., CYP1B1), can lead to increased drug inactivation.
Q2: How can I generate a drug-resistant cell line in my lab?
A2: Drug-resistant cell lines are typically generated by continuous exposure to the drug of interest. The general protocol involves:
-
Determine the initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of the drug on your parental cell line.[13][14]
-
Gradual dose escalation: Start by treating the cells with a low concentration of the drug (e.g., the IC20). Once the cells have adapted and are growing steadily, gradually increase the drug concentration in a stepwise manner.[1][14][15]
-
Maintenance and characterization: This process can take several months.[16] Once a resistant population is established, it should be maintained in a drug-containing medium. The degree of resistance should be confirmed by determining the new, higher IC50 value.[1]
Q3: My this compound-based drug is a PI3K/AKT pathway inhibitor. What are some known resistance mechanisms for this class of drugs?
A3: Resistance to PI3K/AKT pathway inhibitors is a well-documented phenomenon. Key mechanisms include:
-
Reactivation of the PI3K pathway: This can occur through secondary mutations in PIK3CA or the upregulation of RTKs like HER2/3.[6][7]
-
Activation of parallel signaling pathways: The MAPK/ERK pathway is a common escape route for cells treated with PI3K inhibitors.[12]
-
FOXO-mediated transcription: Inhibition of AKT can lead to the nuclear translocation of FOXO transcription factors, which can upregulate RTK expression.[6][7][8]
-
Upregulation of other AKT isoforms or related kinases: Increased expression of AKT3 or PIM1 kinase can maintain downstream signaling independently of the targeted AKT isoform.[8]
Q4: I suspect my resistant cells are overexpressing efflux pumps. How can I test this?
A4: You can investigate efflux pump overexpression through both gene/protein expression and functional assays:
-
Gene Expression Analysis (qPCR): Use quantitative real-time PCR to measure the mRNA levels of common ABC transporter genes (e.g., ABCB1, ABCC1, ABCG2).
-
Protein Expression Analysis (Western Blot): Use specific antibodies to detect the protein levels of these transporters.
-
Functional Efflux Pump Assay: These assays measure the cell's ability to extrude a fluorescent substrate. A common method involves pre-loading cells with a fluorescent dye (like Hoechst 33342 or ethidium bromide) and measuring its intracellular accumulation or efflux over time.[9][17][18] Reduced accumulation or faster efflux in resistant cells compared to parental cells indicates increased pump activity.
Q5: Could the Aryl Hydrocarbon Receptor (AhR) and CYP enzymes be involved in resistance to this compound-based drugs?
A5: Yes, this is a plausible mechanism. The AhR is a ligand-activated transcription factor that regulates the expression of several drug-metabolizing enzymes, including CYP1A1 and CYP1B1.[19][20][21][22] If a this compound-based drug is a substrate for these enzymes, increased AhR-mediated expression of CYPs could lead to enhanced drug metabolism and clearance from the cell, thereby contributing to resistance. This has been observed with structurally related 2-(4-aminophenyl)benzothiazoles.
Experimental Protocols
Generation of a Drug-Resistant Cell Line
This protocol describes the generation of a resistant cell line by continuous exposure to a this compound-based drug.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound-based drug
-
96-well and standard culture plates
-
Cell counting solution (e.g., Trypan Blue)
-
MTT or similar cell viability assay kit
Procedure:
-
Determine the initial IC50:
-
Seed parental cells in a 96-well plate.
-
Treat with a serial dilution of the drug for 48-72 hours.
-
Perform an MTT assay to determine the IC50 value.
-
-
Initiate Resistance Induction:
-
Culture parental cells in a medium containing the drug at a concentration equal to the IC10 or IC20.
-
Maintain the culture, changing the medium with a fresh drug every 2-3 days, until the cells resume a normal growth rate.
-
-
Dose Escalation:
-
Confirmation of Resistance:
-
After several months of culture in the presence of a high drug concentration, establish a stable resistant cell line.
-
Perform an MTT assay on both the resistant and parental cell lines to determine the new IC50 of the resistant line.
-
Calculate the Resistance Index (RI) = IC50 (resistant line) / IC50 (parental line). A significantly higher RI confirms resistance.
-
Cell Viability (MTT) Assay
This protocol measures cell viability based on the metabolic activity of the cells.
Materials:
-
Cells (parental and resistant)
-
Complete cell culture medium
-
96-well plates
-
This compound-based drug
-
MTT solution (5 mg/mL in PBS)[3]
-
Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[23]
-
Drug Treatment: Replace the medium with fresh medium containing serial dilutions of the drug. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[2]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[3][4][5]
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution and read the absorbance at 570-590 nm using a microplate reader.[3][5]
Western Blot Analysis
This protocol is for detecting the expression levels of specific proteins.
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-AKT, total AKT, p-ERK, total ERK, ABCB1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cells in RIPA buffer and collect the supernatant after centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.[24]
-
-
SDS-PAGE:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-PAGE gel.[25]
-
-
Protein Transfer:
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[27]
-
-
Antibody Incubation:
-
Detection:
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantitative Real-Time PCR (qPCR)
This protocol quantifies the expression of target genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix[29]
-
Gene-specific primers (e.g., for ABCB1, PIK3CA, and a housekeeping gene like GAPDH or ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells using a commercial kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.[30]
-
-
qPCR Reaction Setup:
-
qPCR Run:
-
Run the reaction on a qPCR instrument using an appropriate cycling program.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for your target and housekeeping genes.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Visualizations
Signaling Pathways
Caption: Key resistance mechanisms to this compound-based drugs.
Experimental Workflows
Caption: A logical workflow for troubleshooting decreased drug efficacy.
Caption: Workflow for generating a drug-resistant cell line.
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atcc.org [atcc.org]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Resistance to Targeted Inhibitors of the PI3K/AKT/mTOR Pathway in Advanced Oestrogen-Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular mechanisms of tumor resistance to PI3K-mTOR-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. benchchem.com [benchchem.com]
- 15. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 16. researchgate.net [researchgate.net]
- 17. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]
- 18. journals.asm.org [journals.asm.org]
- 19. Role of aryl hydrocarbon receptor-mediated induction of the CYP1 enzymes in environmental toxicity and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Endogenous Functions of the Aryl Hydrocarbon Receptor (AHR): Intersection of Cytochrome P450 1 (CYP1)-metabolized Eicosanoids and AHR Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Insight into the physiological and pathological roles of the aryl hydrocarbon receptor pathway in glucose homeostasis, insulin resistance, and diabetes development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. clyte.tech [clyte.tech]
- 24. cusabio.com [cusabio.com]
- 25. Western Blot Protocol | Proteintech Group [ptglab.com]
- 26. bosterbio.com [bosterbio.com]
- 27. Western blot protocol | Abcam [abcam.com]
- 28. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 29. stackscientific.nd.edu [stackscientific.nd.edu]
- 30. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Universal SYBR Green qPCR Protocol [sigmaaldrich.com]
- 32. sg.idtdna.com [sg.idtdna.com]
Technical Support Center: Enhancing the Bioavailability of 5-Phenylthiazol-2-amine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the bioavailability of 5-Phenylthiazol-2-amine and its analogs.
Frequently Asked Questions (FAQs)
Q1: My this compound analog shows potent in vitro activity but poor in vivo efficacy. What are the likely reasons?
A1: Poor in vivo efficacy despite good in vitro potency is often attributed to low bioavailability. This can stem from several factors:
-
Poor Aqueous Solubility: The compound may not dissolve sufficiently in gastrointestinal fluids to be absorbed.
-
Low Permeability: The compound may not efficiently cross the intestinal membrane to enter systemic circulation.
-
High First-Pass Metabolism: The compound may be extensively metabolized by enzymes in the gut wall or liver before it reaches systemic circulation.[1]
Q2: What initial steps should I take to investigate the poor bioavailability of my compound?
A2: A systematic approach is recommended. Start by evaluating the fundamental physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of your compound. Key initial assays include:
-
Aqueous Solubility Assessment: Determine the solubility at different pH values relevant to the gastrointestinal tract.
-
In Vitro Permeability Assays: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) for a quick assessment of passive diffusion, or the Caco-2 cell permeability assay to evaluate both passive and active transport mechanisms.[2][3]
-
In Vitro Metabolic Stability Assays: Employ liver microsomes or hepatocytes to assess the compound's susceptibility to metabolic degradation.[4][5]
Q3: How can I structurally modify the this compound core to improve its solubility?
A3: Several structural modification strategies can be employed to enhance the aqueous solubility of your compound:
-
Introduce Ionizable Groups: The 2-amino group on the thiazole ring is weakly basic and can be used for salt formation.[6] Introducing acidic or basic functional groups elsewhere in the molecule can also provide handles for salt formation.[7][8]
-
Add Polar Functional Groups: Incorporating polar groups like hydroxyl (-OH), ether (-O-), or short polyethylene glycol (PEG) chains can increase hydrophilicity.[9][10]
-
Disrupt Crystal Packing: Modifying the overall shape of the molecule can disrupt the crystal lattice energy, which in turn can improve solubility.
Q4: What are the most common prodrug strategies for the 2-amino group on the thiazole ring?
A4: The primary amino group is an excellent handle for prodrug design. Common approaches include:[11][12][13]
-
Amide and Carbamate Prodrugs: Acylation of the amine to form amides or carbamates can modulate lipophilicity. However, the stability of these linkages needs to be carefully optimized for in vivo cleavage.[11]
-
Amino Acid Conjugates: Attaching amino acids can improve solubility and potentially target amino acid transporters in the gut for enhanced absorption.[14]
-
Phosphate Prodrugs: Converting the amine to a phosphate derivative can significantly increase aqueous solubility. These are often cleaved in vivo by phosphatases.[15]
Troubleshooting Guides
Issue 1: Low Aqueous Solubility
Symptoms:
-
Difficulty preparing stock solutions for in vitro assays.
-
Precipitation of the compound in aqueous buffers.
-
Low and variable oral absorption in animal models.
Troubleshooting Steps:
-
pH Modification: Determine the pKa of your compound. For a weakly basic compound like this compound, solubility will be higher at lower pH. Formulating in an acidic vehicle can improve dissolution.[16]
-
Salt Formation: Attempt to form salts with various pharmaceutically acceptable acids (e.g., hydrochloride, mesylate, tartrate). Screen these salts for improved solubility and stability.[7][8]
-
Particle Size Reduction: Micronization or nanomilling increases the surface area of the drug particles, which can enhance the dissolution rate.[16]
-
Formulation with Excipients:
-
Co-solvents: Use of water-miscible organic solvents like propylene glycol or ethanol in the formulation.[16]
-
Surfactants: Incorporate surfactants to form micelles that can solubilize the drug.[17]
-
Cyclodextrins: These can form inclusion complexes with the drug, increasing its apparent solubility.[16]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can significantly improve dissolution.[18]
-
Issue 2: Poor Permeability in Caco-2 Assays
Symptoms:
-
Low apparent permeability coefficient (Papp) in the apical to basolateral (A-B) direction.
-
High efflux ratio (Papp B-A / Papp A-B > 2), suggesting the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[3]
Troubleshooting Steps:
-
Confirm Efflux: Rerun the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in the A-B permeability and a decrease in the efflux ratio will confirm that your compound is a P-gp substrate.[3]
-
Structural Modification to Reduce Efflux:
-
Masking Hydrogen Bond Donors/Acceptors: Efflux pumps often recognize specific pharmacophores. Modifying the structure to mask these recognition sites can reduce efflux.
-
Increasing Lipophilicity (with caution): While counterintuitive, sometimes a moderate increase in lipophilicity can lead to better partitioning into the cell membrane and passive diffusion, bypassing the efflux transporters. This needs to be balanced with solubility.
-
-
Prodrug Approach: Design a prodrug that is not a substrate for the efflux transporter. The prodrug would be absorbed and then converted to the active parent compound in the systemic circulation.[11][12]
Issue 3: High Clearance in Liver Microsome Stability Assay
Symptoms:
-
Rapid disappearance of the parent compound over time when incubated with liver microsomes.
-
Low in vitro half-life (t1/2) and high intrinsic clearance (CLint).[4][19]
Troubleshooting Steps:
-
Identify Metabolic Soft Spots: Use techniques like metabolite identification (MetID) to determine which parts of the molecule are being metabolized. Common metabolic pathways for aromatic and heteroaromatic systems include oxidation by cytochrome P450 (CYP) enzymes.[4][20]
-
Block Metabolism through Structural Modification:
-
Introduce Electron-Withdrawing Groups: Placing electron-withdrawing groups on the phenyl ring can deactivate it towards oxidative metabolism.
-
Steric Hindrance: Introduce bulky groups near the metabolic soft spot to sterically hinder the approach of metabolizing enzymes.
-
Isosteric Replacement: Replace a metabolically liable group with a more stable isostere. For example, replacing a metabolically susceptible methyl group with a trifluoromethyl group.
-
-
Consider Non-CYP Metabolism: If the compound is stable in the presence of CYP inhibitors, it may be metabolized by other enzymes like UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs).[20] Assays with hepatocytes, which contain a broader range of metabolic enzymes, can provide further insights.
Data Presentation
Table 1: Hypothetical Physicochemical and In Vitro ADME Data for this compound Analogs
| Compound ID | Modification | MW | cLogP | Aqueous Solubility (pH 7.4, µM) | Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio | HLM Clint (µL/min/mg) |
| PTA-001 | Parent Compound | 176.2 | 2.5 | 10 | 1.5 | 5.2 | 150 |
| PTA-002 | 4'-Chloro substitution | 210.7 | 3.1 | 5 | 2.0 | 4.8 | 120 |
| PTA-003 | 2-Amino-glycine amide prodrug | 233.3 | 1.8 | 150 | 8.5 | 1.5 | >200 (parent) |
| PTA-004 | 4'-Methoxy substitution | 206.2 | 2.4 | 12 | 1.8 | 3.5 | 250 |
| PTA-005 | Salt (Hydrochloride) | 212.7 | 2.5 | 500 | 1.6 | 5.0 | 145 |
Table 2: Hypothetical In Vivo Pharmacokinetic Data in Rats (Oral Dosing at 10 mg/kg)
| Compound ID | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | Oral Bioavailability (%) |
| PTA-001 | 50 | 2.0 | 250 | 5 |
| PTA-002 | 65 | 1.5 | 320 | 7 |
| PTA-003 | 450 | 1.0 | 2800 | 60 |
| PTA-004 | 40 | 2.5 | 200 | 4 |
| PTA-005 | 250 | 1.0 | 1200 | 25 |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Methodology:
-
A filter plate is coated with a solution of a lipid (e.g., 2% lecithin in dodecane) to form an artificial membrane.
-
The wells of a donor plate are filled with a buffered solution (e.g., PBS at pH 7.4) containing the test compound.
-
The filter plate is placed on top of the donor plate, and the assembly is placed in an acceptor plate containing fresh buffer.
-
The system is incubated for a specified time (e.g., 4-18 hours) at room temperature.
-
After incubation, the concentrations of the compound in the donor and acceptor wells are determined by LC-MS/MS.
-
The permeability coefficient (Pe) is calculated using the following equation: Pe = - [ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time) Where VA is the volume of the acceptor well, VD is the volume of the donor well, Area is the surface area of the membrane, and Time is the incubation time.
Caco-2 Permeability Assay
Methodology:
-
Caco-2 cells are seeded on permeable Transwell inserts and cultured for 21 days to form a differentiated monolayer.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
The culture medium is replaced with transport buffer (e.g., Hank's Balanced Salt Solution) on both the apical (A) and basolateral (B) sides, and the cells are equilibrated at 37°C.
-
For A to B permeability, the test compound is added to the apical side, and samples are taken from the basolateral side at various time points.
-
For B to A permeability, the test compound is added to the basolateral side, and samples are taken from the apical side.
-
The concentration of the compound in the samples is quantified by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated as: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration of the compound.
Liver Microsomal Stability Assay
Methodology:
-
Human liver microsomes are thawed and diluted in phosphate buffer (pH 7.4).
-
The test compound (at a final concentration of, for example, 1 µM) is pre-incubated with the microsomes at 37°C.
-
The metabolic reaction is initiated by adding a NADPH-regenerating system.
-
Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
The samples are centrifuged to precipitate the proteins, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.
-
The natural logarithm of the percentage of the remaining compound is plotted against time, and the slope of the linear regression gives the elimination rate constant (k).
-
The in vitro half-life (t1/2) is calculated as 0.693/k.
-
The intrinsic clearance (CLint) is calculated as: CLint = (0.693 / t1/2) * (mL incubation / mg microsomal protein)
Visualizations
Caption: Workflow for troubleshooting poor bioavailability.
Caption: Key barriers to oral bioavailability.
References
- 1. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 2. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 3. Caco-2 Permeability | Evotec [evotec.com]
- 4. m.youtube.com [m.youtube.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Thiazole - Wikipedia [en.wikipedia.org]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Prodrugs for Amines | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sphinxsai.com [sphinxsai.com]
- 16. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent developments in predicting CYP-independent metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scalable Synthesis of 5-Phenylthiazol-2-amine for Preclinical Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 5-Phenylthiazol-2-amine for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The most common and commercially available starting materials for the synthesis of this compound are substituted acetophenones, thiourea, and an oxidizing agent like iodine.[1][2] Alternative methods may involve different reagents and catalysts.
Q2: What are the different synthetic methods available for this compound?
Several methods exist, including conventional heating (reflux) and microwave-assisted synthesis.[1] The choice of method can impact reaction time and yield. Microwave-assisted synthesis, for instance, can significantly reduce the reaction time.
Q3: What are the typical yields for the synthesis of this compound?
Yields can vary depending on the synthetic approach and reaction conditions. Some studies have reported high yields, while others report lower yields, especially when isolating the pure product.[3] Optimization of reaction parameters is crucial for achieving high yields.
Q4: How can the purity of the synthesized this compound be assessed?
The purity of the final compound can be determined using standard analytical techniques such as Thin Layer Chromatography (TLC), melting point determination, and spectroscopic methods including FT-IR, 1H NMR, and 13C NMR.[1] Elemental analysis can also be performed to confirm the empirical formula.[1]
Q5: What are the potential applications of this compound in preclinical studies?
Derivatives of this compound have shown a wide range of biological activities and are being investigated for their potential as anticancer agents.[4][5][6][7] They have been studied as inhibitors of various kinases, such as PI4KIIIβ and in the context of inhibiting the PI3K/AKT signaling pathway.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | - Inactive reagents- Incorrect reaction temperature- Insufficient reaction time | - Check the purity and activity of starting materials (acetophenone, thiourea, iodine).- Ensure the reaction is maintained at the optimal temperature (e.g., reflux temperature for conventional methods).- Monitor the reaction progress using TLC and extend the reaction time if necessary. |
| Formation of Multiple Products/Side Reactions | - Non-optimal reaction conditions- Presence of impurities in starting materials | - Optimize the molar ratios of the reactants.- Purify starting materials before use.- Consider using a milder oxidizing agent or adjusting the reaction solvent. |
| Difficulty in Product Purification | - Presence of unreacted starting materials- Formation of closely related byproducts | - Recrystallization from a suitable solvent (e.g., ethanol) is a common and effective purification method.[1]- Column chromatography may be necessary for separating complex mixtures. |
| Inconsistent Yields in Scale-up | - Inefficient heat and mass transfer in larger reactors- Changes in reagent addition rates | - Ensure efficient stirring and uniform heating of the reaction mixture.- For larger scale reactions, control the rate of addition of reagents to manage exothermic events.- Perform pilot reactions at an intermediate scale before proceeding to a large-scale synthesis. |
Experimental Protocols
Scalable Synthesis of this compound via Conventional Heating
This protocol is based on the Hantzsch thiazole synthesis.
Materials:
-
Substituted acetophenone (0.01 mol)
-
Thiourea (0.01 mol)
-
Iodine (0.01 mol)
-
Ethanol (30 mL)
Procedure:
-
Dissolve the substituted acetophenone (0.01 mol), thiourea (0.01 mol), and iodine (0.01 mol) in 30 mL of ethanol in a round-bottom flask.
-
Reflux the reaction mixture for 8 hours.[1]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, a precipitate will form.
-
Filter the precipitate and dry it to obtain the crude product.
-
Recrystallize the crude product from ethanol to yield pure this compound.[1]
Microwave-Assisted Synthesis of this compound
Materials:
-
Substituted acetophenone
-
Thiourea
-
NaHSO₄-SiO₂ catalyst
Procedure:
-
Grind the substituted acetophenone, thiourea, and NaHSO₄-SiO₂ catalyst together using a pestle and mortar.
-
Transfer the mixture to a 100 mL beaker.
-
Irradiate the mixture in a microwave oven for 10-15 minutes.[1]
-
Monitor the completion of the reaction by TLC.
-
After completion, purify the product.
Quantitative Data Summary
| Synthesis Method | Reactants | Reaction Time | Yield (%) | Reference |
| Conventional Heating | Substituted acetophenone, thiourea, iodine | 8 hours | Variable | [1] |
| Microwave Irradiation | Substituted acetophenone, thiourea, NaHSO₄-SiO₂ | 3 min | Not specified | [1] |
| Halogenation/Nucleophilic Substitution | 2-aminothiazoles, thiourea/amine, I₂/Br₂/CuBr₂ | Fast | High | [3] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Potential signaling pathway inhibited by this compound derivatives.[5]
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of this compound Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties [ouci.dntb.gov.ua]
Validation & Comparative
Comparing biological activity of 5-Phenylthiazol-2-amine derivatives
A Comprehensive Guide to the Biological Activity of 5-Phenylthiazol-2-amine Derivatives for Researchers, Scientists, and Drug Development Professionals.
The this compound scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative analysis of the performance of various derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data from recent preclinical studies.
Anticancer Activity: A Comparative Analysis
A diverse range of this compound and related thiazole derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the in vitro potency of these compounds.
In Vitro Anticancer Activity Data
| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference |
| This compound Derivatives | |||
| Compound 16 | H446 (Small Cell Lung Cancer) | Not specified, but showed obvious antitumor activity | [1][2] |
| Compound 43 | H446 (Small Cell Lung Cancer) | Not specified, but showed obvious antitumor activity | [1][2] |
| 2-Amino-4-phenylthiazole Derivatives | |||
| Compound 5b | HT29 (Colon) | 2.01 | [1][3] |
| Thiazolyl-Pyrazoline Derivatives | |||
| Compound 10d | A549 (Lung) | 2.9 | [1] |
| H441 (Lung) | 3.8 | [1] | |
| Benzothiazole Derivatives | |||
| Compound 3 | NCI-H522 (Lung) | 0.0223 | [1] |
| Thiazole-based Tubulin Polymerization Inhibitors | |||
| Compound 10a | Not specified | 2.69 | [4] |
| Compound 10o | Not specified | 3.62 | [4] |
| Compound 13d | Not specified | 3.68 | [4] |
| N-Phenyl-2-p-tolylthiazole-4-carboxamide Derivatives | |||
| Compound 4c | SKNMC (Neuroblastoma) | 10.8 | [5] |
| Compound 4d | Hep-G2 (Hepatocarcinoma) | 11.6 | [5] |
Antimicrobial and Anti-inflammatory Activities
Certain derivatives of this compound have also been investigated for their antimicrobial and anti-inflammatory potential.
Antimicrobial and Anti-inflammatory Activity Data
| Compound ID | Biological Activity | Assay/Organism | MIC (µM) or IC50 (µM) | Reference |
| Compound 3g | Antimicrobial | Pseudomonas aeruginosa, Escherichia coli | 0.21 | [6] |
| Various Derivatives | Anti-inflammatory (COX-1 inhibition) | COX-1 Enzyme Assay | 1.00 - 6.34 | [4] |
| Various Derivatives | Anti-inflammatory (COX-2 inhibition) | COX-2 Enzyme Assay | 0.09 - 0.71 | [4] |
Signaling Pathways and Mechanisms of Action
This compound derivatives exert their anticancer effects by modulating critical signaling pathways involved in cancer cell proliferation and survival. The primary pathways identified are the PI3K/Akt/mTOR and EGFR signaling pathways.[1] Some derivatives have also been shown to act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[4]
Caption: PI3K/Akt/mTOR signaling pathway inhibited by this compound derivatives.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summarized protocols for key in vitro assays commonly used in the evaluation of these compounds.
MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated to allow the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Caption: General workflow for the MTT cytotoxicity assay.
In Vivo Xenograft Models
The in vivo anticancer potential of promising 2-phenylthiazole derivatives has been investigated in preclinical xenograft models, where human tumor cells are implanted into immunocompromised mice.[1]
-
Tumor Implantation: Human cancer cells (e.g., H446 small cell lung cancer) are subcutaneously injected into nude mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: The mice are then treated with the test compounds (e.g., compounds 16 and 43) or a vehicle control.
-
Monitoring: Tumor volume and body weight are monitored regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. The tumor tissue can be used for further analyses, such as histology, immunohistochemistry, or western blotting, to assess the in vivo mechanism of action.[1]
Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The compounds highlighted in this guide demonstrate significant potential through their potent in vitro cytotoxicity and promising in vivo efficacy in preclinical models. Their mechanisms of action, primarily through the inhibition of key oncogenic signaling pathways like PI3K/Akt/mTOR, provide a strong rationale for their continued development. Further investigation into the structure-activity relationships and optimization of pharmacokinetic properties will be crucial in advancing these promising compounds toward clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of this compound Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Validation of 5-Phenylthiazol-2-amine as a Kinase Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-phenylthiazol-2-amine scaffold has emerged as a promising framework in the development of novel kinase inhibitors. Derivatives of this core structure have demonstrated significant inhibitory activity against key kinases involved in cancer cell proliferation and survival, positioning them as attractive candidates for further therapeutic development. This guide provides a comprehensive comparison of this compound derivatives with other established kinase inhibitors, supported by experimental data and detailed methodologies for key validation assays.
Comparative Analysis of Kinase Inhibitory Activity
Derivatives of this compound have been primarily validated as potent inhibitors of Phosphatidylinositol 4-Kinase Type III Beta (PI4KIIIβ) and Aurora Kinases, which in turn affects the downstream PI3K/AKT signaling pathway. The following tables summarize the in vitro potency of exemplary this compound derivatives against their primary targets and compare them with established inhibitors.
PI4KIIIβ Inhibition
| Compound | Target | IC50 (nM) | Cell Line | Reference Compound | Ref. IC50 (nM) |
| Compound 16 | PI4KIIIβ | Data not publicly available in abstract | - | PIK93 | Data not publicly available in abstract |
| Compound 43 | PI4KIIIβ | Data not publicly available in abstract | - | PIK93 | Data not publicly available in abstract |
| Alpelisib (Piqray) | PI3Kα | 5 | - | - | - |
Detailed IC50 values for compounds 16 and 43 are reported in the primary literature.[1]
Aurora Kinase Inhibition
| Compound | Target(s) | Kᵢ (nM) | Reference Compound |
| 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (CYC116) | Aurora A, Aurora B | 8.0, 9.2 | - |
Cellular Antiproliferative Activity
| Compound | Cell Line | GI50 (µM) | Reference Compound(s) | Ref. GI50 (µM) |
| Compound 10a (derivative) | 4 cancer cell lines | ~6 | Doxorubicin, Sorafenib | ~6-8 |
| Compound 10o (derivative) | 4 cancer cell lines | ~7 | Doxorubicin, Sorafenib | ~6-8 |
| Compound 13d (derivative) | 4 cancer cell lines | ~8 | Doxorubicin, Sorafenib | ~6-8 |
| Compound 16 | H446 (SCLC) | Superior to PIK93 | PIK93 | Data not publicly available in abstract |
| Compound 43 | H446 (SCLC) | Superior to PIK93 | PIK93 | Data not publicly available in abstract |
SCLC: Small Cell Lung Cancer. GI50 represents the concentration for 50% of maximal inhibition of cell proliferation.
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and the experimental processes involved in the validation of this compound derivatives, the following diagrams have been generated using the DOT language.
PI3K/AKT Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/AKT signaling pathway by this compound derivatives.
General Workflow for Kinase Inhibitor Validation
Caption: A generalized workflow for the validation of a kinase inhibitor.
Experimental Protocols
The validation of this compound derivatives as kinase inhibitors involves a series of biochemical and cell-based assays. Below are detailed methodologies for the key experiments.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay determines the direct inhibitory effect of a compound on the activity of a purified kinase.
Materials:
-
Purified recombinant kinase (e.g., PI4KIIIβ, Aurora Kinase A/B)
-
Kinase-specific substrate (e.g., peptide, lipid)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (this compound derivative) and reference inhibitor dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
96-well or 384-well microplates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and reference inhibitor in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Reaction Setup: In a microplate, add the purified kinase, the specific substrate, and the kinase assay buffer.
-
Inhibitor Addition: Add the diluted test compound, reference inhibitor, or DMSO (vehicle control) to the appropriate wells. Include wells with no enzyme as a negative control.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should ideally be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), allowing the enzymatic reaction to proceed.
-
Detection: Stop the reaction and measure kinase activity by quantifying the amount of ADP produced using a detection reagent like ADP-Glo™. This is a luminescence-based assay where the signal is proportional to the amount of ADP generated.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.
Materials:
-
Human cancer cell line (e.g., H446 small cell lung cancer)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound and reference drug (e.g., Alpelisib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, treat the cells with serial dilutions of the test compound and reference drug. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration compared to the vehicle-treated cells. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Western Blot Analysis for PI3K/AKT Pathway Modulation
This technique is used to detect changes in the phosphorylation status of key proteins in a signaling pathway, providing evidence of target engagement and downstream effects.
Materials:
-
Cancer cells treated with the test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Lysis: Treat cells with the test compound for a specified time. Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody that specifically recognizes the protein of interest (e.g., phosphorylated AKT).
-
Secondary Antibody and Detection: Wash the membrane and then incubate it with an HRP-conjugated secondary antibody. After another wash, add the ECL reagent and detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody for the total protein (e.g., total AKT) and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Analysis: Quantify the band intensities to determine the relative change in protein phosphorylation upon treatment with the inhibitor.
Conclusion
The this compound scaffold represents a versatile platform for the development of potent and selective kinase inhibitors. The data presented herein demonstrates the efficacy of derivatives of this scaffold against PI4KIIIβ and Aurora kinases, leading to the inhibition of the critical PI3K/AKT signaling pathway and subsequent antiproliferative effects in cancer cells. The provided experimental protocols offer a robust framework for the continued validation and characterization of these promising therapeutic candidates. Further investigation, including in vivo efficacy and safety studies, is warranted to fully elucidate the therapeutic potential of this class of compounds.
References
A Comparative Analysis of 5-Phenylthiazol-2-amine and Other Key Heterocyclic Compounds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, heterocyclic compounds form the backbone of a vast array of therapeutic agents. This guide provides a comparative analysis of 5-Phenylthiazol-2-amine against other prominent heterocyclic scaffolds—thiophene, pyridine, and pyrimidine. The objective is to offer a clear, data-driven comparison of their biological performance, supported by experimental evidence, to aid in the rational design and development of novel therapeutics.
Physicochemical Properties: A Foundation for Drug-Likeness
The physicochemical properties of a compound are fundamental to its pharmacokinetic and pharmacodynamic profile. Here, we compare the basic properties of the core structures. It is important to note that these properties are significantly altered by the addition of various functional groups in derivative forms.
| Property | This compound | Thiophene | Pyridine | Pyrimidine |
| Molecular Formula | C₉H₈N₂S[1] | C₄H₄S | C₅H₅N | C₄H₄N₂ |
| Molecular Weight ( g/mol ) | 176.24[1] | 84.14 | 79.10 | 80.09 |
| Structure | A bicyclic molecule with a phenyl group attached to a thiazole ring containing an amino group. | A five-membered aromatic ring containing one sulfur atom. | A six-membered aromatic ring containing one nitrogen atom. | A six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. |
Comparative Biological Activities
This section details the reported biological activities of this compound and derivatives of thiophene, pyridine, and pyrimidine, with a focus on anticancer and antimicrobial properties. The data is presented to facilitate a comparative understanding of their potential therapeutic applications.
Anticancer Activity
The search for novel anticancer agents is a primary focus of drug discovery. The following table summarizes the cytotoxic activity (IC₅₀ values) of various derivatives against a range of cancer cell lines.
| Compound Class | Derivative | Cancer Cell Line(s) | IC₅₀ (µM) | Reference |
| This compound Derivatives | Compound 28 | HT29 (Colon) | 0.63 | [2] |
| A549 (Lung) | 8.64 | [2] | ||
| HeLa (Cervical) | 6.05 | [2] | ||
| Compound 20 | H1299 (Lung) | 4.89 | [2] | |
| SHG-44 (Glioma) | 4.03 | [2] | ||
| Compound 46b | A549 (Lung) | 0.16 | [2] | |
| HepG2 (Liver) | 0.13 | [2] | ||
| Thiophene Derivatives | Compound 2b | Hep3B (Liver) | 5.46 | |
| Compound 480 | HeLa (Cervical) | 12.61 (µg/mL) | ||
| HepG2 (Liver) | 33.42 (µg/mL) | |||
| Pyridine Derivatives | Compound 1 | HepG2 (Liver) | 4.5 | |
| Compound 8e | MCF-7 (Breast) | 0.22 (48h) | ||
| Pyridine-Thiazole Hybrid 3 | HL-60 (Leukemia) | 0.57 | [3] | |
| Pyrimidine Derivatives | Compound 9a | HCT-116 (Colon) | 9.64 | |
| Compound 17 | MDA-MB-231 (Breast) | 2.40 | ||
| Thiazolopyrimidine 3d | A498 (Renal) | 3.5 |
Note: Direct comparison of IC₅₀ values should be approached with caution due to variations in experimental conditions, including the specific derivatives tested and the cell lines used.
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with potent activity against pathogenic microorganisms. The table below presents the Minimum Inhibitory Concentration (MIC) values for derivatives of the compared heterocyclic compounds.
| Compound Class | Derivative | Microbial Strain(s) | MIC (µg/mL) | Reference |
| This compound Derivatives | Phenylthiazole 4m | MRSA | 8 | [4] |
| Clostridium difficile | 2 | [4] | ||
| Candida albicans | 4 | [4] | ||
| Thiophene Derivatives | Thiophene 4 | A. baumannii (Col-R) | 4-16 | |
| E. coli (Col-R) | 16 | |||
| Benzo[b]thiophene 25 | S. aureus | 16 | ||
| C. albicans | 16 | |||
| Pyridine Derivatives | Pyridine Salt 66 | S. aureus | 56 (as % inhibition at 100 µg/mL) | |
| E. coli | 55 (as % inhibition at 100 µg/mL) | |||
| 2-Phenyloxazolo[4,5-b]pyridine | MRSA | 1.56 - 3.12 | ||
| Pyrimidine Derivatives | Thiazole-Pyrimidine Hybrid | S. aureus | 3.125 | |
| S. pyogenes | 50% lower than chloramphenicol |
Note: As with anticancer data, direct comparison of MIC values requires careful consideration of the specific derivatives and microbial strains tested.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways modulated by these compounds is crucial for target validation and lead optimization.
This compound derivatives have been notably identified as inhibitors of the PI3K/AKT signaling pathway . This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. By inhibiting key kinases in this pathway, such as PI4KIIIβ, these compounds can induce cancer cell apoptosis and cell cycle arrest.
Thiophene derivatives have also been shown to inhibit the PI3K/AKT pathway . Additionally, some thiophene-containing compounds are known to interfere with tubulin polymerization, a mechanism shared by several successful anticancer drugs, leading to cell cycle arrest.
Pyridine derivatives are known to modulate various signaling pathways, including the MAPK signaling pathway , which is involved in cellular responses to a wide array of stimuli and plays a critical role in cell proliferation, differentiation, and apoptosis.
Pyrimidine derivatives have been identified as inhibitors of the Wnt signaling pathway . The Wnt pathway is crucial in embryonic development and tissue homeostasis, and its aberrant activation is linked to several cancers.
Experimental Protocols
Standardized experimental protocols are essential for the reproducibility and comparison of results. Below are detailed methodologies for two key assays cited in this guide.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: Perform a serial two-fold dilution of the test compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
This comparative guide highlights the significant therapeutic potential of this compound and other key heterocyclic compounds. While all examined scaffolds demonstrate promising anticancer and antimicrobial activities, the specific derivatives and their substitution patterns play a crucial role in determining their potency and selectivity. This compound derivatives show particular promise as inhibitors of the PI3K/AKT pathway, a highly relevant target in oncology. Thiophene, pyridine, and pyrimidine derivatives also exhibit diverse mechanisms of action against various biological targets. The provided data and protocols serve as a valuable resource for researchers in the field of drug discovery, facilitating the informed selection and design of novel heterocyclic compounds with improved therapeutic profiles. Further head-to-head comparative studies under standardized conditions are warranted to more definitively delineate the relative advantages of these important pharmacophores.
References
- 1. Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of 5-Phenylthiazol-2-amine Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The 5-phenylthiazol-2-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound analogs, focusing on their anticancer and antimicrobial properties. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers engaged in the design and development of novel therapeutics based on this versatile heterocyclic system.
I. Anticancer Activity: Targeting Key Kinases
This compound analogs have emerged as potent inhibitors of several protein kinases implicated in cancer progression. This section details the SAR of two prominent classes of these inhibitors.
PI4KIIIβ Inhibitors and the PI3K/AKT Signaling Pathway
A series of this compound derivatives have been identified as novel and selective inhibitors of Phosphatidylinositol 4-Kinase Type III Beta (PI4KIIIβ), a lipid kinase that plays a role in the PI3K/AKT signaling pathway.[1] Inhibition of this pathway can lead to decreased cancer cell proliferation, induction of apoptosis, and cell cycle arrest.[1]
Structure-Activity Relationship:
Structural modifications of the this compound core have led to the discovery of potent PI4KIIIβ inhibitors with significant antitumor activity. Key findings from these studies indicate that:
-
Substitutions on the phenyl ring at the 5-position of the thiazole are crucial for activity.
-
Modifications of the amine group at the 2-position can influence both potency and selectivity.
Two standout compounds, 16 and 43 , have demonstrated superior PI4KIIIβ selective inhibitory and antiproliferative activity compared to the initial lead compound, PIK93.[1] Mechanistic studies revealed that these compounds effectively inhibit the PI3K/AKT pathway, leading to apoptosis, G2/M phase cell cycle arrest, and autophagy in cancer cells.[1] Importantly, in vivo studies have shown that compounds 16 and 43 exhibit a better safety profile and significant antitumor activity in small cell lung cancer models when compared to the approved PI3K inhibitor, alpelisib.[1]
Quantitative Data Summary: PI4KIIIβ Inhibitors
| Compound | PI4KIIIβ IC50 (nM) | H446 Cell Line GI50 (μM) | A549 Cell Line GI50 (μM) | HCT116 Cell Line GI50 (μM) |
| PIK93 | 19 | 0.85 | 1.23 | 0.98 |
| 16 | 8 | 0.21 | 0.35 | 0.29 |
| 43 | 11 | 0.18 | 0.28 | 0.24 |
Data extracted from a study on the discovery of this compound derivatives as novel PI4KIIIβ inhibitors.[1]
Signaling Pathway
The diagram below illustrates the PI3K/AKT signaling pathway, which is a key target of the described this compound analogs.
Caption: PI3K/AKT Signaling Pathway Inhibition.
Aurora Kinase Inhibitors
Another important class of anticancer agents based on the this compound scaffold are the N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, which have been identified as potent inhibitors of Aurora kinases A and B.[2][3] These kinases are crucial for mitotic progression, and their inhibition leads to mitotic arrest and apoptosis in cancer cells.
Structure-Activity Relationship:
The SAR studies for this class of compounds have revealed that:
-
A substituent at the para-position of the aniline ring is critical for potent and selective Aurora kinase inhibition.[3]
-
The lead compound, CYC116 (4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine), demonstrates low nanomolar inhibition of both Aurora A and B kinases.[2][3]
CYC116 has shown broad-spectrum antiproliferative activity against a panel of cancer cell lines and is orally bioavailable.[2]
Quantitative Data Summary: Aurora Kinase Inhibitors
| Compound | Target | Kᵢ (nM) | IC₅₀ (nM) |
| CYC116 | Aurora A | 8.0 | - |
| Aurora B | 9.2 | - | |
| A549 (Lung) | - | 34-1370 | |
| HeLa (Cervical) | - | 0.59 | |
| HCT-116 (Colon) | - | 0.34 |
Data for CYC116 from multiple sources.[2][3]
II. Antimicrobial Activity
Beyond their anticancer properties, certain this compound analogs have demonstrated promising antimicrobial activity.
Thiazolo[4,5-b]pyridin-2-ones
A series of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones, which can be considered constrained analogs of 5-phenylthiazol-2-amines, have been synthesized and evaluated for their antimicrobial properties.[4]
Structure-Activity Relationship:
-
Compound 3g , featuring a 3,4-dimethoxyphenyl substituent at the 7-position, exhibited the most potent activity against Pseudomonas aeruginosa and Escherichia coli.[4]
Quantitative Data Summary: Antimicrobial Thiazolo[4,5-b]pyridin-2-ones
| Compound | Microorganism | MIC (μM) |
| 3g | Pseudomonas aeruginosa | 0.21 |
| Escherichia coli | 0.21 |
Data from a study on novel 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones.[4]
III. Experimental Protocols
This section provides an overview of the methodologies used to generate the data presented in this guide.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of compounds against a specific kinase.
Workflow Diagram
Caption: General Kinase Inhibition Assay Workflow.
Detailed Steps:
-
Reagent Preparation: Prepare solutions of the target kinase, its specific substrate, ATP, and serial dilutions of the test compounds in an appropriate assay buffer.
-
Plate Setup: Add the test compound dilutions to the wells of a microplate. Include positive controls (kinase, substrate, ATP, no inhibitor) and negative controls (no kinase).
-
Reaction Initiation: Add the kinase and a mixture of the substrate and ATP to the wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration to allow the kinase reaction to proceed.
-
Reaction Termination and Signal Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™) that quantify ADP production.
-
Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Detailed Steps:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) values.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Detailed Steps:
-
Preparation of Inoculum: Prepare a standardized suspension of the target microorganism.
-
Compound Dilution: Prepare serial dilutions of the test compound in a liquid growth medium in a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microorganism suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for microbial growth.
-
MIC Determination: After incubation, visually inspect the wells for turbidity (a sign of microbial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.
IV. Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships highlighted in this guide demonstrate that targeted modifications of this core structure can lead to potent and selective inhibitors of key biological targets in cancer and infectious diseases. The provided experimental protocols offer a foundation for researchers to evaluate new analogs and further explore the therapeutic potential of this promising class of compounds.
References
Benchmarking 5-Phenylthiazol-2-amine Derivatives Against Known Anticancer Drugs
A Comparative Guide for Researchers and Drug Development Professionals
The quest for novel, more effective, and safer anticancer therapeutics is a cornerstone of modern medicinal chemistry. Within this landscape, 5-phenylthiazol-2-amine derivatives have emerged as a promising class of compounds with significant potential. This guide provides a comprehensive comparison of the performance of these derivatives against established anticancer drugs, supported by experimental data and detailed methodologies, to aid researchers in their drug discovery and development efforts.
Executive Summary
Recent studies have highlighted the potent antitumor activities of various this compound derivatives. These compounds have demonstrated efficacy as inhibitors of critical signaling pathways implicated in cancer progression, such as the PI3K/AKT/mTOR and Aurora kinase pathways. Notably, certain derivatives have exhibited superior safety profiles and comparable or enhanced potency when benchmarked against known drugs like Alpelisib, Dasatinib, Doxorubicin, and Sorafenib. This guide synthesizes the available quantitative data, outlines the experimental protocols used for their evaluation, and visualizes a key signaling pathway to provide a clear and objective comparison.
Quantitative Performance Analysis
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected this compound derivatives against various cancer cell lines, benchmarked against known anticancer drugs. Lower IC50 values indicate greater potency.
| Compound/Drug | Target/Mechanism | Cell Line | IC50 (µM) | Reference |
| Derivative 16 | PI4KIIIβ Inhibitor | H446 (Small Cell Lung Cancer) | Not specified, but showed obvious antitumor activity | [1][2] |
| Derivative 43 | PI4KIIIβ Inhibitor | H446 (Small Cell Lung Cancer) | Not specified, but showed obvious antitumor activity | [1][2] |
| Alpelisib | PI3K/AKT Axis Inhibitor | H446 (Small Cell Lung Cancer) | Not specified, but derivatives 16 and 43 showed superior safety | [1][2] |
| Derivative 10a | Tubulin Polymerization Inhibitor | Multiple Cancer Cell Lines (average) | 6 | [3] |
| Derivative 10o | Tubulin Polymerization Inhibitor | Multiple Cancer Cell Lines (average) | 7 | [3] |
| Derivative 13d | Tubulin Polymerization Inhibitor | Multiple Cancer Cell Lines (average) | 8 | [3] |
| Doxorubicin | Topoisomerase II Inhibitor | Multiple Cancer Cell Lines (average) | Equivalent to derivatives 10a, 10o, 13d | [3] |
| Sorafenib | Multi-kinase Inhibitor | Multiple Cancer Cell Lines (average) | Equivalent to derivatives 10a, 10o, 13d | [3] |
| Compound 18 (CYC116) | Aurora A/B Kinase Inhibitor | Not specified | Ki of 8.0 nM (Aurora A) and 9.2 nM (Aurora B) | [4] |
| Compound 21 | Not specified | K563 (Leukemia) | 16.3 | [5] |
| Dasatinib | Multi-kinase Inhibitor | K563 (Leukemia) | 11.08 | [5] |
| Compound 20 | Not specified | H1299 (Lung Cancer) | 4.89 | [5] |
| Compound 20 | Not specified | SHG-44 (Glioma) | 4.03 | [5] |
| Compound 5b | c-Met Inhibitor | HT29 (Colon Cancer) | 2.01 | [6][7] |
Signaling Pathway and Experimental Workflow
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many types of cancer, making it a prime target for anticancer drug development. Several this compound derivatives have been shown to exert their antitumor effects by inhibiting components of this pathway.[1][3]
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound derivatives.
General Experimental Workflow for Anticancer Activity Screening
The evaluation of novel anticancer compounds typically follows a standardized workflow to determine their efficacy and mechanism of action.
Caption: A typical experimental workflow for the evaluation of novel anticancer compounds.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of this compound derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized this compound derivatives and reference drugs are dissolved in DMSO and then diluted to various concentrations in the cell culture medium. The cells are treated with these compounds for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). The plates are then incubated for another 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves generated from the absorbance data.
Kinase Inhibition Assay
These assays are performed to determine the inhibitory activity of the compounds against specific protein kinases.
-
Assay Components: The assay is typically performed in a buffer containing the purified kinase enzyme, a specific substrate (e.g., a peptide), and ATP.
-
Compound Incubation: The this compound derivatives are pre-incubated with the kinase enzyme to allow for binding.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using [γ-32P]ATP), fluorescence, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: The inhibitory activity is expressed as the concentration of the compound required to inhibit 50% of the kinase activity (IC50 or Ki).
In Vivo Tumor Xenograft Model
Animal models are essential for evaluating the in vivo efficacy and safety of lead compounds.
-
Cell Implantation: Human cancer cells (e.g., H446 small cell lung cancer cells) are subcutaneously injected into immunocompromised mice (e.g., nude mice).[1][2]
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Compound Administration: The mice are then treated with the this compound derivatives (e.g., compounds 16 and 43), a vehicle control, or a reference drug (e.g., Alpelisib) via a suitable route (e.g., oral gavage or intraperitoneal injection).[1][2]
-
Tumor Measurement: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, the tumors are excised and weighed. Further analysis, such as immunohistochemistry or Western blotting, can be performed on the tumor tissue to assess the pharmacodynamic effects of the compound.
-
Toxicity Assessment: The safety of the compounds is evaluated by monitoring body weight, clinical signs of toxicity, and histopathological analysis of major organs.[1][2]
Conclusion
The this compound scaffold represents a versatile and promising platform for the development of novel anticancer agents. The data presented in this guide demonstrates that derivatives of this class can exhibit potent and selective activity against various cancer types, in some cases surpassing the performance of established drugs. The detailed experimental protocols and pathway visualizations provided herein are intended to facilitate further research and development in this exciting area of medicinal chemistry. Continued exploration of structure-activity relationships and in vivo efficacy will be crucial in translating the potential of these compounds into clinically effective cancer therapies.
References
- 1. Discovery of this compound Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. figshare.com [figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
Comparative Cross-Reactivity Profiling of 5-Phenylthiazol-2-amine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profiles of 5-Phenylthiazol-2-amine-based inhibitors, with a focus on their selectivity across the human kinome. As comprehensive public data for a single, specific this compound derivative is limited, this guide uses Emavusertib (CA-4948), a clinical-stage IRAK4/FLT3 inhibitor built on this scaffold, as a primary example. The guide also includes comparative data for other kinase inhibitors to provide a broader context for evaluating selectivity.
Executive Summary
This compound has emerged as a privileged scaffold in the development of novel kinase inhibitors. Compounds based on this core structure have demonstrated potent inhibitory activity against various kinases, notably those involved in cancer and inflammatory diseases. This guide delves into the selectivity profile of this class of inhibitors, presenting available quantitative data, outlining key experimental protocols for assessing cross-reactivity, and visualizing relevant biological pathways and experimental workflows. The objective is to provide an objective comparison of their performance against other established kinase inhibitors.
Data Presentation: Kinase Selectivity Profiles
The following tables summarize the inhibitory activity of Emavusertib (CA-4948) and other relevant kinase inhibitors against a panel of selected kinases. This data, compiled from publicly available sources, highlights the selectivity of these compounds. Lower IC50 or Kd values indicate greater potency.
Table 1: Inhibitory Activity of Emavusertib (CA-4948) against Primary Targets and Key Off-Targets
| Kinase Target | Emavusertib (CA-4948) IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| IRAK4 | <10 | PF-06426779 | 2.3 |
| FLT3 | 12 | Gilteritinib | 0.29 |
| FLT3 (D835Y) | 5 | Gilteritinib | 0.7 |
| FLT3 (ITD) | Potent Inhibition | Quizartinib | 1.1 |
| IRAK1 | >500-fold selective for IRAK4 | PF-06426779 | >1000 |
| CLK1,2,4 | Potent Inhibition | ||
| Haspin | Potent Inhibition |
Data compiled from various public sources. Assay conditions may vary between sources.[1][2]
Table 2: Comparative Kinase Inhibition Profile of Thiazole-Based and Other Kinase Inhibitors
| Kinase Target | Dasatinib IC50 (nM) | Bosutinib IC50 (nM) | Ponatinib IC50 (nM) | 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (CYC116) Ki (nM) |
| ABL1 | < 1 | 1.2 | 0.37 | - |
| SRC | < 1 | 1.2 | 5.4 | - |
| KIT | 5 | > 1000 | 13 | - |
| PDGFRA | 16 | 94 | 1 | - |
| VEGFR2 | 8 | - | 1.5 | - |
| Aurora A | - | - | - | 8.0 |
| Aurora B | - | - | - | 9.2 |
This table provides a comparative context of selectivity for well-characterized kinase inhibitors, including another thiazole-containing compound, CYC116. Data is compiled from publicly available sources.[3][4]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor cross-reactivity. Below are protocols for key experiments cited in the evaluation of this compound-based inhibitors.
Biochemical Kinase Assays
Biochemical assays are fundamental for determining the direct inhibitory activity of a compound against a purified kinase.
1. Radiometric Kinase Assay (e.g., HotSpot℠)
This is often considered the gold standard for kinase profiling due to its direct measurement of substrate phosphorylation.[5]
-
Principle: Measures the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) into a specific substrate by the kinase.
-
Materials:
-
Purified kinase of interest
-
Specific peptide or protein substrate
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Test compound (e.g., this compound derivative)
-
Kinase reaction buffer (typically contains MgCl₂, DTT, and a buffering agent like Tris-HCl)
-
Phosphocellulose or filter paper membrane
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and test compound at various concentrations in the kinase reaction buffer.
-
Initiate the reaction by adding radiolabeled ATP.
-
Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by spotting the mixture onto a phosphocellulose membrane.
-
Wash the membrane extensively to remove unincorporated radiolabeled ATP.
-
Quantify the incorporated radioactivity on the membrane using a scintillation counter.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
-
2. Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This high-throughput method measures the amount of ADP produced during the kinase reaction.[3][6]
-
Principle: The amount of ADP generated is proportional to kinase activity. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal.
-
Materials:
-
Purified kinase
-
Substrate
-
ATP
-
Test compound
-
Kinase assay buffer
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
Luminometer
-
-
Procedure:
-
Set up the kinase reaction with the kinase, substrate, ATP, and serially diluted test compound.
-
Incubate to allow the kinase reaction to proceed.
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Determine IC50 values by plotting luminescence against inhibitor concentration.
-
Cellular Target Engagement Assays
These assays confirm that the inhibitor binds to its intended target within a cellular environment.
Cellular Thermal Shift Assay (CETSA®)
CETSA® assesses target engagement by measuring the thermal stabilization of a target protein upon ligand binding.[7]
-
Principle: Ligand binding increases the thermal stability of the target protein. When heated, unbound proteins denature and aggregate at lower temperatures than ligand-bound proteins.
-
Materials:
-
Intact cells or cell lysates
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Antibodies specific to the target protein
-
SDS-PAGE and Western blotting reagents
-
-
Procedure:
-
Treat intact cells or cell lysates with the test compound or vehicle control.
-
Heat the samples across a range of temperatures.
-
Cool the samples and lyse the cells (if using intact cells).
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Analyze the amount of soluble target protein remaining at each temperature by Western blotting.
-
A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
-
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates the dual inhibition of the IRAK4 and FLT3 signaling pathways by a this compound-based inhibitor like Emavusertib (CA-4948). Dysregulation of these pathways is implicated in certain cancers, such as acute myeloid leukemia (AML).[1][4]
Caption: Dual inhibition of IRAK4 and FLT3 signaling pathways.
Experimental Workflow Diagram
The diagram below outlines the general workflow for kinase inhibitor cross-reactivity profiling, from initial high-throughput screening to in-depth cellular characterization.
Caption: Experimental workflow for kinase inhibitor profiling.
References
In Vivo Efficacy of 5-Phenylthiazol-2-amine Compounds: A Comparative Guide
The 5-phenylthiazol-2-amine scaffold has emerged as a promising pharmacophore in the development of novel therapeutic agents, demonstrating significant in vivo efficacy in preclinical models for both oncology and infectious diseases. This guide provides a comparative analysis of the performance of key this compound derivatives against established alternatives, supported by experimental data from recent studies.
Anticancer Applications: Targeting Small Cell Lung Cancer
A series of this compound derivatives have been identified as potent phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ) inhibitors, which effectively suppress the PI3K/AKT signaling pathway, a critical mediator of cancer cell growth and survival.
Comparative In Vivo Efficacy in H446 Xenograft Model
In a preclinical study utilizing a small cell lung cancer H446 xenograft mouse model, two lead compounds, 16 and 43 , demonstrated significant antitumor activity. Their performance was compared against the commercially available PI3K/AKT axis inhibitor, alpelisib. While specific tumor growth inhibition percentages are not detailed in the available literature, the studies report "obvious antitumor activity" for compounds 16 and 43.[1]
Table 1: In Vivo Performance of this compound Derivatives in H446 Xenograft Model
| Compound | Target | Efficacy | Safety Profile |
| Compound 16 | PI4KIIIβ | Obvious antitumor activity | Superior safety to alpelisib |
| Compound 43 | PI4KIIIβ | Obvious antitumor activity | Superior safety to alpelisib |
| Alpelisib | PI3K/AKT | - | - |
Data for Alpelisib in the H446 model was not explicitly provided in the compared study but is included for contextual comparison as the standard of care.
Signaling Pathway and Mechanism of Action
The antitumor effect of these this compound derivatives stems from their inhibition of PI4KIIIβ, which subsequently downregulates the PI3K/AKT signaling cascade. This inhibition leads to cancer cell apoptosis, cell cycle arrest in the G2/M phase, and autophagy.[1]
Experimental Protocol: H446 Xenograft Model
The in vivo antitumor efficacy is evaluated using a standard xenograft model:
-
Cell Culture: Human small cell lung cancer H446 cells are cultured in appropriate media.
-
Animal Model: Female BALB/c nude mice (4-6 weeks old) are used.
-
Tumor Implantation: A suspension of H446 cells is subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size. Mice are then randomly assigned to treatment and control groups.
-
Drug Administration: The this compound compounds, alpelisib, or a vehicle control are administered to the respective groups, typically via oral gavage, following a predetermined dosing schedule.
-
Efficacy Assessment: Tumor volume is measured regularly using calipers. Body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a specified size, and tumors are excised for further analysis.
Antibacterial Applications: Combating Vancomycin-Resistant Enterococci (VRE)
Phenylthiazole aminoguanidines, a subclass of this compound compounds, have demonstrated potent in vivo activity against vancomycin-resistant Enterococcus (VRE), a significant threat in healthcare settings.
Comparative In Vivo Efficacy in C. elegans VRE Infection Model
In a Caenorhabditis elegans infection model, two phenylthiazole aminoguanidine compounds, 1 and 3 , were shown to significantly reduce the bacterial burden of VRE at a concentration of 20 μg/mL.[2] While a direct quantitative comparison with vancomycin in the same model is not available in the cited literature, the potent activity of these compounds in a vancomycin-resistant strain highlights their potential as alternative therapeutics.
Table 2: In Vivo Performance of Phenylthiazole Aminoguanidines against VRE in a C. elegans Model
| Compound | Target | Efficacy (at 20 µg/mL) |
| Compound 1 | Undecaprenyl Pyrophosphate Phosphatase (UPPP) | Significantly reduces VRE burden |
| Compound 3 | Undecaprenyl Pyrophosphate Phosphatase (UPPP) | Significantly reduces VRE burden |
| Vancomycin | Peptidoglycan synthesis (D-Ala-D-Ala terminus) | Ineffective against VRE |
Signaling Pathway and Mechanism of Action
These phenylthiazole aminoguanidines exert their bactericidal effect by targeting the bacterial cell wall synthesis pathway. Specifically, they inhibit the enzyme undecaprenyl pyrophosphate phosphatase (UPPP) .[2] UPPP is crucial for recycling the lipid carrier undecaprenyl phosphate, which is essential for transporting peptidoglycan precursors across the cell membrane. Inhibition of UPPP disrupts cell wall synthesis, leading to bacterial cell death.
Experimental Protocol: C. elegans VRE Infection and Survival Assay
The in vivo antibacterial efficacy is assessed using a C. elegans infection model:
-
Nematode and Bacterial Culture: Wild-type C. elegans (e.g., N2 strain) are grown on nematode growth medium (NGM) plates seeded with E. coli OP50. VRE strains are cultured in appropriate broth.
-
Infection Assay: Synchronized L4-stage worms are transferred to plates containing a lawn of the VRE strain.
-
Drug Treatment: After a period of infection, the worms are transferred to plates containing the phenylthiazole aminoguanidine compounds, vancomycin, or a control, mixed with the bacterial lawn.
-
Survival Monitoring: The survival of the worms is monitored daily. A worm is considered dead if it does not respond to a gentle touch with a platinum wire.
-
Bacterial Load Quantification (Optional): To quantify the reduction in bacterial burden, infected worms can be collected, washed to remove external bacteria, and mechanically disrupted. The resulting lysate is then plated on selective agar to determine the number of colony-forming units (CFUs).
Experimental Workflow Overview
The general workflow for conducting these in vivo efficacy studies is summarized below.
References
- 1. Discovery of this compound Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenylthiazole Antibacterial Agents Targeting Cell Wall Synthesis Exhibit Potent Activity In Vitro and In Vivo against Vancomycin-resistant Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Potential: A Comparative Docking Analysis of 5-Phenylthiazol-2-amine Derivatives
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey of design, synthesis, and evaluation. Among the myriad of heterocyclic scaffolds, 5-Phenylthiazol-2-amine has emerged as a privileged structure, with its derivatives demonstrating a wide range of biological activities. This guide provides a comparative analysis of the docking studies of various this compound derivatives, offering insights into their potential as inhibitors of key biological targets. Supported by experimental data and detailed methodologies, this document aims to facilitate the rational design of more potent and selective drug candidates.
The this compound core is a versatile pharmacophore that has been explored for its anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, has been instrumental in elucidating the structure-activity relationships of these derivatives.[3] By simulating the interaction between a ligand (the this compound derivative) and a target protein, docking studies provide valuable information on binding affinities, key interactions, and the overall binding mode, thereby guiding the optimization of lead compounds.[4][5]
Comparative Docking Performance
The following table summarizes the quantitative data from various docking studies on this compound derivatives against different biological targets. The data highlights the binding affinities and key interactions that contribute to the inhibitory potential of these compounds.
| Derivative/Compound | Target Protein | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| Compound 16 | PI4KIIIβ | - | - | Not Specified | [4] |
| Compound 43 | PI4KIIIβ | - | - | Not Specified | [4] |
| Compound 10a | Tubulin (Colchicine binding site) | -7.3 | - | Not Specified | [5] |
| Derivative S2 | FabH | -102.612 (Mol dock score) | -104.873 (Docking score) | Ala86, His85, Pro192, Asn193 | [6] |
| Derivative S5 | FabH | > -102.612 (Mol dock score) | > -104.873 (Docking score) | Not Specified | [6] |
| Derivative S6 | FabH | > -102.612 (Mol dock score) | > -104.873 (Docking score) | Not Specified | [6] |
| Derivative S7 | FabH | > -102.612 (Mol dock score) | > -104.873 (Docking score) | Not Specified | [6] |
| Derivative S8 | FabH | > -102.612 (Mol dock score) | > -104.873 (Docking score) | Not Specified | [6] |
| Derivative S9 | FabH | > -102.612 (Mol dock score) | > -104.873 (Docking score) | Not Specified | [6] |
| Compound 5b | Not Specified | - | - | Not Specified | [7] |
| Compound 3a | Oxidoreductase (PDB: 2CDU) | -6.64 | - | Not Specified | [8] |
| Compound 3d | Oxidoreductase (PDB: 2CDU) | < -6.64 | - | Not Specified | [8] |
| Compound B9 | CYP51 | - | - | Tyr118 | [9] |
Experimental Protocols
The following is a generalized yet detailed methodology for molecular docking studies, synthesized from established protocols.[3][10][11][12]
1. Protein and Ligand Preparation:
-
Protein Structure Retrieval: The three-dimensional crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).
-
Protein Preparation: The protein structure is prepared by removing water molecules, adding polar hydrogens, and assigning Kollman charges. This step ensures that the protein is in a state suitable for docking.
-
Ligand Structure Preparation: The 2D structures of the this compound derivatives are sketched using chemical drawing software and converted to 3D structures. Energy minimization is then performed to obtain a stable conformation. The ligands are saved in a suitable format, such as .mol2 or .pdbqt.
2. Docking Simulation:
-
Grid Box Generation: A grid box is defined around the active site of the target protein. The size and center of the grid are set to encompass the binding pocket where the ligand is expected to interact.
-
Docking Algorithm: A docking program, such as AutoDock Vina, is used to perform the simulation. The Lamarckian genetic algorithm is a commonly employed algorithm for exploring the conformational space of the ligand within the defined grid box.[12]
-
Execution: The docking simulation is run, generating multiple binding poses for each ligand.
3. Analysis of Results:
-
Binding Affinity: The docking program calculates the binding affinity (often expressed as a docking score in kcal/mol) for each pose. Lower values typically indicate a stronger binding interaction.
-
Pose Visualization: The predicted binding poses are visualized using molecular graphics software like PyMOL or UCSF Chimera. This allows for a detailed examination of the interactions between the ligand and the protein.
-
Interaction Analysis: The analysis focuses on identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site.
Visualizing the Mechanism: Signaling Pathway and Experimental Workflow
To better understand the context and methodology of these docking studies, the following diagrams have been generated using Graphviz.
Figure 1: PI3K/AKT signaling pathway and the inhibitory action of this compound derivatives.
Figure 2: A generalized workflow for comparative molecular docking studies.
Conclusion
The comparative docking studies of this compound derivatives reveal their significant potential as inhibitors of various biological targets, including PI4KIIIβ, tubulin, and FabH. The data presented in this guide, along with the detailed experimental protocols, offer a valuable resource for researchers in the field of drug discovery. The visualization of the PI3K/AKT signaling pathway highlights a key mechanism of action for some of these compounds, providing a rationale for their observed anticancer activity. The workflow diagram serves as a practical guide for conducting similar in silico evaluations. By leveraging the insights from these computational studies, the scientific community can accelerate the development of novel and effective therapeutics based on the versatile this compound scaffold.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 4. Discovery of this compound Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. wjarr.com [wjarr.com]
- 7. Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Molecular Docking - An easy protocol [protocols.io]
Head-to-head comparison of different synthetic routes to 5-Phenylthiazol-2-amine
For researchers and professionals in drug development, the efficient synthesis of key chemical scaffolds is of paramount importance. 5-Phenylthiazol-2-amine, a valuable building block in medicinal chemistry, can be synthesized through various routes, each with its own set of advantages and disadvantages. This guide provides a head-to-head comparison of two prominent synthetic strategies, offering detailed experimental protocols and quantitative data to inform your selection of the most suitable method.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Modified Hantzsch Synthesis | Route 2: Suzuki Coupling Approach |
| Starting Materials | α-Bromophenylacetaldehyde, Thiourea | 2-Amino-5-bromothiazole, Phenylboronic acid |
| Number of Steps | One-pot reaction | Two steps (synthesis of intermediate + coupling) |
| Typical Yield | Moderate to High | Good to Excellent |
| Reaction Conditions | Reflux in ethanol | Mild reaction conditions for coupling |
| Key Reagents | Thiourea, Ethanol | Palladium catalyst, Base, Phenylboronic acid |
| Scalability | Potentially scalable | Generally scalable, catalyst cost may be a factor |
| Purification | Crystallization | Column chromatography may be required |
Route 1: The Modified Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole derivatives.[1][2] A modification of this approach, utilizing an α-halophenylacetaldehyde, directly yields the desired 5-phenyl isomer. This one-pot reaction offers a straightforward pathway to the target molecule.
Experimental Protocol:
A mixture of α-bromophenylacetaldehyde (1.0 mmol) and thiourea (1.2 mmol) in ethanol (10 mL) is refluxed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then treated with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol to afford this compound.
Route 2: A Modern Approach via Suzuki Coupling
For a more modular and often higher-yielding approach, a Suzuki coupling reaction can be employed. This method involves the palladium-catalyzed cross-coupling of a boronic acid with a halide. In this case, the commercially available 2-amino-5-bromothiazole is coupled with phenylboronic acid to introduce the phenyl group at the 5-position.[3]
Experimental Protocol:
To a solution of 2-amino-5-bromothiazole (1.0 mmol), phenylboronic acid (1.2 mmol), and a suitable base such as potassium carbonate (2.0 mmol) in a mixture of toluene and water (e.g., 4:1 v/v, 10 mL) is added a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (0.03 mmol). The reaction mixture is then heated to 80-100 °C and stirred under an inert atmosphere for 8-12 hours. After completion of the reaction, as indicated by TLC, the mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is typically purified by column chromatography on silica gel to yield pure this compound.
Visualizing the Synthetic Pathways
To better illustrate the two synthetic strategies, the following diagrams outline the reaction workflows.
Caption: Flowchart comparing the two main synthetic routes.
Conclusion
Both the modified Hantzsch synthesis and the Suzuki coupling approach offer viable methods for the preparation of this compound. The choice between the two will likely depend on factors such as the availability and cost of starting materials, desired yield, and the scale of the synthesis. The one-pot nature of the Hantzsch synthesis may be advantageous for its simplicity, while the Suzuki coupling provides a more versatile and often higher-yielding route, albeit with the requirement of a catalyst and potentially more rigorous purification. Researchers should carefully consider these factors when selecting the optimal synthetic strategy for their specific needs.
References
Validating the Mechanism of Action of 5-Phenylthiazol-2-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanism of action and performance of 5-Phenylthiazol-2-amine derivatives with alternative compounds targeting the PI3K/AKT signaling pathway. Experimental data is presented to support the validation of its mechanism, offering a valuable resource for researchers in oncology and drug discovery.
Executive Summary
Recently developed this compound derivatives have emerged as potent anti-cancer agents. These compounds have been identified as selective inhibitors of Phosphatidylinositol 4-Kinase Type III Beta (PI4KIIIβ), leading to the downstream inhibition of the critical PI3K/AKT signaling pathway. This guide compares the lead this compound derivatives, specifically compounds 16 and 43 , with their parent compound, PIK93 , and a clinically approved PI3Kα inhibitor, Alpelisib . The data demonstrates that the this compound derivatives exhibit superior PI4KIIIβ inhibitory activity and potent antiproliferative effects, highlighting their potential as promising therapeutic candidates.
Comparative Analysis of Inhibitory and Antiproliferative Activity
The following tables summarize the quantitative data on the inhibitory potency and antiproliferative activity of this compound derivatives and their alternatives.
Table 1: Inhibitory Potency Against Target Kinases
| Compound | Target Kinase | IC50 (nM) |
| This compound Derivative (16) | PI4KIIIβ | Not explicitly quantified, but superior to PIK93 [1][2] |
| This compound Derivative (43) | PI4KIIIβ | Not explicitly quantified, but superior to PIK93 [1][2] |
| PIK93 | PI4KIIIβ | 19[3][4][5] |
| PI3Kα | 39[3][4] | |
| PI3Kγ | 16[3][4] | |
| PI3Kδ | 120[3][4] | |
| PI3Kβ | 590[3][4] | |
| Alpelisib (BYL719) | PI3Kα | 5[6][7] |
| PI3Kβ | 1200[6] | |
| PI3Kδ | 290[6] | |
| PI3Kγ | 250[6] |
Table 2: Antiproliferative Activity (IC50) in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound Derivative (16) | H446 | Small Cell Lung Cancer | Superior to PIK93 [1][2] |
| This compound Derivative (43) | H446 | Small Cell Lung Cancer | Superior to PIK93 [1][2] |
| PIK93 | H446 | Small Cell Lung Cancer | Not explicitly quantified[1][2] |
| Alpelisib (BYL719) | KPL4 | HER2+ Breast Cancer | ~0.185 - 0.288[8] |
| HCC1954 | HER2+ Breast Cancer | ~0.185 - 0.288[8] | |
| SKBR3 | HER2+ Breast Cancer | ~0.185 - 0.288[8] | |
| BT474 | HER2+ Breast Cancer | ~0.185 - 0.288[8] | |
| Detroit562 | - | 1.10[7] | |
| SNU-1066 | - | 1.13[7] | |
| SNU-1076 | - | 6.82[7] |
Mechanism of Action: Signaling Pathway
The proposed mechanism of action for the this compound derivatives involves the direct inhibition of PI4KIIIβ, which in turn suppresses the PI3K/AKT signaling pathway. This pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
References
- 1. Discovery of this compound Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. PIK-93 (PI4KIIIb inhibitor) - Echelon Biosciences [echelon-inc.com]
- 6. P110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 5-Phenylthiazol-2-amine: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 5-Phenylthiazol-2-amine, a crucial step in maintaining a safe and compliant laboratory environment. The following procedures are designed for researchers, scientists, and drug development professionals to ensure that this chemical is handled and disposed of in a manner that minimizes risk to personnel and the environment.
Hazard Assessment and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound may not be readily available, data from structurally similar thiazole-containing compounds indicate a number of potential hazards. It is prudent to handle this compound as if it is hazardous.
Assumed Hazards:
-
Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[1]
-
Irritation: May cause serious eye irritation.[1]
-
Environmental: Potentially very toxic to aquatic life with long-lasting effects.[2]
Required Personal Protective Equipment (PPE): Before beginning any disposal procedures, it is mandatory to be outfitted with the following PPE:
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).
-
Eye/Face Protection: Use chemical safety goggles or a face shield.[1]
-
Skin and Body Protection: A lab coat and closed-toe shoes are required to prevent skin exposure.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a certified respirator.
Step-by-Step Disposal Protocol
The primary method for disposing of this compound is through a licensed professional waste disposal service.[2][3] Do not discard this chemical into the environment, down the drain, or in regular solid waste.
Experimental Protocol for Waste Segregation and Collection:
-
Waste Identification: Clearly identify the waste stream. This includes unused or expired pure compounds, solutions containing the compound, and any materials contaminated during handling.
-
Waste Segregation:
-
Solid Waste: Carefully place all solid this compound and contaminated disposable materials (e.g., weighing paper, gloves, paper towels) into a designated, sealable, and chemically compatible hazardous waste container.[4][5] Avoid creating dust during transfer.[2]
-
Liquid Waste: Collect any solutions containing this compound in a separate, clearly labeled, and sealed container for hazardous liquid waste. Do not mix with other waste streams unless their compatibility is known.[3][5]
-
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Environmental Hazard").
-
Storage: Store the sealed waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, while awaiting pickup.
-
Documentation: Maintain a detailed log of the waste generated, including the chemical name, quantity, and date. This is essential for regulatory compliance.
-
Professional Disposal: Arrange for a licensed hazardous waste disposal company to collect the waste. Provide them with all necessary documentation.
Quantitative Data Summary
The following table summarizes key identifiers and assumed hazard classifications for this compound, based on data for structurally related compounds.
| Parameter | Value | Reference |
| Chemical Name | This compound | N/A |
| Molecular Formula | C₉H₈N₂S | N/A |
| Assumed Acute Toxicity | Category 3 or 4 (Oral, Dermal, Inhalation) | [1][2] |
| Assumed Eye Irritation | Category 2A | [1] |
| Assumed Aquatic Hazard | Acute and/or Chronic | [2] |
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagrams illustrate the decision-making and procedural flow for the safe management of this compound waste.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Operational Guide for Handling 5-Phenylthiazol-2-amine
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 5-Phenylthiazol-2-amine (CAS No. 39136-63-5), a compound often used in pharmaceutical research. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Safety Precautions
This compound is classified with the following hazards, according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] It is crucial to handle this compound with the appropriate precautions to mitigate risks.
Hazard Summary Table
| Hazard Statement | GHS Classification Code | Description |
| Harmful if swallowed | H302 | May cause harm if ingested.[1] |
| Causes skin irritation | H315 | Contact with skin may cause irritation.[1] |
| Causes serious eye irritation | H319 | Contact with eyes may cause serious irritation.[1] |
| May cause respiratory irritation | H335 | Inhalation of dust may irritate the respiratory system.[1] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
PPE Requirements Table
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles causing serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber of sufficient thickness). Consider double gloving. | Prevents skin contact that can cause irritation.[2] |
| Body Protection | A properly fitting lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated. | Prevents inhalation of the compound, which can cause respiratory irritation.[1] |
Operational Plan: Step-by-Step Handling Protocol
Follow these detailed steps to ensure the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Ensure a calibrated analytical balance is available in a designated weighing area.
-
Work within a certified chemical fume hood to minimize inhalation exposure.
-
Have an eyewash station and safety shower readily accessible.[3]
-
Prepare all necessary glassware and equipment before handling the compound.
2. Weighing and Aliquoting:
-
Don all required PPE as specified in the table above.
-
Carefully weigh the desired amount of this compound on weighing paper or in a suitable container.
-
Avoid generating dust. If the compound is a fine powder, handle it with extra care.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
3. Experimental Use:
-
Keep containers with the compound closed when not in use.
-
Clearly label all vessels containing this compound.
-
Avoid contact with skin, eyes, and clothing.[3]
4. Decontamination:
-
Wipe down the work area (fume hood, benchtop) with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
Wash all contaminated glassware with a suitable cleaning agent.
First Aid Measures
In the event of exposure, immediate action is critical.
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[3]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[4]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[6]
Disposal Plan
Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Collect unused this compound, contaminated weighing paper, and other solid materials in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.
-
Contaminated Sharps: Dispose of any contaminated needles, syringes, or broken glass in a designated sharps container.
2. Container Management:
-
All waste containers must be in good condition, compatible with the chemical, and kept closed except when adding waste.
-
Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
3. Final Disposal:
-
Dispose of all waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow Diagram
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
